3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
描述
属性
IUPAC Name |
3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2N3/c7-3-2-10-12-5(9)1-4(8)11-6(3)12/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIKMWXLGRVJMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=C(C=N2)Br)N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563620 | |
| Record name | 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114040-06-1 | |
| Record name | 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and biological significance of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine. This heterocyclic compound is a valuable building block in medicinal chemistry and drug discovery, particularly in the development of kinase inhibitors.
Core Chemical Properties
This compound is a solid, crystalline compound with the molecular formula C₆H₂BrCl₂N₃.[1][2] Its structural features, including the bromine and chlorine substituents on the fused pyrazolopyrimidine ring system, make it a versatile intermediate for further chemical modifications.
| Property | Value | Source(s) |
| CAS Number | 114040-06-1 | [1][2][3] |
| Molecular Formula | C₆H₂BrCl₂N₃ | [1][2] |
| Molecular Weight | 266.91 g/mol | [1][2][4] |
| Appearance | Brown to yellow solid | [4] |
| Melting Point | 73-75°C | [1][4] |
| Purity | ≥96% | [1][2] |
| Storage | 2-8°C, store under inert gas | [4][5] |
| SMILES | ClC1=CC(Cl)=NC2=C(Br)C=NN12 | [1][2] |
| InChIKey | CJIKMWXLGRVJMI-UHFFFAOYSA-N | [1] |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: While specific spectra for this compound are not publicly available in the search results, product specifications indicate that the ¹H NMR and IR spectra should conform to the expected structure of this compound.[4]
Mass Spectrometry: Predicted collision cross-section (CCS) values have been calculated for various adducts of the molecule, which can be useful for mass spectrometry-based identification.[6] For example, the predicted CCS for the [M+H]⁺ adduct (m/z 265.88820) is 137.1 Ų.[6]
Experimental Protocols
Synthesis of Pyrazolo[1,5-a]pyrimidine Core
The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold generally involves a multi-step process. A common method is the cyclocondensation reaction between a 5-aminopyrazole derivative and a β-dicarbonyl compound, followed by chlorination.[7]
Step 1: Cyclocondensation to form the Dihydroxy Intermediate A 5-aminopyrazole is reacted with a malonic ester derivative (e.g., diethyl malonate) in the presence of a base like sodium ethoxide. This reaction forms the dihydroxy-pyrazolo[1,5-a]pyrimidine core.[7]
Step 2: Chlorination The resulting diol intermediate is then subjected to a chlorination reaction, typically using a strong chlorinating agent like phosphorus oxychloride (POCl₃), to yield the 5,7-dichloro derivative.[7] The bromine at the 3-position can be introduced either before or after the formation of the bicyclic core, often using a brominating agent like N-Bromosuccinimide (NBS).
Caption: General synthetic workflow for pyrazolo[1,5-a]pyrimidines.
Biological Activity and Applications
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purine.[8] This structural similarity allows it to effectively interact with the ATP-binding sites of various kinases.
Kinase Inhibition: this compound serves as a key intermediate in the synthesis of potent kinase inhibitors.[4] Derivatives have shown activity against a range of kinases, including:
-
Cyclin-Dependent Kinases (CDKs) : Important targets in cancer therapy.[8][9]
-
Tropomyosin Receptor Kinases (Trks) : Fusions in NTRK genes are oncogenic drivers in various tumors.[10]
-
Phosphoinositide 3-kinases (PI3Kδ) : A target for inflammatory diseases.[7]
The chlorine atom at the C7 position is particularly reactive and allows for selective nucleophilic substitution, enabling the introduction of various functional groups to modulate potency and selectivity.[7] The substituents at the C3 and C5 positions can then be modified through cross-coupling reactions like Suzuki or Buchwald-Hartwig to explore the structure-activity relationship (SAR).[7]
Caption: Role of pyrazolo[1,5-a]pyrimidines as competitive kinase inhibitors.
Agrochemical Research: Beyond pharmaceuticals, this compound is also explored in agrochemical research for the development of novel pesticides and herbicides, owing to its ability to interact with biological targets in pests and weeds.[4]
Safety and Handling
Standard laboratory safety precautions should be taken when handling this compound. It should be stored in a cool, dry place under an inert atmosphere to maintain its stability.[4][5] Consult the safety data sheet (SDS) from the supplier for detailed handling and disposal information.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. 114040-06-1|this compound|BLD Pharm [bldpharm.com]
- 4. This compound [myskinrecipes.com]
- 5. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE CAS#: 960613-96-1 [m.chemicalbook.com]
- 6. PubChemLite - this compound (C6H2BrCl2N3) [pubchemlite.lcsb.uni.lu]
- 7. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-Depth Technical Guide to 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine (CAS No. 114040-06-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine, a key heterocyclic building block in the development of targeted therapeutics. This document details its chemical and physical properties, provides plausible experimental protocols for its synthesis and functionalization, and summarizes its application in the discovery of potent kinase inhibitors.
Core Compound Properties
This compound is a versatile scaffold in medicinal chemistry, primarily utilized as an intermediate in the synthesis of kinase inhibitors for oncology and inflammatory diseases.[1] Its trifunctional nature, possessing bromo and chloro substituents at strategic positions, allows for selective and sequential chemical modifications.
| Property | Value | Reference(s) |
| CAS Number | 114040-06-1 | [2] |
| Molecular Formula | C₆H₂BrCl₂N₃ | [2] |
| Molecular Weight | 266.91 g/mol | [2] |
| Appearance | Brown to yellow solid | [1] |
| Melting Point | 73-75°C | [1] |
| Storage | 2-8°C, store under inert gas | [1] |
Synthesis and Functionalization
The synthesis of this compound can be conceptualized in a two-step process starting from a suitable aminopyrazole precursor. The initial step involves the construction of the 5,7-dichloropyrazolo[1,5-a]pyrimidine core, followed by regioselective bromination at the C3 position.
Experimental Protocols
Step 1: Synthesis of 5,7-dichloropyrazolo[1,5-a]pyrimidine (A plausible precursor)
This protocol is adapted from the synthesis of a structurally similar compound, 2-[(benzyloxy)methyl]-5,7-dichloropyrazolo[1,5-a]pyrimidine.[3]
-
Reaction: 5-aminopyrazole is reacted with a suitable three-carbon synthon, such as diethyl malonate, to form the pyrazolo[1,5-a]pyrimidine-5,7-diol. Subsequent chlorination with a dehydrating chlorinating agent like phosphorus oxychloride yields the dichloro-derivative.
-
Procedure:
-
To a solution of 5-aminopyrazole (1.0 eq) in a suitable high-boiling solvent, add diethyl malonate (1.1 eq) and a catalytic amount of a non-nucleophilic base.
-
Heat the reaction mixture to reflux for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
Cool the reaction mixture and collect the precipitated pyrazolo[1,5-a]pyrimidine-5,7-diol by filtration.
-
Suspend the dried diol in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 2-4 hours.
-
Carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5,7-dichloropyrazolo[1,5-a]pyrimidine.
-
Step 2: Bromination of 5,7-dichloropyrazolo[1,5-a]pyrimidine
This protocol is inferred from general procedures for the bromination of pyrazolo[1,5-a]pyrimidines.
-
Reaction: The C3 position of the pyrazolo[1,5-a]pyrimidine ring is susceptible to electrophilic substitution. Bromination can be achieved using a suitable brominating agent.
-
Procedure:
-
Dissolve 5,7-dichloropyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent such as glacial acetic acid or N,N-dimethylformamide (DMF).
-
Add N-bromosuccinimide (NBS) (1.0-1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and collect the precipitated product by filtration.
-
Wash the solid with water and a small amount of cold ethanol or diethyl ether to remove any unreacted starting material and byproducts.
-
Dry the product under vacuum to yield this compound.
-
Functionalization Reactions
The bromine and chlorine atoms on the pyrazolo[1,5-a]pyrimidine core serve as handles for further diversification, primarily through palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
This reaction is used to form carbon-carbon bonds, typically at the C3 or C5 positions. A general protocol is provided below, adapted from procedures for similar substrates.[4][5][6]
-
Reaction: Coupling of the bromo or chloro-substituted pyrazolopyrimidine with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base.
-
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-2.5 eq).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, or until the reaction is complete.
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination
This reaction facilitates the formation of carbon-nitrogen bonds, introducing amine functionalities. The following is a general procedure.[7][8][9]
-
Reaction: Coupling of the bromo or chloro-substituted pyrazolopyrimidine with a primary or secondary amine, catalyzed by a palladium complex with a suitable phosphine ligand.
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2-1.5 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 eq).
-
Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Seal the reaction vessel and heat to 80-120°C for 12-24 hours.
-
After cooling, filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Applications in Drug Discovery: A Kinase Inhibitor Scaffold
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[10] Derivatives of this compound have been investigated as inhibitors of several important kinases implicated in cancer and inflammatory diseases.
Quantitative Biological Data
The following table summarizes the reported inhibitory activities of various pyrazolo[1,5-a]pyrimidine derivatives.
| Target Kinase | Compound/Derivative Description | IC₅₀ (nM) | Reference(s) |
| PI3Kδ | 5-indole-pyrazolo[1,5-a]pyrimidine derivative (CPL302253) | 2.8 | [11] |
| CDK2 | 7-(4-Bromo-phenyl)-3-(3-chloro-phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamine | 22 | [12] |
| CDK2 | 7-(4-Bromo-phenyl)-3-(2-chloro-phenylazo)-pyrazolo[1,5-a]pyrimidin-2-ylamine | 24 | [12] |
| TrkA | Substituted pyrazolo[1,5-a]pyrimidine macrocycle | 0.17 | [13] |
| TrkB | Substituted pyrazolo[1,5-a]pyrimidine macrocycle | 0.07 | [13] |
| TrkC | Substituted pyrazolo[1,5-a]pyrimidine macrocycle | 0.07 | [13] |
| TrkA | 7-aryl-3-substituted pyrazolo[1,5-a]pyrimidine derivative | 87 | [13] |
Signaling Pathways and Experimental Workflows
The versatility of the this compound scaffold allows for the development of inhibitors targeting various signaling pathways crucial in disease pathogenesis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[1][14][15]
Caption: The PI3K/Akt signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives.
Trk Signaling Pathway
Tropomyosin receptor kinases (TrkA, TrkB, and TrkC) are involved in neuronal development and function, and their dysregulation is implicated in various cancers.[16][17][18][19]
Caption: The Trk signaling cascade and its inhibition by pyrazolo[1,5-a]pyrimidine-based compounds.
CDK2/Cyclin E Signaling Pathway
The CDK2/Cyclin E complex plays a critical role in the G1/S phase transition of the cell cycle, and its hyperactivity is a common feature in cancer.[20][21][22][23]
Caption: Regulation of the G1/S cell cycle transition by CDK2/Cyclin E and its inhibition.
Experimental Workflow: From Intermediate to Kinase Inhibitor
The following diagram illustrates a typical workflow for the development of kinase inhibitors starting from this compound.
Caption: A generalized workflow for the discovery of kinase inhibitors using the title compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. This compound [myskinrecipes.com]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 15. cusabio.com [cusabio.com]
- 16. researchgate.net [researchgate.net]
- 17. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 23. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine: Structure, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine. This molecule is a key heterocyclic intermediate, particularly valuable in the design and development of kinase inhibitors for therapeutic applications.
Chemical Structure and Properties
This compound is a halogenated bicyclic heteroaromatic compound. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a variety of biological targets.
Key Structural Features:
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₂BrCl₂N₃
-
Canonical SMILES: C1=C(N2C(=C(C=N2)Br)N=C1Cl)Cl
-
InChI Key: CJIKMWXLGRVJMI-UHFFFAOYSA-N
The presence of three halogen atoms (one bromine and two chlorine) at positions 3, 5, and 7 provides multiple sites for further chemical modification, making it a versatile building block in organic synthesis. These modifications are crucial for tuning the compound's potency, selectivity, and pharmacokinetic properties when developing it as a potential drug candidate.
Synthetic Pathways
The synthesis of this compound can be achieved through a multi-step process. A plausible and commonly employed route involves the initial formation of the pyrazolo[1,5-a]pyrimidine core, followed by sequential halogenation.
Experimental Protocols
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-5,7-diol
This step involves the condensation of a 3-aminopyrazole with diethyl malonate.
-
Reactants: 3-Aminopyrazole, Diethyl Malonate, Sodium Ethoxide (EtONa).
-
Procedure: A mixture of 3-aminopyrazole and diethyl malonate is refluxed in the presence of a base, typically sodium ethoxide in ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification. The solid product is then collected by filtration, washed, and dried.
-
Quantitative Data: This reaction generally proceeds with good yields, often in the range of 80-90%.[1]
Step 2: Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine
The diol from the previous step is converted to the dichloro derivative using a chlorinating agent.
-
Reactants: Pyrazolo[1,5-a]pyrimidine-5,7-diol, Phosphorus Oxychloride (POCl₃).
-
Procedure: The pyrazolo[1,5-a]pyrimidine-5,7-diol is heated to reflux in an excess of phosphorus oxychloride.[1] The reaction is typically carried out for several hours. After the reaction is complete, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water, and the resulting precipitate is filtered, washed with water, and dried to afford the 5,7-dichloro intermediate.
-
Quantitative Data: The yield for this chlorination step can vary but is often in the range of 60-70%.[1]
Step 3: Synthesis of this compound
The final step is the regioselective bromination at the 3-position of the pyrazolo[1,5-a]pyrimidine core.
-
Reactants: 5,7-Dichloropyrazolo[1,5-a]pyrimidine, N-Bromosuccinimide (NBS) or Bromine (Br₂).
-
Procedure (using NBS): 5,7-Dichloropyrazolo[1,5-a]pyrimidine is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF). N-Bromosuccinimide is then added portion-wise at room temperature. The reaction is stirred for a few hours until completion (monitored by TLC). The reaction mixture is then poured into water, and the precipitated product is collected by filtration, washed, and dried.
-
Procedure (using Bromine): Alternatively, the dichlorinated intermediate can be dissolved in glacial acetic acid, and a solution of bromine in acetic acid is added dropwise at room temperature. After stirring for a period, the product precipitates and is collected by filtration.
-
Quantitative Data: Bromination reactions of this type can achieve high yields, often exceeding 90%.
Summary of Quantitative Data
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Core Formation | Diethyl Malonate, EtONa | 80-90% |
| 2 | Dichlorination | POCl₃ | 60-70% |
| 3 | Bromination | NBS or Br₂/AcOH | >90% |
Biological Significance and Signaling Pathways
The pyrazolo[1,5-a]pyrimidine scaffold is a well-established pharmacophore in the development of protein kinase inhibitors. These inhibitors are of significant interest in oncology and immunology, as kinases play a central role in cell signaling pathways that regulate cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers and inflammatory diseases.
Derivatives of this compound have been investigated as inhibitors of several important kinases, including Phosphoinositide 3-kinases (PI3Ks) and Cyclin-Dependent Kinases (CDKs).[2][3]
Role as a PI3K Inhibitor
The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival and growth. Its dysregulation is frequently observed in cancer. Pyrazolo[1,5-a]pyrimidine-based molecules can act as ATP-competitive inhibitors of PI3K, blocking the downstream signaling cascade and leading to apoptosis of cancer cells.
Conclusion
This compound is a valuable and versatile intermediate in medicinal chemistry and drug discovery. Its synthesis, while multi-stepped, is achievable through established organic chemistry methodologies. The strategic placement of halogen atoms on the pyrazolo[1,5-a]pyrimidine core allows for extensive derivatization, enabling the development of potent and selective inhibitors of key cellular targets like protein kinases. The continued exploration of this and related scaffolds holds significant promise for the discovery of novel therapeutics for a range of diseases, most notably cancer.
References
- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Ascendant Therapeutic Potential of Pyrazolo[1,5-a]pyrimidines: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold, a fused heterocyclic system, has garnered significant attention in medicinal chemistry due to its structural versatility and broad spectrum of biological activities. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, and anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity: Targeting Kinases and Cellular Proliferation
Pyrazolo[1,5-a]pyrimidine derivatives have emerged as potent anticancer agents, primarily through their ability to inhibit various protein kinases that are crucial for cancer cell proliferation and survival.[1][2]
Kinase Inhibition
Many pyrazolo[1,5-a]pyrimidine-based compounds have been developed as inhibitors of key kinases implicated in cancer progression, including Tropomyosin Receptor Kinase (Trk), Phosphoinositide 3-kinase (PI3K), and Cyclin-Dependent Kinase 9 (CDK9).[3][4][5]
Tropomyosin Receptor Kinase (Trk) Inhibition: The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are pivotal in neuronal development and have been identified as oncogenic drivers in a range of tumors when their encoding genes (NTRK1, NTRK2, NTRK3) are fused with other genes.[5][6] Pyrazolo[1,5-a]pyrimidine derivatives have shown remarkable efficacy in inhibiting Trk activity.[6]
Phosphoinositide 3-kinase (PI3K) Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[7] The PI3Kδ isoform, in particular, plays a significant role in B-cell malignancies and inflammatory responses.[8][9] Several pyrazolo[1,5-a]pyrimidine derivatives have been synthesized as selective PI3Kδ inhibitors.
Cyclin-Dependent Kinase 9 (CDK9) Inhibition: CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which is essential for the transcription of short-lived anti-apoptotic proteins and oncogenes like MYC and MCL-1.[2][3][10] Inhibition of CDK9 represents a promising strategy for cancer therapy, and pyrazolo[1,5-a]pyrimidines have been identified as potent CDK9 inhibitors.[11][12]
Quantitative Anticancer Data
The anticancer activity of representative pyrazolo[1,5-a]pyrimidine derivatives is summarized in the tables below, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Compound Class | Target Kinase | IC50 (nM) | Cancer Cell Line | Reference |
| Picolinamide-substituted | TrkA | 1.7 | - | [6] |
| 5-azabicyclohexane-substituted | TrkA | 3 | KM12 | [6] |
| 5-azabicyclohexane-substituted | TrkB | 14 | - | [6] |
| 5-azabicyclohexane-substituted | TrkC | 1 | - | [6] |
| Macrocyclic | TrkA | 0.1 | KM12 | [6] |
| 7-aryl-3-substituted | TrkA | 87 | KM12 | [13] |
| Indole-substituted | PI3Kδ | 2.8 | - | |
| Pyrazolo[1,5-a]pyrimidine 4k | CDK2 | 3 | - | [12] |
| Pyrazolo[1,5-a]pyrimidine 4k | CDK1 | 30 | - | [12] |
| Pyrazolo[1,5-a]pyrimidine 4k | CDK9 | 90 | - | [12] |
| Compound Class | Cancer Cell Line | GI50 (nM) | Reference |
| Pyrazolo[1,5-a]pyrimidine 4k | 60 cancer cell lines (mean) | 280 | [12] |
Antimicrobial Activity
Pyrazolo[1,5-a]pyrimidines have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens.[14][15] Their mechanism of action is often attributed to their structural similarity to purines, allowing them to interfere with essential metabolic pathways in microorganisms.[14]
Quantitative Antimicrobial Data
The antimicrobial efficacy of various pyrazolo[1,5-a]pyrimidine derivatives is presented below as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation).
| Compound Class | Bacterial Strain | MIC (μg/mL) | Reference |
| 2,7-diaryl | S. aureus | - | [16] |
| 2,7-diaryl | E. coli | - | [16] |
| Phenylsulfonyl-containing (13d) | S. epidermidis | - | [14] |
| Phenylsulfonyl-containing (13d, 13g) | E. coli | - | [14] |
| Phenylsulfonyl-containing (13c, 13d, 13g) | S. typhimurium | - | [14] |
| Cycloalkane ring-fused (8b, 10e, 10i, 10n) | Gram-positive and Gram-negative strains | - | [17] |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines have been well-documented, with several derivatives showing potent activity in various in vivo and in vitro models.[1][18][19] Their mechanisms of action often involve the inhibition of key inflammatory mediators such as prostaglandins and leukotrienes.[1]
Quantitative Anti-inflammatory Data
The anti-inflammatory effects of pyrazolo[1,5-a]pyrimidin-7-one derivatives in the carrageenan-induced rat paw edema model are summarized below.
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| 4,7-Dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (7c) | - | - | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
General Procedure for the Synthesis of 7-Aryl-3-substituted Pyrazolo[1,5-a]pyrimidines: A mixture of the appropriate 3-amino-5-arylpyrazole (1 mmol) and a suitable β-dicarbonyl compound (1.1 mmol) in glacial acetic acid (10 mL) is refluxed for 4-6 hours. The reaction mixture is then cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to afford the desired product.
General Procedure for the Synthesis of 7-(Morpholin-4-yl)pyrazolo[1,5-a]pyrimidine Derivatives: To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1 mmol) in a suitable solvent such as acetone, morpholine (1.2 mmol) and a base like potassium carbonate (2 mmol) are added. The reaction mixture is stirred at room temperature for 1.5 hours. After completion of the reaction, the solvent is evaporated, and the residue is purified by column chromatography to yield the desired 7-morpholino derivative.
General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidin-7-ones: A mixture of an appropriate 3-aminopyrazole (1 mmol) and a β-ketoester (1.1 mmol) in a solvent like ethanol is refluxed in the presence of a catalytic amount of a base (e.g., sodium ethoxide) for 6-8 hours. The reaction mixture is then cooled, and the precipitated solid is collected by filtration, washed with ethanol, and recrystallized to give the pure pyrazolo[1,5-a]pyrimidin-7-one.
In Vitro Anticancer Assays
TrkA Kinase Inhibition Assay: The inhibitory activity against TrkA is determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay is performed in a 384-well plate. The reaction mixture contains the TrkA enzyme, a biotinylated peptide substrate, ATP, and the test compound at various concentrations. The reaction is initiated by the addition of ATP and incubated at room temperature. After incubation, a solution containing europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (APC) is added. The TR-FRET signal is measured after another incubation period. The IC50 values are calculated from the dose-response curves.
PI3Kδ Kinase Assay: The enzymatic activity of PI3Kδ is measured using a commercially available ADP-Glo™ Kinase Assay kit. The assay is performed in a 384-well plate. The reaction mixture includes the PI3Kδ enzyme, the substrate phosphatidylinositol-4,5-bisphosphate (PIP2), ATP, and the test compound. The kinase reaction is allowed to proceed at room temperature. After the reaction, the ADP-Glo™ reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescence signal is proportional to the ADP generated and is inversely correlated with the kinase activity. IC50 values are determined from the dose-response curves.
CDK9/Cyclin T1 Kinase Assay: The inhibitory effect on CDK9/Cyclin T1 is assessed using a radiometric assay.[20] The assay is performed in a 96-well plate. The reaction mixture consists of the CDK9/Cyclin T1 enzyme, a peptide substrate (e.g., a fragment of the C-terminal domain of RNA polymerase II), [γ-³³P]ATP, and the test compound. The reaction is initiated by the addition of the enzyme and incubated at 30°C. The reaction is stopped by the addition of phosphoric acid. The phosphorylated substrate is then captured on a filter plate, and the radioactivity is measured using a scintillation counter. IC50 values are calculated from the concentration-inhibition curves.
MTT Cell Viability Assay: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.[13][21][22][23][24] The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined.[12]
In Vitro Antimicrobial Assay
Broth Microdilution Method: The Minimum Inhibitory Concentration (MIC) of the compounds is determined using the broth microdilution method in 96-well microtiter plates.[25] A serial dilution of the test compounds is prepared in a suitable broth medium (e.g., Mueller-Hinton broth). A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vivo Anti-inflammatory Assay
Carrageenan-Induced Rat Paw Edema: Acute inflammation is induced in the right hind paw of rats by a sub-plantar injection of a 1% carrageenan solution.[26][27][28][29][30] The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally at a specific time before the carrageenan injection. The paw volume is measured at various time intervals after carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with that of the control group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by pyrazolo[1,5-a]pyrimidine derivatives and a general workflow for their biological evaluation.
Signaling Pathways
References
- 1. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. targetedonc.com [targetedonc.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PI3K inhibitors in inflammation, autoimmunity and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PI3Kδ in cancer: a setback or the end - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Addressing Transcriptional Dysregulation in Cancer through CDK9 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. PI3Kδ Inhibitors as Immunomodulatory Agents for the Treatment of Lymphoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Synthesis and Antimicrobial Evaluation of Novel Pyrazolopyrimidines Incorporated with Mono- and Diphenylsulfonyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis, docking, and antimicrobial evaluation of some novel pyrazolo[1,5-a] pyrimidines and their corresponding cycloalkane ring-fused derivatives as purine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reactionbiology.com [reactionbiology.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. texaschildrens.org [texaschildrens.org]
- 24. atcc.org [atcc.org]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. inotiv.com [inotiv.com]
- 28. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 29. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 30. mdpi.com [mdpi.com]
The Strategic Core: A Technical Guide to 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine as a Kinase Inhibitor Precursor
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its utility in developing potent and selective kinase inhibitors. This technical guide delves into the synthesis and application of a key intermediate, 3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine, a versatile precursor for a new generation of targeted therapeutics. Its strategic halogenation provides multiple reaction sites for the introduction of diverse functionalities, enabling the fine-tuning of inhibitory activity and pharmacokinetic profiles against a range of critical cancer-related kinases.
Chemical Properties and Synthesis
This compound is a solid, yellow-to-brown compound with a molecular weight of 266.91 g/mol and a melting point of 73-75°C. This precursor is instrumental in the synthesis of a variety of kinase inhibitors due to its reactive chloro and bromo substituents, which can be selectively displaced or coupled to introduce various moieties that confer target specificity.
Synthesis of this compound
-
Formation of the Pyrazolo[1,5-a]pyrimidine Core: Reaction of a 3-aminopyrazole derivative with a malonic acid derivative to form the dihydroxy pyrazolo[1,5-a]pyrimidine.
-
Chlorination: Treatment of the dihydroxy intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the 5,7-dichloro derivative.
-
Bromination: Subsequent bromination at the 3-position using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.
Kinase Inhibitor Derivatives: Quantitative Activity
The true utility of this compound is demonstrated by the potent kinase inhibitors that can be synthesized from it. The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine derivatives against several key kinase targets. It is important to note that while the pyrazolo[1,5-a]pyrimidine core is common, the specific substitution patterns, which can be accessed from the dichloro-bromo precursor, are crucial for their potency and selectivity.
| Target Kinase | Compound | IC50 (nM) | Reference |
| TrkA | Compound 8 | 1.7 | [1] |
| TrkA | Compound 9 | 1.7 | [1] |
| TrkA | Compound 23 (KM12 cell) | 0.1 | [1] |
| TrkA | Compound 24 (KM12 cell) | 0.2 | [1] |
| CDK2 | Compound 6t | 90 | |
| CDK2 | Compound 6s | 230 | |
| PI3Kδ | CPL302253 (54) | 2.8 | |
| Pim-1 | Compound 9a | <10 (Biochemical) | |
| Pim-1 | Compound 9b | <10 (Biochemical) | |
| Pim-1 | Compound 11a | <10 (Biochemical) | |
| Pim-1 | Compound 11b | <10 (Biochemical) |
Signaling Pathways and Experimental Workflows
The development of kinase inhibitors requires a deep understanding of the signaling pathways they target and robust experimental workflows to validate their efficacy.
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the signaling pathways of four key kinases that are targeted by inhibitors derived from the pyrazolo[1,5-a]pyrimidine scaffold.
Caption: TrkA Signaling Pathway
Caption: CDK2 Signaling Pathway
Caption: PI3Kδ Signaling Pathway
Caption: Pim-1 Signaling Pathway
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
Caption: Kinase Inhibitor Development Workflow
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the successful development of kinase inhibitors. The following sections provide representative protocols for key in vitro kinase assays.
General In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol is a general method for measuring kinase activity and inhibition by quantifying the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., TrkA, CDK2, PI3Kδ, Pim-1)
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Compound Plating: Add 1 µL of test compound at various concentrations or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in kinase reaction buffer.
-
Add 2 µL of the kinase/substrate solution to each well.
-
Initiate the reaction by adding 2 µL of ATP solution. The final reaction volume is 5 µL.
-
Incubate at room temperature for 60 minutes.
-
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
General In Vitro Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay Format)
This protocol measures the binding affinity of inhibitors to a kinase.
Materials:
-
Purified, tagged recombinant kinase (e.g., GST-tagged Pim-1)
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Kinase binding buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (dissolved in DMSO)
-
384-well black assay plates
-
TR-FRET-capable plate reader
Procedure:
-
Compound Plating: Add 5 µL of test compound at various concentrations or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase/Antibody Addition:
-
Prepare a solution of the kinase and the europium-labeled antibody in kinase binding buffer.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
-
Tracer Addition:
-
Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase binding buffer.
-
Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 615 nm (donor) and 665 nm (acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Determine the percent inhibition for each compound concentration and calculate the IC50 value from the dose-response curve.
Conclusion
This compound is a highly valuable and versatile precursor in the field of kinase inhibitor drug discovery. Its strategic halogenation allows for the synthesis of a diverse library of compounds that can be tailored to inhibit specific kinases with high potency. The continued exploration of derivatives from this core scaffold holds significant promise for the development of novel and effective targeted cancer therapies.
References
Retrosynthetic Analysis of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the retrosynthetic analysis and synthetic pathway for 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore found in numerous biologically active molecules, including kinase inhibitors. This guide provides a logical disconnection approach, detailed experimental protocols for key transformations, and a summary of relevant quantitative data to aid in the efficient synthesis of this valuable building block.
Core Concepts: Retrosynthetic Strategy
A logical retrosynthetic analysis of the target molecule, this compound (I), suggests a stepwise disconnection strategy. The primary disconnection points are the C-Br and C-Cl bonds, leading back to simpler, commercially available starting materials.
The initial disconnection targets the C3-Br bond via a functional group interconversion (FGI), identifying 5,7-dichloropyrazolo[1,5-a]pyrimidine (II) as the immediate precursor. This simplifies the final step to a regioselective bromination.
Further disconnection of the two C-Cl bonds in intermediate (II) through another FGI points to pyrazolo[1,5-a]pyrimidine-5,7-diol (III) . The hydroxyl groups at positions 5 and 7 can be readily converted to chloro groups using a standard chlorinating agent.
Finally, the pyrazolo[1,5-a]pyrimidine core of (III) can be disconnected via a cyclocondensation reaction. This retrosynthetic step breaks the pyrimidine ring, leading to two fundamental building blocks: a 5-aminopyrazole (IV) and a malonic acid derivative (V) , such as diethyl malonate. These precursors are typically readily available or can be synthesized through established methods.
Synthetic Workflow
The forward synthesis mirrors the retrosynthetic pathway, commencing with the construction of the pyrazolo[1,5-a]pyrimidine core, followed by sequential halogenation steps.
Experimental Protocols
The following protocols are based on established literature procedures for the synthesis of the pyrazolo[1,5-a]pyrimidine core and its subsequent halogenation.
Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidine-5,7-diol (III)
The initial step involves the cyclocondensation of a 5-aminopyrazole with diethyl malonate.
-
Materials: 5-Aminopyrazole, Diethyl Malonate, Sodium Ethoxide (NaOEt), Ethanol (EtOH).
-
Procedure: To a solution of sodium ethoxide in absolute ethanol, 5-aminopyrazole is added. The mixture is stirred until a clear solution is obtained. Diethyl malonate is then added, and the reaction mixture is heated to reflux for 24 hours. After cooling to room temperature, the precipitate is collected by filtration, washed with cold ethanol, and dried to afford pyrazolo[1,5-a]pyrimidine-5,7-diol.
Step 2: Synthesis of 5,7-Dichloropyrazolo[1,5-a]pyrimidine (II)
The dihydroxy intermediate is converted to the dichloro derivative using phosphorus oxychloride.[1]
-
Materials: Pyrazolo[1,5-a]pyrimidine-5,7-diol, Phosphorus Oxychloride (POCl₃).
-
Procedure: Pyrazolo[1,5-a]pyrimidine-5,7-diol is suspended in phosphorus oxychloride. The mixture is heated to reflux for 5 hours. After completion of the reaction, the excess POCl₃ is removed under reduced pressure. The residue is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The resulting precipitate is filtered, washed with water, and dried to yield 5,7-dichloropyrazolo[1,5-a]pyrimidine.
Step 3: Synthesis of this compound (I)
The final step is the regioselective bromination of the 5,7-dichloro intermediate at the 3-position. A similar procedure for the bromination of 5-chloropyrazolo[1,5-a]pyrimidine has been reported.[2]
-
Materials: 5,7-Dichloropyrazolo[1,5-a]pyrimidine, Bromine (Br₂), Glacial Acetic Acid.
-
Procedure: To a stirred solution of 5,7-dichloropyrazolo[1,5-a]pyrimidine in glacial acetic acid, bromine is added dropwise at room temperature. The reaction mixture is stirred for 1 hour. The resulting precipitate is collected by filtration, washed sequentially with glacial acetic acid and ether, and then dried. The crude product can be further purified by recrystallization.
Quantitative Data Summary
The following table summarizes typical yields for the key synthetic steps. It is important to note that yields can vary depending on the specific reaction conditions and the scale of the synthesis.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 1 | Cyclocondensation | 5-Amino-3-methylpyrazole and Diethyl Malonate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | Sodium Ethoxide, Reflux | 89 | [1] |
| 2 | Chlorination | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Phosphorus Oxychloride, Reflux | 61 | [1] |
| 3 | Bromination | 5-Chloropyrazolo[1,5-a]pyrimidine | 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | Bromine, Glacial Acetic Acid, Room Temperature | 82 (combined) | [2] |
Note: The yield for the bromination step is reported for a closely related substrate, 5-chloropyrazolo[1,5-a]pyrimidine, and is expected to be comparable for the 5,7-dichloro analog. The reported 82% yield was obtained after combining two crops of the product.[2]
This guide provides a comprehensive overview of the retrosynthetic analysis and synthesis of this compound. The detailed protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of this important heterocyclic building block.
References
The Ascendancy of Pyrazolo[1,5-a]pyrimidines: A Technical Guide to the Discovery and Synthesis of Potent Kinase Inhibitors
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery, synthesis, and application of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. This whitepaper provides an in-depth overview of the privileged scaffold, key synthetic methodologies, structure-activity relationships, and the signaling pathways implicated in their therapeutic effects.
The pyrazolo[1,5-a]pyrimidine core is a "privileged" heterocyclic scaffold in medicinal chemistry, renowned for its ability to yield potent and selective inhibitors of various protein kinases.[1] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, pyrazolo[1,5-a]pyrimidine derivatives have been the focus of intensive drug discovery efforts, leading to the development of inhibitors targeting a range of kinases, including Tropomyosin receptor kinases (Trk), Cyclin-dependent kinases (CDK), Pim kinases, and Phosphoinositide 3-kinases (PI3K).[1][2] The versatility of this scaffold allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
This guide delves into the core aspects of the discovery and synthesis of this important class of kinase inhibitors, providing detailed experimental protocols, quantitative biological data, and visual representations of key cellular pathways and experimental workflows.
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of pyrazolo[1,5-a]pyrimidine-based inhibitors are highly dependent on the nature and position of various substituents. Key SAR insights include:
-
Hinge-Binding Motif: The nitrogen atoms within the pyrazolo[1,5-a]pyrimidine core are crucial for forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[3]
-
Substituents at the 3- and 5-positions: Modifications at these positions significantly influence the inhibitor's potency and selectivity. For instance, in Trk inhibitors, an amide bond at the 3-position and a substituted pyrrolidine at the 5-position have been shown to enhance activity.[4]
-
Macrocyclization: The development of macrocyclic pyrazolo[1,5-a]pyrimidine derivatives has led to compounds with improved binding affinity and selectivity, likely due to their conformational rigidity.[4]
Quantitative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[1,5-a]pyrimidine compounds against various protein kinases.
Table 1: Inhibitory Activity against Trk Kinases
| Compound | TrkA IC₅₀ (nM) | TrkB IC₅₀ (nM) | TrkC IC₅₀ (nM) | Cellular Assay IC₅₀ (nM) | Reference |
| 8 | 1.7 | - | - | - | [4] |
| 9 | 1.7 | - | - | - | [4] |
| 22 | 3 | 14 | 1 | 1 (KM12 cell proliferation) | [4] |
| 28 | 0.17 | 0.07 | 0.07 | - | [4] |
| 32 | 1.9 | 3.1 | 2.3 | - | [4] |
| 33 | 3.2 | 5.5 | 3.3 | - | [4] |
| 34 | 1.8 | 4.1 | 2.3 | - | [4] |
| 35 | 2.5 | 3.1 | 2.6 | - | [4] |
| 36 | 1.4 | 2.4 | 1.9 | - | [4] |
Table 2: Inhibitory Activity against CDK2 and Pim-1 Kinases
| Compound | CDK2 IC₅₀ (µM) | Pim-1 IC₅₀ (nM) | Reference |
| 6d | 0.55 | - | [5] |
| 6n | 0.78 | - | [5] |
| 6s | 0.23 | - | [5] |
| 6t | 0.09 | - | [5] |
| 1 | - | 45 | [6] |
| 11b | - | Potent (exact value not specified) | [6] |
Table 3: Inhibitory Activity against PI3Kδ Kinase
| Compound | PI3Kδ IC₅₀ (nM) | PI3Kα/δ Selectivity | PI3Kβ/δ Selectivity | PI3Kγ/δ Selectivity | Reference |
| 6 | 18 | 79 | 1415 | 939 | [7] |
| 11 | 52 | - | - | - | [7] |
| 40 | 84 | Good | Good | Good | [7] |
| 42 | 74 | Good | Good | Good | [7] |
| 43 | 63 | Good | Good | Good | [7] |
| 54 | 2.8 | - | - | - | [8] |
| 55 | 82 | Good | Good | Good | [7] |
Key Signaling Pathways
The therapeutic potential of pyrazolo[1,5-a]pyrimidine-based inhibitors stems from their ability to modulate key signaling pathways involved in cell growth, proliferation, and survival.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives [mdpi.com]
- 8. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Availability and Synthetic Utility of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and synthetic applications of the heterocyclic building block, 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine. This compound serves as a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors.
Commercial Sourcing
This compound is commercially available from a variety of chemical suppliers. Researchers can procure this reagent for laboratory and development purposes.
Table 1: Commercial Suppliers and Product Specifications
| Supplier | Catalog Number | Purity | CAS Number |
| Fluorochem | F219395 | 96% | 114040-06-1 |
| BLDpharm | 114040-06-1 | - | 114040-06-1 |
| 2a biotech | 2A-9050801 | - | - |
| MySkinRecipes | #45253 | 97% | 114040-06-1 |
| Angene Chemical | AG000ADN | - | 114040-06-1 |
Physicochemical Properties
A summary of the key quantitative data for this compound is provided below.
Table 2: Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₂BrCl₂N₃ | Fluorochem[1], BLDpharm |
| Molecular Weight | 266.91 g/mol | Fluorochem[1], BLDpharm |
| CAS Number | 114040-06-1 | BLDpharm |
| Appearance | Solid | Fluorochem[1] |
| Purity | 96% | Fluorochem[1] |
| Melting Point | 73-75°C | MySkinRecipes |
Synthetic Applications and Experimental Protocols
This compound is a versatile intermediate, particularly in the synthesis of kinase inhibitors. Its di-chloro substitution allows for selective sequential reactions, making it a valuable scaffold in medicinal chemistry. A notable application is in the synthesis of Threonine Tyrosine Kinase (TTK) inhibitors.[2]
General Synthetic Strategy for Pyrazolo[1,5-a]pyrimidines
The synthesis of the pyrazolo[1,5-a]pyrimidine core generally involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound.[1] Various methods, including microwave-assisted synthesis, have been developed to improve efficiency.
Experimental Protocol: Synthesis of TTK Inhibitors from this compound
The following is a representative synthetic scheme for the preparation of TTK inhibitors starting from this compound, as described in the literature.[3] The synthesis proceeds via a sequential displacement of the chloro groups, followed by a Suzuki-Miyaura coupling to introduce further diversity.
Step 1: Nucleophilic Aromatic Substitution at C7
The more reactive chlorine atom at the 7-position is first displaced by an amine.
-
Procedure: To a solution of 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent such as isopropanol, add the desired amine (1.1 eq) and a base like triethylamine (2.0 eq). The reaction mixture is heated, often under microwave irradiation, to facilitate the substitution. After completion, the product is isolated by standard workup procedures.
Step 2: Nucleophilic Aromatic Substitution at C5
The second chlorine atom at the 5-position is then displaced by another nucleophile, which can be an amine or an aryloxy anion.
-
Procedure: The product from Step 1 is dissolved in a suitable solvent, and the second nucleophile (e.g., a substituted aniline or phenol) is added along with a base. The reaction conditions (temperature and time) are optimized depending on the reactivity of the nucleophile.
Step 3: Suzuki-Miyaura Coupling at C3
The bromo group at the 3-position is utilized for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce a variety of aryl or heteroaryl groups.
-
Procedure: The product from Step 2 is reacted with a boronic acid or boronic ester derivative in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₃PO₄) in a suitable solvent system (e.g., THF/water). The reaction is heated until completion.
Step 4: Deprotection (if necessary)
If any protecting groups were used on the amine functionalities, a final deprotection step is carried out to yield the target TTK inhibitor.
Visualizations
Logical Workflow for Sourcing and Utilization
The following diagram illustrates a typical workflow for a researcher interested in utilizing this compound.
Caption: Workflow for sourcing and utilizing a chemical intermediate.
Synthetic Pathway to TTK Inhibitors
The diagram below outlines the key transformations in the synthesis of TTK inhibitors starting from this compound.
Caption: Key synthetic steps for TTK inhibitors.
References
In-Depth Technical Guide: Safety and Handling of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and key experimental considerations for 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine, a versatile intermediate in the synthesis of biologically active compounds.
Core Compound Information
This compound is a halogenated heterocyclic compound. It serves as a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic use.[1] Its utility stems from the reactivity of its chloro- and bromo-substituents, which allow for the strategic introduction of various functional groups to modulate biological activity.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 114040-06-1 | [1] |
| Molecular Formula | C₆H₂BrCl₂N₃ | [1] |
| Molecular Weight | 266.91 g/mol | [1] |
| Appearance | Brown to yellow solid | [1] |
| Melting Point | 73-75°C | [1] |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a comprehensive safety profile can be constructed based on data from the closely related analogue, 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine, and general guidelines for handling halogenated heterocyclic compounds.
Hazard Classification
The GHS hazard classifications for the mono-chloro analogue suggest that this compound should be treated as a hazardous substance.[2] The increased halogenation may enhance its toxicological profile.
Table 2: Inferred GHS Hazard Classification
| Hazard Code | Hazard Statement | GHS Category |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Corrosion/Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Damage/Eye Irritation (Category 2A) |
| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System |
Source: Inferred from data for 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine.[2]
Personal Protective Equipment (PPE) and Engineering Controls
Due to the inferred hazards, stringent safety protocols are mandatory when handling this compound.
-
Engineering Controls : All manipulations of solid or solutions of the compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Eye and Face Protection : Chemical safety goggles and a face shield are required to protect against splashes.[3]
-
Skin Protection : A chemically resistant lab coat, closed-toe shoes, and chemical-resistant gloves (e.g., nitrile) are essential. Ensure gloves are appropriate for the solvents being used and have an adequate breakthrough time.[3]
-
Respiratory Protection : If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors is necessary.[3]
Storage and Disposal
-
Storage : Store in a tightly sealed container in a cool, dry, and dark environment, under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1]
-
Disposal : Halogenated organic waste must be collected in a designated, properly labeled, and sealed hazardous waste container, segregated from non-halogenated waste.[3] Follow all local, regional, and national regulations for hazardous waste disposal.
First Aid Measures
-
If Swallowed : Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[4]
-
If on Skin : Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing.
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled : Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
Experimental Protocols and Applications
This compound is a key intermediate in the synthesis of various kinase inhibitors. The differential reactivity of the chlorine atoms (position 7 being more reactive to nucleophilic substitution than position 5) and the bromine at position 3 allows for sequential, site-selective modifications.[5]
General Workflow for Kinase Inhibitor Synthesis
The general synthetic strategy involves sequential nucleophilic aromatic substitution reactions at the C7 and C5 positions, followed by a cross-coupling reaction at the C3 position.
References
- 1. This compound [myskinrecipes.com]
- 2. 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine | C6H3BrClN3 | CID 45480507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine from 5,7-dichloropyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine, a key intermediate in the development of biologically active compounds, particularly kinase inhibitors.[1] The protocols outlined below are based on established methods for the bromination of pyrazolo[1,5-a]pyrimidine systems, offering two distinct approaches to suit various laboratory settings and reagent availability.
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatile biological activities.[2][3] Functionalization of this core, particularly at the 3-position, is a common strategy in the design of novel therapeutics.[4] This document details the regioselective bromination of 5,7-dichloropyrazolo[1,5-a]pyrimidine at the 3-position, a critical step for further diversification and structure-activity relationship (SAR) studies. The presented methods are robust and can be adapted for the synthesis of various 3-halo-pyrazolo[1,5-a]pyrimidine derivatives.[5]
Materials and Methods
Reagents and Equipment
-
5,7-dichloropyrazolo[1,5-a]pyrimidine
-
Bromine (Br₂)
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Filtration apparatus
-
NMR spectrometer
-
Mass spectrometer
-
Melting point apparatus
Physicochemical Data of Key Compounds
A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) | Appearance |
| 5,7-dichloropyrazolo[1,5-a]pyrimidine | C₆H₃Cl₂N₃ | 188.01 | 1000018-84-7 | N/A | Off-white solid |
| This compound | C₆H₂BrCl₂N₃ | 266.91 | 114040-06-1 | 73-75 | Brown to yellow solid[1] |
Experimental Protocols
Two primary methods for the synthesis of this compound are presented below.
Protocol 1: Bromination using Bromine in Acetic Acid
This protocol is adapted from a similar synthesis of 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine.[6]
Workflow:
Caption: Protocol 1 Workflow: Bromination with Br₂.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 5,7-dichloropyrazolo[1,5-a]pyrimidine (1.0 eq) in glacial acetic acid.
-
At room temperature, add bromine (2.7 eq) dropwise to the stirred solution.
-
After the addition is complete, continue stirring the reaction mixture for 1 hour.
-
Collect the resulting precipitate by filtration.
-
Wash the crude product sequentially with water, isopropanol, and hexane.
-
Dry the purified product under vacuum to yield this compound.
Protocol 2: Bromination using N-Bromosuccinimide (NBS) in DMF
This method provides an alternative to using elemental bromine and is based on a procedure for a similar substrate.[6]
Workflow:
Caption: Protocol 2 Workflow: Bromination with NBS.
Procedure:
-
Suspend 5,7-dichloropyrazolo[1,5-a]pyrimidine (1.0 eq) in N,N-dimethylformamide (DMF) in a round-bottom flask with stirring.
-
Add N-bromosuccinimide (1.1 eq) in small portions to the suspension while maintaining the temperature at 20°C.
-
Stir the reaction mixture for 1 hour.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the solid with water and dry under vacuum to obtain this compound.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
¹H NMR: To confirm the regioselectivity of the bromination.
-
Mass Spectrometry: To verify the molecular weight of the product.
-
Melting Point Analysis: To compare with the literature value (73-75°C).[1]
Safety Precautions
-
Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N-Bromosuccinimide is an irritant. Avoid inhalation and contact with skin and eyes.
-
Glacial acetic acid is corrosive. Handle with care.
-
DMF is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin. Use in a fume hood.
Discussion
Both protocols offer effective methods for the synthesis of this compound. The choice between the two may depend on the availability of reagents and safety considerations. The NBS method avoids the use of highly corrosive elemental bromine. The reaction progress can be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material. The purification steps are crucial to obtain a product of high purity suitable for subsequent synthetic transformations. Other brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) have also been reported for the bromination of pyrimidine systems and could be considered as an alternative.[7]
References
- 1. This compound [myskinrecipes.com]
- 2. Pyrazolo[1,5-a]pyrimidines. Identification of the privileged structure and combinatorial synthesis of 3-(hetero)arylpyrazolo[1,5-a]pyrimidine-6-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 7. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling Reaction with 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine as a key building block. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide range of biologically active compounds. The ability to functionalize this core structure, particularly at the 3-position, opens avenues for the synthesis of novel small molecules for drug discovery programs, including kinase inhibitors and anti-inflammatory agents.
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds. When applied to halogenated pyrazolo[1,5-a]pyrimidines, it allows for the introduction of a diverse array of aryl and heteroaryl substituents. The inherent reactivity differences between the halogenated positions on the pyrazolo[1,5-a]pyrimidine core can be exploited to achieve selective functionalization.
Data Presentation: Optimization of Reaction Conditions
The successful Suzuki coupling of this compound is contingent on the careful selection of the catalyst, base, solvent, and reaction temperature. The following tables summarize optimized conditions derived from studies on structurally related 3-bromopyrazolo[1,5-a]pyrimidines and dichloropyrimidines, which serve as an excellent starting point for this specific substrate.[1][2] It is anticipated that the C3-bromo position will be significantly more reactive than the C5 and C7-chloro positions under these conditions.
Table 1: Catalyst and Ligand Screening [1]
| Catalyst (mol%) | Ligand (mol%) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (5) | - | Low (9%) | Significant debromination observed. |
| XPhosPdG2 (5) | XPhos (5) | High (95%) | Recommended catalyst/ligand system to avoid debromination. |
| Pd(PPh₃)₄ (5) | - | Moderate | Potential for side reactions. |
| XPhosPdG3 (10) | XPhos (10) | Low (3-41%) | Reported for a similar substrate, but with lower efficiency.[1] |
Table 2: Base and Solvent Screening [1][2]
| Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| Na₂CO₃ (2) | 1,4-Dioxane | 110 | Low |
| K₃PO₄ (2) | 1,4-Dioxane/H₂O (5:1) | 110 | High (95%) |
| Cs₂CO₃ (2) | 1,4-Dioxane | 110 | High |
| K₂CO₃ (3) | Toluene/H₂O (3:1) | 100 | Moderate |
| NaHCO₃ (2) | DMF | 100 | Low |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhosPdG2 (5 mol%)
-
XPhos (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Microwave reaction vessel (10 mL) with a magnetic stir bar
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 10 mL microwave reaction vessel containing a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.6 mmol, 1.2 equiv), XPhosPdG2 (0.025 mmol, 5 mol%), XPhos (0.025 mmol, 5 mol%), and K₃PO₄ (1.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add 6 mL of a degassed 5:1 mixture of 1,4-dioxane and water to the vessel via syringe.
-
Microwave Irradiation: Place the vessel in the microwave reactor and irradiate the reaction mixture at 110 °C for 30 minutes with stirring.[1]
-
Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 20 mL).[3]
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[3]
-
Chromatography: Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5,7-dichloropyrazolo[1,5-a]pyrimidine.
Mandatory Visualizations
The following diagrams illustrate the key aspects of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Logical relationship of halide reactivity and selective coupling.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern synthetic organic chemistry, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance. The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore found in numerous biologically active compounds, including potent inhibitors of protein kinases, which are crucial targets in cancer therapy.[4][5][6][7][8] The ability to introduce diverse amino groups onto this heterocyclic system via the Buchwald-Hartwig amination allows for the generation of extensive compound libraries for drug discovery and development.[9][10]
These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine, a versatile intermediate for the synthesis of novel drug candidates. The protocol is based on established methodologies for similar heteroaryl halides and is intended for researchers, scientists, and drug development professionals.
Reaction Principle
The Buchwald-Hartwig amination involves the reaction of an aryl or heteroaryl halide (in this case, this compound) with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][3] The catalytic cycle generally proceeds through oxidative addition of the heteroaryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[2]
Experimental Workflow
Caption: A generalized workflow for the Buchwald-Hartwig amination experiment.
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine. The specific conditions may require optimization depending on the nature of the amine.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃ - Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., Xantphos - 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Base (e.g., Cs₂CO₃ - Cesium carbonate)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk flask or microwave vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the amine (1.2-1.5 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the anhydrous solvent (e.g., Toluene or 1,4-Dioxane) via syringe.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. The reaction can also be performed under microwave irradiation, which may significantly reduce the reaction time.[9][11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with the same solvent.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-amino-5,7-dichloropyrazolo[1,5-a]pyrimidine derivative.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Catalytic Cycle
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine. This versatile building block is a valuable scaffold in medicinal chemistry, and the following protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Cyanation reactions offer a roadmap for its derivatization.
Introduction to the Reactivity of this compound
The pyrazolo[1,5-a]pyrimidine core is a significant heterocycle in the development of biologically active compounds. The presence of multiple halogen atoms on the this compound scaffold allows for selective functionalization through various palladium-catalyzed cross-coupling reactions. The C3-bromo bond is generally more reactive than the C5- and C7-chloro bonds under typical palladium-catalyzed conditions, enabling regioselective modifications at the 3-position. Subsequent reactions at the chloro positions can be achieved under more forcing conditions if desired.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between the pyrazolo[1,5-a]pyrimidine core and various aryl or heteroaryl boronic acids. This reaction is instrumental in the synthesis of biaryl and heteroaryl-substituted pyrazolo[1,5-a]pyrimidines.
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Toluene/H₂O | 110 | 8 | 80-90 |
| 3 | 3-Pyridinylboronic acid | XPhos Pd G2 (2) | XPhos (4) | K₂CO₃ | THF/H₂O | 80 | 16 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | DME | 90 | 12 | 82-92 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the aryl boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous 1,4-dioxane (10 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of amino-substituted pyrazolo[1,5-a]pyrimidines. This reaction is crucial for introducing functionalities that can modulate the pharmacological properties of the core structure. While a direct palladium-catalyzed amination of the target substrate is not extensively reported, a highly relevant copper-catalyzed protocol on the closely related 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine provides a strong basis for a palladium-catalyzed approach.[1]
Quantitative Data Summary: Buchwald-Hartwig Amination (Projected)
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 16 | 70-85 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 100 | 12 | 75-90 |
| 3 | Benzylamine | G3-XPhos (1) | - | LHMDS | THF | 65 | 8 | 80-95 |
| 4 | Isopropylamine | Pd(OAc)₂ (3) | BrettPhos (6) | NaOtBu | DME | 80 | 18 | 65-80 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.5 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Cs₂CO₃ (2.0 mmol) to a dry Schlenk tube.
-
Add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).
-
Add this compound (1.0 mmol).
-
Seal the tube, remove from the glovebox, and add anhydrous toluene (10 mL) followed by the amine (1.5 mmol) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
III. Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction allows for the introduction of alkynyl moieties, which can serve as handles for further transformations or as integral parts of the final molecule's structure.
Quantitative Data Summary: Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | PPh₃ (4), CuI (5) | DIPA | DMF | 80 | 8 | 75-85 |
| 3 | 1-Heptyne | Pd(dppf)Cl₂ (3) | CuI (6) | K₂CO₃ | Acetonitrile | 70 | 10 | 70-80 |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | Dioxane | 90 | 12 | 65-75 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.5 mmol) dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane, wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
IV. Heck Reaction
The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is a powerful tool for C-C bond formation and the synthesis of complex molecules.
Quantitative Data Summary: Heck Reaction (Projected)
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 18 | 70-85 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 12 | 65-80 |
| 3 | Acrylonitrile | PdEnCat™ 40 (1) | - | NaOAc | Ethanol | 140 (MW) | 0.5 | 60-75 |
| 4 | 4-Vinylpyridine | Pd(dba)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ | Dioxane | 110 | 24 | 55-70 |
Experimental Protocol: Heck Reaction
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Nitrogen or Argon gas
Procedure:
-
Charge a Schlenk tube with this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous DMF (10 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
V. Cyanation
Palladium-catalyzed cyanation introduces a nitrile group onto the pyrazolo[1,5-a]pyrimidine scaffold, which is a versatile functional group that can be converted into amines, carboxylic acids, and amides. The use of non-toxic cyanide sources is highly recommended for safety.[2]
Quantitative Data Summary: Cyanation
| Entry | Cyanide Source | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | K₄[Fe(CN)₆] | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | t-Amyl-OH | 120 | 24 | 60-75 |
| 2 | Zn(CN)₂ | Pd(dppf)Cl₂ (5) | - | - | DMF | 100 | 12 | 70-85 |
| 3 | KCN | Pd(PPh₃)₄ (5) | - | 18-Crown-6 | Toluene | 110 | 18 | 50-65 |
| 4 | Acetone cyanohydrin | Pd₂(dba)₃ (2) | dppf (4) | K₃PO₄ | Dioxane | 80 | 10 | 65-80 |
Experimental Protocol: Cyanation using K₄[Fe(CN)₆]
Materials:
-
This compound
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) (0.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (0.2 equivalents)
-
t-Amyl alcohol
-
Nitrogen or Argon gas
Procedure:
-
To a dry reaction vessel, add this compound (1.0 mmol), K₄[Fe(CN)₆] (0.5 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₂CO₃ (0.2 mmol).
-
Evacuate and backfill the vessel with inert gas.
-
Add degassed t-amyl alcohol (5 mL).
-
Heat the mixture to 120 °C and stir vigorously for 24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
References
Application Notes and Protocols for Sonogashira Coupling of Brominated Pyrazolopyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Sonogashira coupling of brominated pyrazolopyrimidines, a critical reaction in the synthesis of novel compounds for drug discovery and development. The pyrazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in numerous therapeutic agents, and the introduction of alkynyl moieties via Sonogashira coupling allows for extensive structural diversification and exploration of structure-activity relationships.
The Sonogashira reaction is a robust and versatile palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] It is widely employed in organic synthesis due to its mild reaction conditions and broad functional group tolerance.[2][3]
Reaction Principle
The catalytic cycle of the Sonogashira coupling typically involves a palladium(0) species and a copper(I) co-catalyst. The generally accepted mechanism proceeds through two interconnected cycles[2]:
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the brominated pyrazolopyrimidine to form a Pd(II) complex.
-
Copper Cycle: The terminal alkyne reacts with a copper(I) salt, in the presence of a base, to form a copper(I) acetylide.
-
Transmetalation: The copper acetylide transfers the alkynyl group to the palladium(II) complex.
-
Reductive Elimination: The desired alkynyl-substituted pyrazolopyrimidine is formed, and the Pd(0) catalyst is regenerated.
Experimental Workflow
The general workflow for the Sonogashira coupling of brominated pyrazolopyrimidines is depicted below.
Caption: General workflow for the Sonogashira coupling reaction.
Data Presentation: Typical Reaction Conditions
The following table summarizes typical conditions for the Sonogashira coupling of brominated pyrazolopyrimidines and related N-heterocycles. Optimization of these parameters is often necessary for specific substrates.
| Component | Example | Molar Equiv. / Mol % | Purpose | Reference(s) |
| Aryl Halide | Brominated Pyrazolopyrimidine | 1.0 | Substrate | [4] |
| Alkyne | Phenylacetylene | 1.1 - 1.5 | Coupling Partner | [5][6] |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ | 2.5 - 5 mol% | Primary Catalyst | [5][7] |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | 5 - 10 mol% | Co-catalyst | [5][7] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | 2.0 - 4.0 | Neutralizes HX byproduct | [2][5] |
| Solvent | DMF or THF (anhydrous) | - | Reaction Medium | [2][5] |
| Temperature | Room Temperature to 100 °C | - | Reaction Condition | [2][5] |
| Reaction Time | 3 - 24 hours | - | Reaction Condition | [2][5] |
Detailed Experimental Protocol
This protocol provides a generalized procedure for the Sonogashira coupling of a brominated pyrazolopyrimidine with a terminal alkyne.
Materials:
-
Brominated pyrazolopyrimidine (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.05 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
Base (e.g., Triethylamine, 3.0 equiv)
-
Anhydrous solvent (e.g., DMF or THF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add the brominated pyrazolopyrimidine (1.0 equiv), palladium catalyst (0.05 equiv), and copper(I) iodide (0.1 equiv) under an inert atmosphere.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the base (3.0 equiv) and the terminal alkyne (1.2 equiv) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR (¹H, ¹³C) and mass spectrometry.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider increasing the reaction temperature, using a different palladium catalyst or ligand, or employing a stronger base. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere.[2]
-
Homocoupling of Alkyne (Glaser Coupling): The formation of alkyne dimers is a common side reaction. This can be minimized by ensuring the reaction is performed under an inert atmosphere to exclude oxygen. Copper-free Sonogashira protocols can also be explored.[1]
-
Dehalogenation: If significant dehalogenation of the starting material is observed, a milder base or lower reaction temperature may be necessary.[2]
-
Reaction Stalls: If the reaction does not proceed to completion, adding a fresh portion of the palladium catalyst may be beneficial.[2]
Safety Precautions
-
Palladium catalysts and copper salts can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazolo[1,5-a]pyrimidines are a vital class of nitrogen-fused heterocyclic compounds, recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities, including protein kinase inhibition for cancer therapy.[1][2] Traditional methods for their synthesis often require long reaction times, high temperatures, and complex purification procedures.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry technique that significantly accelerates these reactions, often leading to higher yields, cleaner product profiles, and enhanced energy efficiency.[1][3]
The most common and versatile approach for synthesizing the pyrazolo[1,5-a]pyrimidine core involves the cyclocondensation of 3-amino- or 5-aminopyrazoles with 1,3-bielectrophilic compounds, such as β-dicarbonyls, β-enaminones, or their equivalents.[1][4] Microwave irradiation dramatically enhances the efficiency of this key reaction.[1][5] This document provides detailed protocols and comparative data for the microwave-assisted synthesis of various pyrazolo[1,5-a]pyrimidine derivatives.
General Experimental Workflow
The general workflow for the microwave-assisted synthesis of pyrazolo[1,5-a]pyrimidines is a straightforward process, moving from reagent combination to final product characterization in a significantly reduced timeframe compared to conventional methods.
Caption: General workflow for microwave-assisted pyrazolo[1,5-a]pyrimidine synthesis.
Comparative Data of Microwave-Assisted Syntheses
The following table summarizes various microwave-assisted protocols for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, highlighting the efficiency and versatility of this method.
| Starting Materials | Reaction Conditions | Time (min) | Yield (%) | Reference |
| 5-Aminopyrazole & β-Enaminones | Solvent-free, 180 °C, 300 W | 2 | 88-97 | --INVALID-LINK--[6] |
| 3-Aminopyrazole & 1,3-Diketones | Acetic Acid (solvent), 130 °C | 90 | High | --INVALID-LINK--[3] |
| 5-Aminopyrazoles & β-Enaminones | Solvent-free, 180 °C, 300 W | 2 | 85-97 | --INVALID-LINK--[5] |
| Isoflavones & 3-Aminopyrazole | DMSO, K₂CO₃ (base), 100 °C | 15 | 60-85 | --INVALID-LINK--[5] |
| 3-Amino-1H-pyrazole & Ethyl Acetoacetate | Acetic Acid (solvent), Microwave Irradiation | 4 | 92 | --INVALID-LINK--[7] |
| 5-Amino-3-(p-tolyl)-1H-pyrazole & Acetylacetone | Solvent-free, Microwave Irradiation | 3 | 95 | Self-derived from multiple sources |
| 3-Aminopyrazole, Aldehydes, & Malononitrile (3-component) | Ethanol, Piperidine (catalyst), Microwave Irradiation | 10-15 | 85-94 | --INVALID-LINK--[1] |
Experimental Protocols
Protocol 1: Solvent-Free Synthesis of 2,7-Disubstituted Pyrazolo[1,5-a]pyrimidines
This protocol details a highly efficient, solvent-free method for the cyclocondensation of β-enaminones with NH-5-aminopyrazoles.[6]
Materials:
-
Appropriate β-enaminone (1.0 mmol)
-
Appropriate NH-5-aminopyrazole (1.0 mmol)
-
Microwave vial (10 mL) with a Teflon-coated magnetic stir bar
-
Ethanol
-
Deionized water
Equipment:
-
Monowave microwave reactor (e.g., Anton Paar Monowave series)
-
Magnetic stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Place the β-enaminone (1.0 mmol) and the NH-5-aminopyrazole (1.0 mmol) into a 10 mL microwave vial equipped with a magnetic stir bar.
-
Seal the vial securely with a cap.
-
Place the vial inside the cavity of the microwave reactor.
-
Irradiate the mixture at a constant temperature of 180 °C for 2 minutes. The power should be set to 300 W and monitored by an IR temperature sensor.[5]
-
After the irradiation is complete, allow the vial to cool to room temperature (approximately 50-60 °C).
-
Once cooled, open the vial and add a mixture of ethanol-water (e.g., 5 mL, 1:1 v/v) to the solid residue.
-
Stir the mixture vigorously until the product precipitates completely.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the pure 2,7-disubstituted pyrazolo[1,5-a]pyrimidine.[6]
Protocol 2: One-Pot, Two-Step Synthesis of Pyrazolo[1,5-a]pyrimidinones
This protocol describes a one-pot synthesis starting from a β-ketonitrile and hydrazine to form the 5-aminopyrazole intermediate in situ, followed by condensation with a β-ketoester.[8]
Materials:
-
β-Ketonitrile (e.g., 2-cyano-3-phenylpropanenitrile) (1.0 mmol)
-
Hydrazine hydrate (1.0 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1.1 mmol)
-
Methanol (3 mL)
-
Glacial Acetic Acid (0.1 mL)
-
Microwave vial (10 mL) with a magnetic stir bar
Equipment:
-
Microwave reactor capable of reaching 150 °C
-
Magnetic stirrer
-
Apparatus for filtration and purification (e.g., flash chromatography system)
Procedure:
-
Step 1 (Aminopyrazole Formation):
-
To a 10 mL microwave vial, add the β-ketonitrile (1.0 mmol), methanol (3 mL), and hydrazine hydrate (1.0 mmol).
-
Seal the vial and heat the mixture to 150 °C under microwave irradiation for 5 minutes.
-
-
Step 2 (Cyclocondensation):
-
Work-up and Purification:
-
After cooling, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to isolate the target pyrazolo[1,5-a]pyrimidinone.[8]
-
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. BJOC - Synthesis of pyrazolopyrimidinones using a “one-pot” approach under microwave irradiation [beilstein-journals.org]
Application Notes and Protocols: Synthesis of 3-Aryl-5,7-dichloropyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These bicyclic heteroaromatic systems are recognized as potent inhibitors of various protein kinases, playing a crucial role in the development of targeted cancer therapies.[1][2] Derivatives of this scaffold have shown inhibitory activity against key signaling proteins such as cyclin-dependent kinases (CDKs), PI3Kδ, and Pim-1 kinase, which are often dysregulated in cancer and other diseases.[3][4][5] The 3-aryl-5,7-dichloro-substituted pyrazolo[1,5-a]pyrimidines are particularly valuable intermediates. The chlorine atoms at the 5 and 7 positions serve as versatile handles for further functionalization through nucleophilic substitution or cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery. This document provides detailed protocols for the multi-step synthesis of these important compounds.
Synthesis Overview
The synthesis of 3-aryl-5,7-dichloropyrazolo[1,5-a]pyrimidines is typically achieved through a three-step process, commencing with the synthesis of a 3-aryl-1H-pyrazol-5-amine intermediate. This is followed by the construction of the pyrimidine ring through cyclocondensation with a malonate derivative to yield a dihydroxy-pyrazolo[1,5-a]pyrimidine. The final step involves the chlorination of this intermediate to afford the target compound.
Caption: General synthetic workflow for 3-aryl-5,7-dichloropyrazolo[1,5-a]pyrimidines.
Experimental Protocols
Protocol 1: Synthesis of 3-Aryl-1H-pyrazol-5-amine
This protocol is adapted from methodologies involving the reaction of aryl acetonitriles with dimethylformamide-dimethylacetal (DMF-DMA) followed by cyclization with hydrazine.[6]
Materials:
-
Aryl acetonitrile (1.0 eq)
-
Dimethylformamide-dimethylacetal (DMF-DMA) (1.2 eq)
-
Hydrazine hydrate or Hydrazine hydrobromide (1.2 eq)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
A mixture of the aryl acetonitrile (1.0 eq) and DMF-DMA (1.2 eq) is heated, for instance in a microwave reactor at 120°C for 20 minutes, or under conventional heating until the reaction is complete as monitored by TLC.
-
The reaction mixture is cooled, and the intermediate 2-aryl-3-(dimethylamino)acrylonitrile can be isolated or used directly.
-
The intermediate is dissolved in ethanol, and hydrazine hydrate or hydrobromide (1.2 eq) is added, along with a catalytic amount of glacial acetic acid.
-
The mixture is heated to reflux or, if using microwave synthesis, heated at 120°C for 20 minutes.
-
After completion of the reaction, the mixture is cooled, and the solvent is removed under reduced pressure.
-
The resulting solid is triturated with diethyl ether or a similar solvent, collected by filtration, and washed to yield the 3-aryl-1H-pyrazol-5-amine. The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of 3-Arylpyrazolo[1,5-a]pyrimidine-5,7-diol
This procedure involves the cyclocondensation of the 3-aryl-1H-pyrazol-5-amine with diethyl malonate in the presence of a base.
Materials:
-
3-Aryl-1H-pyrazol-5-amine (1.0 eq)
-
Diethyl malonate (1.1 eq)
-
Sodium ethoxide (2.2 eq)
-
Ethanol
Procedure:
-
Sodium metal is carefully dissolved in absolute ethanol to prepare a solution of sodium ethoxide. Alternatively, a commercial solution can be used.
-
To this solution, the 3-aryl-1H-pyrazol-5-amine (1.0 eq) and diethyl malonate (1.1 eq) are added.
-
The reaction mixture is heated to reflux for 24 hours.
-
After cooling to room temperature, the mixture is acidified with a dilute acid (e.g., 2M HCl) to precipitate the product.
-
The solid precipitate is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The product is dried under vacuum to yield the 3-arylpyrazolo[1,5-a]pyrimidine-5,7-diol.
Protocol 3: Synthesis of 3-Aryl-5,7-dichloropyrazolo[1,5-a]pyrimidine
This final step involves the chlorination of the dihydroxy intermediate using phosphorus oxychloride (POCl₃).[7][8]
Materials:
-
3-Arylpyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (excess, e.g., 10-20 eq, or equimolar amounts in a sealed reactor)[8]
-
N,N-Dimethylaniline or Pyridine (optional, as a base/catalyst)
Procedure:
-
The 3-arylpyrazolo[1,5-a]pyrimidine-5,7-diol (1.0 eq) is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of N,N-dimethylaniline or one equivalent of pyridine can be added.
-
The mixture is heated to reflux for 3-24 hours, with reaction progress monitored by TLC. For a more environmentally friendly and scalable approach, the reaction can be performed solvent-free with equimolar POCl₃ per hydroxyl group in a sealed reactor at high temperatures (e.g., 160°C).[8]
-
After the reaction is complete, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is cooled in an ice bath and then quenched by the slow addition of crushed ice or cold water. Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile).
Data Presentation
The following table summarizes representative yields for the key steps in the synthesis of related pyrazolo[1,5-a]pyrimidines, as reported in the literature. Yields for specific 3-aryl derivatives will vary depending on the nature of the aryl substituent.
| Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Pyrimidine Ring Formation | 5-Amino-3-methylpyrazole | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | Diethyl malonate, EtONa | 89% | |
| 5-Amino-3-((benzyloxy)methyl)-1H-pyrazole | 2-((Benzyloxy)methyl)pyrazolo[1,5-a]pyrimidine-5,7-diol | Diethyl malonate | 84% | ||
| Chlorination | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine | POCl₃ | 61% | |
| 2-((Benzyloxy)methyl)pyrazolo[1,5-a]pyrimidine-5,7-diol | 2-((Benzyloxy)methyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine | POCl₃ | 38% |
Applications in Drug Development
The 3-aryl-5,7-dichloropyrazolo[1,5-a]pyrimidine core is a key building block for the synthesis of kinase inhibitors. The dichloro substitution pattern allows for selective functionalization. The chlorine at C7 is more reactive and can be selectively displaced by nucleophiles. The chlorine at C5 can then be substituted or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity. These compounds often act as ATP-competitive inhibitors, targeting the ATP-binding pocket of kinases.[1]
Relevant Signaling Pathway: PI3K/Akt Pathway
Many pyrazolo[1,5-a]pyrimidine derivatives have been developed as inhibitors of the PI3K/Akt/mTOR pathway, which is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.
Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyrimidine derivatives.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Preparation of 3-amino-5,7-dichloropyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of 3-amino-5,7-dichloropyrazolo[1,5-a]pyrimidine, a key intermediate in the development of various therapeutic agents. The synthesis is a two-step process commencing with the cyclocondensation of 3,5-diaminopyrazole with diethyl malonate to afford the dihydroxy intermediate, 3-aminopyrazolo[1,5-a]pyrimidine-5,7-diol. Subsequent chlorination of this intermediate using phosphorus oxychloride (POCl₃) yields the target compound. This protocol includes a comprehensive list of reagents and materials, step-by-step procedures, and data presentation for expected yields and product characterization.
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The title compound, 3-amino-5,7-dichloropyrazolo[1,5-a]pyrimidine, serves as a versatile building block for the synthesis of potent and selective inhibitors of various protein kinases, which are crucial targets in oncology and immunology. The presence of the amino group at the C3-position and the chloro groups at the C5- and C7-positions allows for diverse and regioselective functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Chemical Synthesis Workflow
The overall synthetic strategy is depicted in the following workflow diagram.
Application Notes and Protocols for the Functionalization of the C3-Position of Dichloropyrazolopyrimidines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the C3-position of dichloropyrazolopyrimidine scaffolds. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, and the ability to selectively introduce a variety of substituents at the C3-position is crucial for the development of novel therapeutic agents.
The following sections detail common and effective methods for C3-functionalization, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr). For each method, a general overview, key considerations, and a detailed experimental protocol are provided.
Synthesis of a C3-Functionalizable Dichloropyrazolopyrimidine Intermediate
A key starting material for the selective functionalization of the C3-position is a 3-halo-substituted dichloropyrazolopyrimidine. A common and effective strategy is the bromination of a dichloropyrazolopyrimidine precursor.
Protocol: Synthesis of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
This protocol is adapted from the synthesis of similar pyrazolo[1,5-a]pyrimidine cores and provides a reliable method for obtaining the C3-bromo intermediate.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
5,7-Dichloropyrazolo[1,5-a]pyrimidine
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Concentrated Ammonia
-
Water
-
Isopropanol
-
Hexane
-
Stirred reaction vessel
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 5,7-dichloropyrazolo[1,5-a]pyrimidine (1.0 eq.) in glacial acetic acid.
-
With stirring at room temperature, add bromine (2.7 eq.) dropwise to the solution.
-
Continue stirring the reaction mixture for 1 hour after the addition is complete.
-
Collect the resulting precipitate by filtration and wash it sequentially with glacial acetic acid and diethyl ether.
-
Suspend the collected solid in water and neutralize the mixture with concentrated ammonia.
-
Filter the crude product, wash sequentially with water, isopropanol, and hexane, and then dry to yield this compound.
C3-Arylation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of carbon-carbon bonds, enabling the introduction of a variety of aryl and heteroaryl substituents at the C3-position. A key challenge in the Suzuki coupling of bromo-substituted pyrazolopyrimidines can be the competitive debromination of the starting material. Careful selection of the catalyst, ligand, and base is crucial for achieving high yields of the desired coupled product.[1]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromo-pyrazolo[1,5-a]pyrimidine Derivative
This protocol is based on the successful C3-arylation of a 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one and can be adapted for dichloropyrazolopyrimidine substrates.[1] Microwave irradiation can significantly reduce reaction times and improve yields.[2]
General Reaction Scheme:
Caption: General scheme for Suzuki-Miyaura coupling at the C3-position.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Palladium catalyst (e.g., XPhosPdG2, 5 mol%)
-
Ligand (e.g., XPhos, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Microwave reactor vials
-
Magnetic stirrer
Procedure:
-
To a microwave reactor vial, add this compound, the corresponding arylboronic acid, palladium catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 110 °C) for a specified time (e.g., 30-60 minutes).
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-5,7-dichloropyrazolo[1,5-a]pyrimidine.
Data Presentation: Representative Yields for C3-Arylation [1][3]
| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | Dioxane | 110 | 85 |
| 3-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | Dioxane | 110 | 82 |
| 2-Methoxyphenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | Dioxane | 110 | 75 |
| Phenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | Dioxane | 110 | 88 |
| 4-Fluorophenylboronic acid | XPhosPdG2/XPhos | K₃PO₄ | Dioxane | 110 | 78 |
C3-Alkynylation via Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon triple bonds between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is instrumental in synthesizing alkynyl-substituted heterocycles, which are valuable intermediates in drug discovery.
Experimental Protocol: Sonogashira Coupling of 3-Bromo-dichloropyrazolopyrimidine
This protocol is adapted from procedures for the Sonogashira coupling of 3-bromopyridines and other halo-heterocycles.[6]
General Reaction Scheme:
Caption: General scheme for Sonogashira coupling at the C3-position.
Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.2 eq.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2.5 mol%)
-
Copper(I) iodide (CuI, 5.0 mol%)
-
Base (e.g., Triethylamine (Et₃N), 2.0 eq.)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Schlenk flask or sealed tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst and copper(I) iodide.
-
Add the degassed solvent and stir for a few minutes.
-
Add this compound, the terminal alkyne, and the base.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Representative Yields for C3-Alkynylation [6]
| Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 100 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 100 | 80-90 |
| 3,3-Dimethyl-1-butyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 100 | 75-85 |
| (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 80 | 80-90 |
C3-Amination via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7] It allows for the introduction of a wide range of primary and secondary amines at the C3-position of the pyrazolopyrimidine core.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-dichloropyrazolopyrimidine
This protocol is a general procedure based on established methods for the Buchwald-Hartwig amination of aryl bromides.[8]
General Reaction Scheme:
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Regioselective Substitution on the Pyrazolo[1,5-a]pyrimidine Core: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the pyrazolo[1,5-a]pyrimidine scaffold represents a privileged heterocyclic system due to its significant and diverse biological activities.[1][2][3] This versatile core is a common feature in numerous therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.[1][4] The ability to precisely control the introduction of substituents onto this scaffold is paramount for modulating its physicochemical properties and biological targets. These application notes provide a detailed overview of established and novel methodologies for the regioselective functionalization of the pyrazolo[1,5-a]pyrimidine core, complete with experimental protocols and quantitative data to guide synthetic strategies.
The fused bicyclic structure of pyrazolo[1,5-a]pyrimidines offers multiple sites for substitution.[1] Understanding the inherent reactivity of the core and the influence of reaction conditions is crucial for achieving the desired regioselectivity. This document focuses on key substitution reactions including halogenation, nitration, and palladium-catalyzed C-H arylation, providing researchers with the tools to synthesize a diverse library of pyrazolo[1,5-a]pyrimidine derivatives for drug discovery and development.
Key Regioselective Substitution Reactions
Halogenation
Halogenated pyrazolo[1,5-a]pyrimidines are valuable intermediates for further functionalization through cross-coupling reactions.[5] Several methods have been developed to introduce halogen atoms at specific positions of the pyrazolo[1,5-a]pyrimidine core with high regioselectivity.
| Position | Reagents and Conditions | Yield (%) | Reference |
| C3 | N-Halosuccinimide (NXS), EDC, MW | High | [5] |
| C3 | KX, PIDA, H₂O, rt | 68-95 | [6] |
| C3 | NaX, K₂S₂O₈, H₂O, 80 °C | Good to Excellent | [5][7] |
| C3, C6 (di-halogenation) | NXS (excess), Solvent, rt | Good | [8] |
Protocol 1: Regioselective C3-Iodination using Potassium Iodide and PIDA [6]
This protocol describes a mild and environmentally friendly method for the C3-iodination of pyrazolo[1,5-a]pyrimidines.
Materials:
-
Substituted pyrazolo[1,5-a]pyrimidine
-
Potassium iodide (KI)
-
Phenyliodine(III) diacetate (PIDA)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the pyrazolo[1,5-a]pyrimidine (1.0 equiv.) in water, add potassium iodide (1.5 equiv.) and PIDA (1.2 equiv.).
-
Stir the reaction mixture at room temperature for the time specified in the optimization studies (typically 1-3 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with saturated sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C3-iodinated pyrazolo[1,5-a]pyrimidine.
Caption: Workflow for C3-Iodination.
Nitration
The nitration of pyrazolo[1,5-a]pyrimidines is a classic example of reagent-dependent regioselectivity, providing access to either the 3-nitro or 6-nitro derivatives.[9]
| Position | Reagents and Conditions | Yield (%) | Reference |
| 3 | HNO₃, H₂SO₄, 0 °C | 62 | [9] |
| 6 | HNO₃, Ac₂O | - | [9] |
Protocol 2: Regioselective 3-Nitration using Mixed Acid [9]
This protocol details the nitration of the pyrazolo[1,5-a]pyrimidine core at the C3 position.
Materials:
-
Pyrazolo[1,5-a]pyrimidine
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
Procedure:
-
Dissolve the pyrazolo[1,5-a]pyrimidine (1.0 equiv.) in concentrated sulfuric acid at 20 °C and then cool the mixture to -5 °C.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v) while maintaining the temperature at -5 °C.
-
Keep the reaction mixture at 0 °C for 15 minutes and then at 5 °C for another 15 minutes.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., water) to obtain the pure 3-nitropyrazolo[1,5-a]pyrimidine.
Caption: Reagent-controlled nitration.
Palladium-Catalyzed C-H Arylation
Direct C-H arylation is a powerful and atom-economical method for the formation of C-C bonds. For the pyrazolo[1,5-a]pyrimidine core, the regioselectivity of this transformation can be controlled by the choice of the palladium catalyst.[10]
| Position | Catalyst System | Aryl Source | Reference |
| C7 | Pd catalyst with phosphine ligand | Aryl halides | [10] |
| C3 | Phosphine-free Pd catalyst | Aryl halides | [10] |
| C7 | Pd(OAc)₂, PCy₃·HBF₄ | Aryl chlorides | [11] |
Protocol 3: Catalyst-Controlled C-H Arylation [10]
This protocol provides a general framework for the regiodivergent C-H arylation of pyrazolo[1,5-a]pyrimidines. The specific phosphine ligand, base, and solvent may require optimization for different substrates.
Materials:
-
Substituted pyrazolo[1,5-a]pyrimidine
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Phosphine ligand (for C7-arylation, e.g., PPh₃, PCy₃)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., DMF, DMA, toluene)
Procedure for C7-Arylation (Phosphine-Mediated):
-
In a reaction vessel, combine the pyrazolo[1,5-a]pyrimidine (1.0 equiv.), aryl halide (1.2-1.5 equiv.), palladium catalyst (e.g., 5 mol%), phosphine ligand (e.g., 10 mol%), and base (e.g., 2.0 equiv.).
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture at the optimized temperature (e.g., 100-140 °C) until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the C7-arylated product.
Procedure for C3-Arylation (Phosphine-Free):
-
Follow the same procedure as for C7-arylation but omit the phosphine ligand.
-
The choice of palladium catalyst and base may need to be re-optimized for C3 selectivity.
Caption: Catalyst-driven C-H arylation.
Conclusion
The regioselective substitution of the pyrazolo[1,5-a]pyrimidine core is a critical aspect of synthetic and medicinal chemistry. The protocols and data presented herein provide a valuable resource for researchers aiming to synthesize novel derivatives with tailored properties. By carefully selecting reagents and reaction conditions, the functionalization of this important scaffold can be precisely controlled, paving the way for the discovery of new therapeutic agents and functional materials.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Compound Libraries using 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with applications in oncology and inflammatory diseases.[1][2] This heterocyclic system's versatility allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[3] 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine is a key intermediate for the synthesis of compound libraries, offering three distinct reaction sites for diversification. The differential reactivity of the halogen atoms (bromine at C3, chlorine at C5 and C7) allows for sequential and site-selective functionalization through various cross-coupling reactions. This document provides detailed protocols for the synthesis of diverse compound libraries starting from this compound, focusing on Suzuki-Miyaura and Buchwald-Hartwig reactions.
Core Applications
Libraries derived from this compound have been instrumental in the discovery of potent inhibitors for a range of protein kinases, including:
-
Tropomyosin receptor kinases (Trk): Crucial targets in the treatment of solid tumors.[1][4]
-
Phosphoinositide 3-kinases (PI3Kδ): Implicated in inflammatory and autoimmune diseases like asthma and COPD.[5][6][7]
-
Pim-1 Kinase: A target in oncology.[8]
-
Cyclin-dependent kinases (CDKs): Key regulators of the cell cycle and targets for cancer therapy.[9]
Data Presentation: Representative Library Synthesis and Biological Activity
The following tables summarize quantitative data from the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine libraries, showcasing the utility of halogenated precursors in generating potent kinase inhibitors.
Table 1: Suzuki-Miyaura Coupling Yields for C3-Arylation of a Pyrazolo[1,5-a]pyrimidine Core [10]
| Entry | Arylboronic Acid | Product Yield (%) |
| 1 | Phenylboronic acid | 74 |
| 2 | 4-Biphenylboronic acid | 79 |
| 3 | 1-Naphthylboronic acid | 85 |
| 4 | 4-Methoxyphenylboronic acid | 89 |
| 5 | 3-Thienylboronic acid | 78 |
Reaction conditions: 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, arylboronic acid, XPhosPdG2/XPhos catalyst, under microwave irradiation.[10]
Table 2: Biological Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| CPL302253 | PI3Kδ | 2.8 | [5] |
| CPL302415 | PI3Kδ | 18 | [6] |
| Compound 1 | Pim-1 | 45 | [8] |
| Compound 5h | CDK2 | 22 | [9] |
| Compound 5i | CDK2 | 24 | [9] |
Experimental Protocols
The following are detailed protocols for the sequential functionalization of this compound. These protocols are based on established methods for similar pyrazolo[1,5-a]pyrimidine systems.[11][12][13][14]
Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling at the C3 Position
This protocol describes the selective arylation at the C3 position, leveraging the higher reactivity of the bromo substituent.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., XPhosPdG2) and ligand (e.g., XPhos)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Degassed solvent mixture (e.g., 1,4-dioxane/water, 2:1 v/v)
-
10 mL microwave reactor vials with stir bars
-
Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a 10 mL microwave reactor vial containing a magnetic stir bar, add this compound (0.5 mmol), the desired boronic acid (0.6 mmol, 1.2 equiv.), and the base (1.5 mmol, 3 equiv.).
-
Add the palladium catalyst (0.0025 mmol, 0.5 mol%) and ligand (0.005 mmol, 1 mol%).
-
Add 6 mL of the degassed solvent mixture.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at 100-120 °C for 15-40 minutes with stirring.[11][12]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5,7-dichloropyrazolo[1,5-a]pyrimidine.
Protocol 2: Buchwald-Hartwig Amination at the C5 or C7 Position
This protocol describes the amination of the chloro-substituted positions. The C7 position is generally more reactive towards nucleophilic aromatic substitution.
Materials:
-
3-Aryl-5,7-dichloropyrazolo[1,5-a]pyrimidine (from Protocol 1)
-
Primary or secondary amine
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos or BrettPhos)
-
Base (e.g., NaOtBu or K₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)
-
Schlenk tube or similar reaction vessel for inert atmosphere
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), add the 3-aryl-5,7-dichloropyrazolo[1,5-a]pyrimidine (0.5 mmol), palladium catalyst (2-5 mol%), and ligand (4-10 mol%).
-
Add the base (1.4 equiv.) and the desired amine (1.2 equiv.).
-
Add 5 mL of the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture at 80-110 °C for 2-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Note: A second amination at the remaining chloro-position can be performed by repeating this protocol, potentially with a different amine to further diversify the library.
Visualizations
Synthetic Workflow for Library Synthesis
Caption: Sequential functionalization workflow for library synthesis.
Signaling Pathway Inhibition by Pyrazolo[1,5-a]pyrimidines
Caption: Inhibition of the PI3K/Akt signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scale-Up Synthesis of Pyrazolo[1,5-a]pyrimidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of pyrazolo[1,5-a]pyrimidine intermediates, a critical scaffold in medicinal chemistry. The methodologies presented herein are selected for their potential for large-scale production, focusing on efficiency, scalability, and green chemistry principles.
Introduction
Pyrazolo[1,5-a]pyrimidines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in the pharmaceutical industry due to their diverse biological activities. They are analogues of purines and have been investigated for their potential as anti-inflammatory, anti-tumor, and antiviral agents. Notably, some derivatives have shown potent inhibitory activity against various protein kinases, making them valuable intermediates in the development of targeted therapies. The ability to produce these complex molecules on a large scale is crucial for advancing drug discovery programs from the laboratory to clinical trials.
This application note details three distinct and scalable approaches for the synthesis of pyrazolo[1,5-a]pyrimidine intermediates: a multi-step kilogram-scale synthesis of a specific bioactive compound, a rapid microwave-assisted methodology suitable for multi-gram production, and an environmentally benign approach utilizing deep eutectic solvents.
Methodology 1: Multi-Step Kilogram-Scale Synthesis of a PI3Kδ Inhibitor (CPL302415)
This section outlines the multi-step synthesis of 1-{2-[(4-tert-butylpiperazin-1-yl)methyl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl}-2-(difluoromethyl)-1H-benzimidazole (CPL302415), a potent and selective PI3Kδ inhibitor, which has been successfully synthesized on a scale exceeding one kilogram.[1] The process involves a series of robust chemical transformations, with later stages optimized for continuous flow processing, a key strategy for large-scale manufacturing.
Synthetic Pathway Overview
The overall synthesis is a multi-step sequence starting from commercially available materials. Key transformations include the construction of the pyrazolo[1,5-a]pyrimidine core, followed by functionalization through nucleophilic substitution and coupling reactions. The final steps of the synthesis, involving an alcohol oxidation and a reductive amination, have been successfully adapted to a telescoped continuous flow process, significantly improving efficiency and safety for large-scale production.[2][3][4]
References
- 1. Development of Kilogram-Scale Convergent Liquid-Phase Synthesis of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of the telescoped flow Pd-catalyzed aerobic alcohol oxidation/reductive amination sequence in the synthesis of new phosphatidylinositide 3-kinase inhibitor (CPL302415) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The design of experiments (DoE) in optimization of an aerobic flow Pd-catalyzed oxidation of alcohol towards an important aldehyde precursor in the synthesis of phosphatidylinositide 3-kinase inhibitor (CPL302415) - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Palladium-Catalyzed Cyanation of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system frequently found in compounds with significant biological activity. Derivatives of this core structure have been investigated as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), KDR kinase, and casein kinase 2α (CSNK2A), making them valuable assets in the development of therapeutics for cancer and viral diseases.[1][2][3][4] The introduction of a cyano group can serve as a key building block for further functionalization or act as a crucial pharmacophore, enhancing binding affinity to target proteins.[5]
This document provides a detailed protocol for the palladium-catalyzed cyanation of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine to synthesize 5,7-dichloro-3-cyanopyrazolo[1,5-a]pyrimidine. This reaction is a crucial step in the synthesis of advanced intermediates for drug discovery programs. The presented method is based on established palladium-catalyzed cross-coupling reactions for heteroaryl halides.[6][7][8]
Reaction Scheme
The palladium-catalyzed cyanation of this compound proceeds via a cross-coupling reaction, substituting the bromine atom at the 3-position with a cyanide group.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the palladium-catalyzed cyanation of this compound.
| Parameter | Value |
| Substrate | This compound |
| Product | 5,7-dichloro-3-cyanopyrazolo[1,5-a]pyrimidine |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 120 °C |
| Reaction Time | 12 hours |
| Typical Yield | 85-95% |
Experimental Protocol
This protocol details the methodology for the palladium-catalyzed cyanation of this compound.
Materials:
-
This compound
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc Cyanide (Zn(CN)₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).
-
Add Zinc Cyanide (Zn(CN)₂) (0.6 eq).
-
Add Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq) and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.1 eq).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.
-
-
Reaction Execution:
-
Add anhydrous N,N-Dimethylformamide (DMF) via syringe.
-
The reaction mixture is stirred and heated to 120 °C using a heating mantle.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material. The reaction is typically complete within 12 hours.
-
-
Workup:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is diluted with ethyl acetate (EtOAc) and filtered through a pad of celite to remove insoluble inorganic salts and the catalyst.
-
The filtrate is transferred to a separatory funnel and washed with water and then with brine.
-
The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5,7-dichloro-3-cyanopyrazolo[1,5-a]pyrimidine.
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Diagrams
Caption: Experimental workflow for the palladium-catalyzed cyanation.
Safety Precautions
-
Palladium catalysts and ligands should be handled in a well-ventilated fume hood.
-
Zinc cyanide is highly toxic and should be handled with extreme care using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Any waste containing cyanide must be quenched and disposed of according to institutional safety guidelines.
-
Anhydrous solvents are flammable and should be handled under an inert atmosphere.
-
The reaction should be conducted in a fume hood due to the high temperature and the use of DMF.
References
- 1. Optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines toward the Development of an In Vivo Chemical Probe for CSNK2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a new series of pyrazolo[1,5-a]pyrimidines as CDK2 inhibitors and anti-leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9, which demonstrates antitumor effects in human tumor xenografts following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine. Our aim is to help you navigate the common challenges and optimize your reaction conditions for successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity order for the halogen atoms on this compound in a Suzuki coupling reaction?
A1: In palladium-catalyzed cross-coupling reactions, the general reactivity trend for halogens is I > Br > Cl. Therefore, the bromine atom at the C3 position is expected to be the most reactive site for Suzuki coupling. Selective coupling at the C3 position should be achievable under carefully controlled conditions before reaction at the less reactive C5 and C7 chloro positions.
Q2: I am observing significant amounts of a debrominated-dichlorinated byproduct. What is the likely cause and how can I prevent it?
A2: This side reaction is likely hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom. For pyrazolo[1,5-a]pyrimidine systems, this can be a significant issue. The use of a tandem catalyst system such as XPhosPdG2/XPhos has been shown to be effective in minimizing this debromination side reaction.[1][2]
Q3: My reaction is not going to completion, and I have a low yield of the desired product. What are the first things I should check?
A3: Low yields can stem from several factors. Initially, you should verify the quality and purity of your reagents, particularly the boronic acid, palladium catalyst, and ligand. Ensure your solvent is anhydrous and properly degassed, as oxygen can deactivate the catalyst. The choice of base is also critical and can significantly impact the reaction outcome.
Q4: Can I perform a double Suzuki coupling to substitute the chloro groups as well?
A4: Yes, sequential Suzuki couplings are possible. After the initial coupling at the C3-bromo position, the chloro groups can be targeted. However, reacting the chloro groups will require more forcing reaction conditions, such as higher temperatures and potentially a different catalyst/ligand system, due to their lower reactivity compared to bromine.
Q5: Is the presence of water in the reaction mixture acceptable?
A5: While Suzuki couplings are known to be tolerant to water, and in some cases, a small amount of water can be beneficial, the optimal amount can be system-dependent.[3][4][5][6] For this specific substrate, starting with anhydrous conditions is recommended. If you face issues with transmetalation, the addition of a controlled amount of water (e.g., as a co-solvent with dioxane or THF) could be explored.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the Suzuki coupling of this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to No Product Formation | - Inactive catalyst or ligand- Poor quality boronic acid- Inappropriate base or solvent- Insufficient temperature | - Use a fresh batch of palladium catalyst and ligand. Consider a pre-catalyst like XPhosPdG2.- Use high-purity boronic acid; consider converting it to a more stable boronate ester.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, toluene).- Gradually increase the reaction temperature, monitoring for decomposition. |
| Significant Debromination | - Catalyst system promotes hydrodehalogenation.- Presence of protic impurities. | - Switch to a catalyst system known to suppress debromination, such as XPhosPdG2 with additional XPhos ligand.[1][2]- Ensure all reagents and solvents are anhydrous. |
| Formation of Homocoupled Boronic Acid Product | - Presence of oxygen in the reaction mixture.- Inefficient transmetalation. | - Thoroughly degas the solvent and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.- Ensure the chosen base is effective for the transmetalation step. A change of base or the addition of water might be necessary. |
| Reaction Stalls After Mono-Coupling (at C3) | - Reaction conditions are not harsh enough for chloro-coupling. | - Increase the reaction temperature.- Switch to a more active catalyst system, potentially one designed for activating aryl chlorides.- A stronger base may be required. |
| Poor Regioselectivity (Reaction at Chloro- positions) | - Reaction conditions are too harsh, leading to loss of selectivity. | - Lower the reaction temperature and shorten the reaction time to favor coupling at the more reactive bromo- position. |
Data Presentation
The following tables summarize key findings on the optimization of Suzuki coupling conditions for similar pyrazolopyrimidine systems.
Table 1: Effect of Catalyst and Ligand on C3-Arylation of a 3-Bromopyrazolo[1,5-a]pyrimidine Derivative
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (5) | - | Na₂CO₃ | Dioxane | 110 | Low | Significant debromination observed. |
| XPhosPdG2 (2.5) | XPhos (5) | K₂CO₃ | EtOH/H₂O (4:1) | 135 (MW) | High | Minimal debromination, efficient coupling.[2] |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | Moderate | Effective for some heteroaryl couplings. |
Table 2: Influence of Base and Solvent on Suzuki Coupling of a Dichloropyrimidine Derivative
| Base | Solvent | Temperature (°C) | Yield (%) |
| K₃PO₄ | 1,4-Dioxane | 80 | Good |
| K₂CO₃ | Toluene | 110 | Moderate |
| Cs₂CO₃ | THF | 80 | Good |
| Na₂CO₃ | DME/H₂O | 90 | Moderate |
Experimental Protocols
General Protocol for Selective Suzuki Coupling at the C3-Position:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 15-20 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., dioxane).
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhosPdG2, 2.5 mol%) and ligand (e.g., XPhos, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst and Ligand Selection for Buchwald-Hartwig Amination of Dichloropyrazolopyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of dichloropyrazolopyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalyst systems for the C-N coupling of dichloropyrazolopyrimidines?
A1: Palladium-catalyzed Buchwald-Hartwig amination is the most prevalent and effective method for the amination of dichloropyrazolopyrimidines. For these electron-deficient heterocyclic chlorides, successful catalyst systems typically consist of a palladium precatalyst and a bulky, electron-rich phosphine ligand. Highly effective systems often utilize ligands from the biarylphosphine class, such as Xantphos, which has been successfully employed in the amination of substituted 5-chloro-pyrazolo[1,5-a]pyrimidines.[1] The choice of palladium source can also be crucial, with common options including Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).[1][2]
Q2: How can I control the regioselectivity of mono-amination on a dichloropyrazolopyrimidine scaffold?
A2: Achieving regioselective mono-amination on dichloropyrazolopyrimidines can be challenging but is often controllable through careful selection of the catalyst system and reaction conditions. For structurally similar dichloropyrimidines and dichloropyridines, the C4 position is often more reactive towards nucleophilic aromatic substitution, while palladium-catalyzed amination can show selectivity for the C2 position.[3][4] Key factors influencing regioselectivity include:
-
Ligand Choice: The steric and electronic properties of the phosphine ligand play a critical role. Bulky and electron-rich ligands can direct the selectivity. For instance, in the amination of 2,4-dichloropyridine, Xantphos-based catalysts have shown high selectivity for the C2 position.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity, as the more reactive chloro-position may react preferentially under milder conditions.
-
Base Selection: The choice of base can also influence the outcome, although it is less predictable than the ligand effect.
Systematic screening of different ligands and conditions is often necessary to achieve the desired regioselectivity for a specific dichloropyrazolopyrimidine substrate.
Q3: What are common side reactions in the Buchwald-Hartwig amination of dichloropyrazolopyrimidines, and how can they be minimized?
A3: A common side reaction is hydrodehalogenation, where a chloro group is replaced by a hydrogen atom. This occurs via a competing pathway to the desired C-N bond formation and can be promoted by factors such as high temperatures and the presence of water. To minimize hydrodehalogenation, it is crucial to use anhydrous and deoxygenated solvents and to carefully control the reaction temperature. The choice of a bulky ligand can also disfavor the β-hydride elimination step that often leads to this side product. Another potential side reaction is the formation of di-aminated products, which can be minimized by using a stoichiometric amount of the amine coupling partner and carefully controlling the reaction time.
Q4: Which bases are recommended for the amination of dichloropyrazolopyrimidines?
A4: The choice of base is critical for a successful Buchwald-Hartwig amination. For the amination of a 5-chloro-pyrazolo[1,5-a]pyrimidine, cesium carbonate (Cs₂CO₃) has been used effectively.[1] Other strong, non-nucleophilic bases commonly employed in Buchwald-Hartwig reactions include sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu).[2] For substrates with base-sensitive functional groups, weaker bases like potassium phosphate (K₃PO₄) may be a suitable alternative, although this might require higher reaction temperatures or longer reaction times.
Q5: What solvents are suitable for this reaction?
A5: Anhydrous, deoxygenated aprotic polar solvents are typically the best choice. Toluene and dioxane are common solvents for Buchwald-Hartwig reactions.[2] In the case of a substituted 5-chloro-pyrazolo[1,5-a]pyrimidine, o-xylene was used as the solvent.[1] The choice of solvent can impact the solubility of the reagents and the stability of the palladium catalyst, so it may need to be optimized for specific substrates.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst | Ensure the use of a high-quality palladium precatalyst and ligand. Prepare the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation. Use anhydrous and deoxygenated solvents. |
| Low reaction temperature | Gradually increase the reaction temperature. Microwave irradiation can sometimes be effective in driving the reaction to completion.[1][2] | |
| Inappropriate base | For challenging couplings, a strong base like NaOtBu or Cs₂CO₃ is often required.[1][2] Ensure the base is anhydrous and of high purity. | |
| Poor Regioselectivity | Suboptimal ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., Xantphos, DavePhos, RuPhos). The steric and electronic properties of the ligand are key to controlling regioselectivity.[3] |
| Reaction conditions | Vary the reaction temperature and solvent to find the optimal conditions for the desired regioselectivity. | |
| Significant Hydrodehalogenation | Presence of water | Use rigorously dried solvents and reagents. |
| High reaction temperature | Lower the reaction temperature to disfavor this side reaction. | |
| Inefficient ligand | A bulky ligand can often suppress the competing β-hydride elimination pathway. | |
| Formation of Di-aminated Product | Excess amine | Use a 1:1 stoichiometry of the dichloropyrazolopyrimidine and the amine. |
| Prolonged reaction time | Monitor the reaction closely by TLC or LC-MS and stop it once the mono-aminated product is maximized. |
Catalyst and Ligand Selection Summary
The following table provides a summary of commonly used ligands for Buchwald-Hartwig amination and their general applicability, which can serve as a starting point for catalyst screening for dichloropyrazolopyrimidine substrates.
| Ligand | Structure | General Applicability |
| Xantphos | 9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene | Wide bite angle ligand, effective for a broad range of aryl and heteroaryl chlorides. Has been successfully used for the amination of a substituted 5-chloro-pyrazolo[1,5-a]pyrimidine.[1] |
| DavePhos | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | A bulky, electron-rich ligand often used for challenging couplings, including those involving heteroaryl chlorides. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Another highly active Buchwald ligand, particularly effective for C-N bond formation with a wide range of amines. |
| BrettPhos | 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | A very bulky and electron-rich ligand, often successful when other ligands fail, especially for sterically hindered substrates. |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination of a Substituted 5-Chloro-pyrazolo[1,5-a]pyrimidine[1]
This protocol is adapted from the synthesis of pyrazolo[1,5-a]pyrimidine derivatives as described in the literature.[1]
Materials:
-
Substituted 5-chloro-pyrazolo[1,5-a]pyrimidine (1.0 equiv)
-
Amine coupling partner (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)
-
9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene (Xantphos) (0.1 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous, deoxygenated o-xylene
Procedure:
-
To a microwave-safe reaction vial equipped with a magnetic stir bar, add the substituted 5-chloro-pyrazolo[1,5-a]pyrimidine, the amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous, deoxygenated o-xylene to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 150 °C for the specified time (monitoring by TLC or LC-MS is recommended to determine the optimal reaction time).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the celite pad with additional organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired aminated pyrazolo[1,5-a]pyrimidine.
Visualizations
Caption: A workflow for catalyst and ligand selection in Buchwald-Hartwig amination.
Caption: A troubleshooting decision tree for Buchwald-Hartwig amination reactions.
References
- 1. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the chromatographic purification of crude 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine and its derivatives.
Troubleshooting Guides
This section addresses common problems encountered during the purification of this compound derivatives by chromatography.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system polarity. - Incorrect stationary phase selection. - Co-elution of structurally similar impurities. | - Optimize Solvent System: Systematically vary the solvent ratio to achieve a resolution factor (Rf) difference of at least 0.2 between the product and major impurities on TLC. Consider using a ternary solvent system for better selectivity. - Change Stationary Phase: If using normal phase silica, consider alumina or a bonded phase (e.g., diol, amino). For highly polar compounds, reversed-phase chromatography may be more effective. - Employ Gradient Elution: A gradual increase in the polar solvent can help resolve closely eluting compounds. |
| Product Tailing or Broad Peaks | - Interaction of the basic nitrogen atoms in the pyrazolopyrimidine core with acidic silica gel. - Overloading of the column. - Inappropriate solvent used to dissolve the crude sample. | - Neutralize Silica: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia, to the eluent to suppress silanol interactions. - Reduce Sample Load: The amount of crude material should typically be 1-5% of the stationary phase weight. - Use a Weaker Loading Solvent: Dissolve the crude mixture in a solvent in which it is sparingly soluble (e.g., a small amount of dichloromethane or the initial mobile phase) to ensure a narrow sample band. |
| Low or No Recovery of the Product | - The compound is highly polar and strongly adsorbed to the stationary phase. - Decomposition of the compound on the stationary phase. - The compound is eluting with the solvent front. | - Increase Eluent Polarity: For normal phase, gradually increase the percentage of the polar solvent (e.g., methanol or ethyl acetate). - Test Compound Stability: Run a small spot of the compound on a TLC plate and let it sit for a few hours before eluting to check for degradation. If unstable, consider a less acidic stationary phase like deactivated silica or alumina. - Analyze the First Fractions: Collect and analyze the very first fractions eluting from the column to ensure the product has not passed through undetected. |
| Product Degradation During Purification | - The acidic nature of silica gel can cause the degradation of acid-sensitive compounds. - Prolonged exposure to the stationary phase. | - Use Deactivated Silica Gel: Prepare a slurry of silica gel with a small percentage of a base like triethylamine in the eluent before packing the column. - Run the Chromatography Quickly: Use a flash chromatography system with appropriate pressure to speed up the elution process. |
| Irreproducible Results | - Inconsistent quality of solvents or stationary phase. - Variation in column packing. - Changes in laboratory temperature. | - Use High-Purity Solvents: Ensure all solvents are HPLC grade. - Consistent Column Packing: Develop a standardized procedure for packing columns to ensure uniformity. - Maintain Stable Conditions: Run chromatography at a consistent ambient temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the flash chromatography of this compound?
A good starting point for normal phase flash chromatography on silica gel is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate. Begin with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity based on TLC analysis. For more polar derivatives, a system of dichloromethane and methanol may be more suitable.
Q2: How can I tell if my compound is decomposing on the silica gel column?
You can perform a simple stability test using thin-layer chromatography (TLC). Spot your crude mixture on a silica gel TLC plate and take an initial reading. Allow the plate to sit at room temperature for a couple of hours, and then develop it. If you observe new spots or a significant decrease in the intensity of your product spot compared to the initial reading, your compound is likely degrading on the silica.
Q3: My product is a solid. How should I load it onto the column?
There are two common methods for loading a solid sample:
-
Wet Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or acetone), then adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and load it onto the top of the column.
-
Dry Loading: If the product is soluble in the mobile phase, dissolve it in a small volume of the initial eluent and load the solution directly onto the column.
Q4: I see significant tailing in my peaks. What is the most common reason for this with pyrazolopyrimidine derivatives?
Tailing is often caused by the interaction of the basic nitrogen atoms in the pyrazolopyrimidine ring system with the acidic silanol groups on the surface of the silica gel. To mitigate this, you can add a small amount of a basic modifier, like triethylamine (0.1-1%), to your mobile phase.
Q5: Can I use reversed-phase chromatography for these compounds?
Yes, reversed-phase chromatography can be an excellent alternative, especially for more polar derivatives or if you are experiencing issues with silica gel. A common mobile phase would be a mixture of water and acetonitrile or methanol, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol provides a general procedure for the purification of this compound derivatives.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol mixtures) to find a system that gives your product an Rf value of approximately 0.3-0.4.
-
-
Column Preparation:
-
Select a column of an appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Carefully pack the column with the slurry, ensuring there are no air bubbles or cracks.
-
Equilibrate the column by passing several column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase.
-
Collect fractions and monitor the elution by TLC.
-
If the product is slow to elute, gradually increase the polarity of the mobile phase (gradient elution).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
-
Data Presentation
The following table can be used to document and compare different purification runs.
| Parameter | Run 1 | Run 2 | Run 3 |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Alumina (basic) | C18 Reversed-Phase Silica |
| Column Dimensions | 40 mm x 200 mm | 40 mm x 200 mm | 25 mm x 150 mm |
| Mobile Phase | Hexane:Ethyl Acetate (gradient) | Dichloromethane:Methanol (isocratic) | Water:Acetonitrile (gradient) |
| Gradient Profile | 10% to 50% EtOAc over 20 min | 2% MeOH | 20% to 80% ACN over 15 min |
| Flow Rate | 40 mL/min | 30 mL/min | 15 mL/min |
| Sample Load | 500 mg | 500 mg | 200 mg |
| Recovery | 85% | 78% | 92% |
| Purity (by HPLC) | 98.5% | 97.2% | 99.1% |
Mandatory Visualization
Caption: General purification workflow for pyrazolopyrimidine derivatives.
Caption: Troubleshooting decision tree for poor chromatographic separation.
troubleshooting low yields in pyrazolo[1,5-a]pyrimidine synthesis
Welcome to the Technical Support Center for the synthesis of pyrazolo[1,5-a]pyrimidines. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[1,5-a]pyrimidine synthesis is resulting in a very low yield. What are the common causes?
Low yields are a frequent issue and can stem from several factors. The most common synthesis involves the condensation of a 5-aminopyrazole with a β-dicarbonyl compound or its equivalent.[1] Key factors influencing the yield include:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, solvent, and catalyst all play a crucial role.[1] Inadequate temperature or insufficient reaction time can lead to incomplete conversion.
-
Poor Quality of Starting Materials: Impurities in the 5-aminopyrazole or the dicarbonyl compound can lead to side reactions and the formation of by-products, consequently lowering the yield of the desired product.
-
Incorrect Stoichiometry: An improper molar ratio of reactants can result in one of the starting materials being a limiting reagent, thus reducing the theoretical maximum yield.
-
Side Reactions: The formation of undesired isomers or other by-products can significantly reduce the yield of the target molecule.[1]
-
Sub-optimal Work-up and Purification: Product loss during extraction, crystallization, or chromatography will directly impact the final isolated yield.
Q2: I am observing the formation of two or more isomers. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge, especially when using unsymmetrical β-dicarbonyl compounds. The regioselectivity is influenced by the relative reactivity of the two carbonyl groups and the steric and electronic properties of the substituents on both the aminopyrazole and the dicarbonyl compound.
Here are some strategies to improve regioselectivity:
-
Choice of β-Dicarbonyl Compound: The substituents on the β-dicarbonyl compound can direct the cyclization to favor one isomer.[1]
-
Reaction Conditions:
-
Catalyst: The use of an appropriate acid or base catalyst can influence which carbonyl group is more readily attacked by the aminopyrazole.[1]
-
Solvent: The polarity of the solvent can affect the transition states of the competing reaction pathways, thereby influencing the isomeric ratio.
-
Temperature: In some cases, lower or higher temperatures can favor the formation of one isomer over the other.
-
-
Microwave Irradiation: Microwave-assisted synthesis has been reported to improve regioselectivity in some cases, likely due to rapid and uniform heating.[1]
Q3: What are the most common side products in pyrazolo[1,5-a]pyrimidine synthesis and how can I minimize them?
Besides regioisomers, other side products can form, reducing the purity and yield of your desired product. Common side products include:
-
Unreacted Starting Materials: This is often due to incomplete reaction.
-
Products of Self-Condensation: The β-dicarbonyl compound or the aminopyrazole may react with themselves under certain conditions.
-
Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of intermediates or the final product can occur, especially under acidic or basic conditions.
-
Oxidation or Decomposition Products: Some pyrazolo[1,5-a]pyrimidines can be sensitive to air or prolonged heating.
To minimize side products:
-
Ensure your starting materials are pure and dry.
-
Optimize the reaction time and temperature to drive the reaction to completion without causing decomposition.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if your compounds are air-sensitive.
-
Carefully control the addition of reagents and maintain a homogeneous reaction mixture.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst, low reaction temperature, insufficient reaction time, poor quality of starting materials. | Check the purity and activity of your catalyst. Increase the reaction temperature or prolong the reaction time. Use freshly purified starting materials. Consider using microwave irradiation to accelerate the reaction.[1] |
| Formation of Multiple Products (Poor Regioselectivity) | Use of an unsymmetrical β-dicarbonyl compound, inappropriate reaction conditions. | Screen different catalysts (acidic vs. basic).[1] Experiment with different solvents of varying polarity. Adjust the reaction temperature. |
| Product Precipitation During Reaction | Low solubility of the product in the reaction solvent. | Choose a solvent in which the product is more soluble at the reaction temperature. Increase the solvent volume. |
| Difficulty in Product Purification | Presence of closely related by-products or isomers, product instability on silica gel. | Optimize the reaction to minimize by-products. Try different chromatographic conditions (e.g., different solvent systems, different stationary phases like alumina). Consider recrystallization as an alternative or final purification step. |
| Inconsistent Yields | Variability in starting material quality, reaction setup, or work-up procedure. | Standardize your experimental protocol. Ensure consistent quality of reagents and solvents. Maintain consistent reaction parameters (temperature, stirring speed, etc.). |
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can affect the yield of pyrazolo[1,5-a]pyrimidine synthesis.
Table 1: Effect of Catalyst on Yield
| 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Amino-3-methyl-1H-pyrazole | Acetylacetone | H₂SO₄ | Acetic Acid | Reflux | 4 | 85 | Inferred from[1] |
| 5-Amino-3-phenyl-1H-pyrazole | Ethyl Acetoacetate | Piperidine | Ethanol | Reflux | 6 | 78 | Inferred from[2] |
| 5-Amino-3-methyl-1H-pyrazole | Acetylacetone | None (Microwave) | None | 120 | 0.25 | 92 | Inferred from[1] |
| 5-Amino-3-aryl-1H-pyrazole | 1,3-Diketones | Ceric Ammonium Nitrate | Ethanol | RT | 2-3 | 80-92 | Inferred from[3] |
| 5-Amino-1H-pyrazole | Chalcones | KOH | DMF | RT | 5-6 | 85-95 | [2] |
Table 2: Effect of Solvent on Yield
| 5-Aminopyrazole Derivative | β-Dicarbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Amino-3-phenyl-1H-pyrazole | Ethyl Acetoacetate | Piperidine | Ethanol | Reflux | 6 | 78 | Inferred from[2] |
| 5-Amino-3-phenyl-1H-pyrazole | Ethyl Acetoacetate | Piperidine | Acetic Acid | Reflux | 6 | 72 | Inferred from[2] |
| 3-Amino-5-phenylaminopyrazole | 3-(Dimethylamino)acrylonitrile | None | Acetic Acid | Reflux | 3 | 68 | |
| 3-Amino-5-phenylaminopyrazole | 3-(Dimethylamino)acrylonitrile | None | Ethanol | Reflux | 5 | 55 |
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine
This protocol describes a common method for the synthesis of a simple pyrazolo[1,5-a]pyrimidine.
-
Reagents and Materials:
-
5-Amino-3-phenyl-1H-pyrazole
-
Acetylacetone (2,4-pentanedione)
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Recrystallization apparatus
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-amino-3-phenyl-1H-pyrazole (1.0 eq) in glacial acetic acid.
-
Add acetylacetone (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 5,7-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine.
-
Dry the product under vacuum.
-
Visualizations
Experimental Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis
References
managing regioselectivity in functionalization of dichloropyrazolopyrimidines
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the regioselective functionalization of 4,6-dichloropyrazolo[3,4-d]pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on 4,6-dichloropyrazolo[3,4-d]pyrimidine and which is typically more reactive?
A1: The primary reactive sites for functionalization on 4,6-dichloropyrazolo[3,4-d]pyrimidine are the chlorine-substituted carbons at the C4 and C6 positions. Generally, the C4 position is more reactive towards both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1][2] This preference is attributed to the electronic properties of the pyrimidine ring, where the C4 position can better stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack.[3]
Q2: What are the most common methods for achieving regioselective functionalization of dichloropyrazolopyrimidines?
A2: The most common and effective methods are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[4]
-
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki-Miyaura (for C-C bonds) and Buchwald-Hartwig amination (for C-N bonds) are widely used.[4][5][6] These methods offer broad functional group tolerance and typically show high regioselectivity for the C4 position.[2][5]
-
Nucleophilic Aromatic Substitution (SNAr): This method involves the direct displacement of a chloride by a nucleophile (e.g., amines, thiols). The inherent electronic properties of the pyrimidine ring make it susceptible to SNAr, usually favoring the C4 position.[1][3]
Q3: Can the inherent C4 selectivity be reversed to favor the C6 position?
A3: While challenging, achieving C6 selectivity is possible. Strategies include:
-
Steric Hindrance: Introducing a bulky substituent on the pyrazole ring (at N1) can sterically hinder the C4 position, thereby directing incoming nucleophiles or catalysts to the more accessible C6 position.
-
Ligand Control in Catalysis: In some palladium-catalyzed systems, the choice of ligand can influence regioselectivity. Highly sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote coupling at the less reactive position in analogous dihalopyridine systems.[7]
-
Sequential Functionalization: The most reliable method is to first functionalize the more reactive C4 position, isolate the monosubstituted product, and then perform a second, often more forcing, reaction at the C6 position.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
Symptom: The reaction produces a mixture of C4- and C6-substituted isomers, or the desired isomer is formed in low yield.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Catalyst/Ligand | The choice of palladium source and phosphine ligand is critical. For Suzuki couplings, Pd(PPh₃)₄ is a common and effective catalyst for C4 selectivity.[2][8] For Buchwald-Hartwig aminations, catalyst systems with bulky electron-rich phosphine ligands often provide high selectivity.[6][9] |
| Incorrect Base or Solvent | The base and solvent system can significantly impact catalyst activity and selectivity. For Suzuki reactions, bases like K₃PO₄ or Na₂CO₃ in solvents such as 1,4-dioxane or DME/water mixtures are often effective.[8] The choice of solvent can be critical; alcoholic solvent mixtures have been shown to improve reactivity in some cases.[5] |
| Reaction Temperature | Higher temperatures can sometimes lead to a loss of selectivity. If you are getting a mixture of isomers, try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is sluggish, a controlled increase in temperature or switching to microwave irradiation may be necessary.[2] |
Issue 2: Failure to Achieve Selective Monosubstitution in SNAr Reactions
Symptom: The SNAr reaction with a nucleophile (e.g., an amine) results in a mixture of mono-C4, mono-C6, and disubstituted products.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Excess Nucleophile | Using more than one equivalent of the nucleophile will promote disubstitution. Carefully control the stoichiometry and add the nucleophile slowly (e.g., via syringe pump) to a solution of the dichloropyrazolopyrimidine. |
| High Reaction Temperature | SNAr reactions are often temperature-sensitive. The initial substitution at C4 is typically faster and can occur at a lower temperature than the substitution at C6. Start at a low temperature (e.g., 0 °C or room temperature) and monitor the reaction closely by TLC or LC-MS to stop it after the desired mono-C4 product is formed. |
| Strongly Activating Groups | Electron-withdrawing groups on the pyrazolopyrimidine core can over-activate the ring, making both positions highly reactive. In such cases, using a weaker base or a less nucleophilic reagent may improve control. |
Key Experimental Protocols
Protocol 1: Regioselective C4-Arylation via Microwave-Assisted Suzuki-Miyaura Coupling
This protocol is adapted from methodologies for selective C4 arylation of dichloropyrimidines and is expected to yield high selectivity for the C4 position of 4,6-dichloropyrazolo[3,4-d]pyrimidine.[2][10]
Materials:
-
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
Aryl or Heteroaryl Boronic Acid (1.1 - 1.2 equivalents)
-
Pd(PPh₃)₄ (0.5 - 2 mol%)
-
K₃PO₄ or Na₂CO₃ (2.0 - 3.0 equivalents)
-
1,4-Dioxane/Water (e.g., 4:1 v/v), degassed
Procedure:
-
To a microwave vial equipped with a stir bar, add 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv.), the boronic acid (1.1 equiv.), K₃PO₄ (2.0 equiv.), and Pd(PPh₃)₄ (1 mol%).
-
Seal the vial with a cap.
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 15-30 minutes).[2]
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective C4-Amination via Buchwald-Hartwig Cross-Coupling
This protocol outlines a general procedure for the selective C-N bond formation at the C4 position, a common transformation in medicinal chemistry.[6][11]
Materials:
-
4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine
-
Primary or Secondary Amine (1.1 - 1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 2.0 equivalents)
-
Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane), degassed
Procedure:
-
To an oven-dried Schlenk flask equipped with a stir bar, add the palladium precatalyst (1 mol%) and the phosphine ligand (2 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen).
-
Add the 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv.), the base (2.0 equiv.), and the anhydrous solvent.
-
Add the amine (1.1 equiv.) to the mixture.
-
Heat the reaction mixture in a preheated oil bath (e.g., 80-110 °C) with stirring for 2-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visual Guides
Caption: Workflow for selecting a synthetic strategy based on the desired regioisomer.
Caption: Key factors influencing regioselectivity in SNAr reactions.
Caption: Simplified catalytic cycle for Palladium cross-coupling reactions.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. research.rug.nl [research.rug.nl]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Palladium Catalyst Removal from Pyrazolo[1,5-a]pyrimidine Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts from pyrazolo[1,5-a]pyrimidine products.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing residual palladium from pyrazolo[1,5-a]pyrimidine products?
A1: The most prevalent methods for removing residual palladium include:
-
Filtration: Effective for heterogeneous catalysts (e.g., Pd/C) or precipitated palladium metal. This is often done using a pad of Celite®.[1][2]
-
Adsorption (Scavenging): Utilizes solid-supported materials with a high affinity for palladium. Common scavengers include those with thiol, amine, or phosphine functional groups.[2][3] Activated carbon is also used for this purpose.[4]
-
Chromatography: Techniques like column chromatography can separate the desired compound from both soluble and insoluble palladium species.[1]
-
Crystallization: Purifying the final product through crystallization can leave palladium impurities behind in the mother liquor.[5]
-
Extraction: Liquid-liquid extraction can be used to partition water-soluble palladium salts into an aqueous phase, separating them from the desired organic product.[2]
Q2: How do I choose the best palladium removal method for my specific pyrazolo[1,5-a]pyrimidine derivative?
A2: The optimal method depends on several factors:
-
Nature of the Palladium Catalyst: Heterogeneous catalysts can often be removed by simple filtration, while homogeneous catalysts require methods like scavenging, chromatography, or crystallization.[2][3]
-
Properties of Your Product: The solubility, stability, and potential for your pyrazolo[1,5-a]pyrimidine derivative to chelate with palladium will influence the choice of method.[2]
-
Required Purity Level: For pharmaceutical applications with stringent limits on residual metals (typically <10 ppm for oral dosage forms), a combination of methods may be necessary to achieve the desired purity.[2][6]
Q3: What is Celite, and how does it aid in palladium removal?
A3: Celite is a diatomaceous earth filtration aid. It forms a porous filter cake that can effectively trap finely dispersed palladium particles that might otherwise pass through standard filter paper.[1][2]
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are solid-supported materials, often functionalized silica gel or polymers, that have a high affinity for palladium.[3][7] They work by chemically binding (chelating) to the palladium, allowing it to be removed from the reaction mixture by filtration.[7] The choice of scavenger can depend on the oxidation state of the palladium (Pd(0) or Pd(II)).[2]
Troubleshooting Guides
This section addresses specific issues you may encounter during the palladium removal process.
Issue 1: Incomplete Removal of Palladium After Filtration
Symptoms:
-
The filtrate remains black or grey.
-
Analysis of the product by ICP-MS shows high residual palladium levels.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Fine Palladium Particles | Use a finer porosity filter paper or a membrane filter (e.g., 0.45 µm PTFE).[2] |
| Inefficient Celite Bed | Ensure the Celite bed is 1-2 cm thick and properly packed. Pre-wetting the Celite pad with the solvent can improve its effectiveness.[2] Consider passing the filtrate through a second Celite pad.[2] |
| Soluble Palladium Species | Filtration is only effective for insoluble palladium. If soluble palladium is present, use a scavenger, chromatography, or crystallization.[1][2] |
| Colloidal Palladium | Add a small amount of a flocculating agent to aggregate the colloidal particles before filtration. Alternatively, treat the solution with activated carbon to adsorb the colloidal palladium.[2] |
Issue 2: Low Efficiency of Palladium Scavengers
Symptoms:
-
Residual palladium levels remain above the desired limit after scavenger treatment.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Scavenger Selection | The choice of scavenger can depend on the palladium's oxidation state (e.g., thiol-based scavengers are often effective for Pd(II)).[2][3] Perform a small-scale screen with different types of scavengers to identify the most effective one for your system. |
| Insufficient Scavenger Amount or Reaction Time | Increase the amount of scavenger used or extend the reaction time. Consult the manufacturer's recommendations for optimal loading and contact time. |
| Poor Mass Transfer | Ensure adequate stirring to keep the scavenger suspended in the solution. |
| Product Interference | The pyrazolo[1,5-a]pyrimidine product may be competing with the scavenger for palladium binding. Consider a different class of scavenger or an alternative purification method. |
Issue 3: Significant Product Loss During Purification
Symptoms:
-
Low isolated yield of the pyrazolo[1,5-a]pyrimidine product after palladium removal.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Product Adsorption onto Scavenger/Carbon | Wash the scavenger or activated carbon thoroughly with a fresh portion of the solvent after filtration to recover adsorbed product.[2] Use the minimum effective amount of the adsorbent. |
| Product Co-precipitation | If attempting to precipitate the palladium, the product may be co-precipitating. Adjust the solvent system or temperature to improve selectivity. |
| Product Instability | The conditions used for palladium removal (e.g., prolonged heating with a scavenger) may be degrading the product. Monitor the reaction by TLC or LC-MS to assess product stability. |
Experimental Protocols
Protocol 1: Filtration through Celite
-
Prepare the Celite Pad: In a Büchner or sintered glass funnel, place a piece of filter paper that fits the funnel diameter. Add a 1-2 cm layer of Celite over the filter paper and gently compact it to create a level bed.[2]
-
Pre-wet the Pad: Pass a small amount of the reaction solvent through the Celite pad to wet it and ensure it is properly seated.
-
Filter the Reaction Mixture: Dilute the crude reaction mixture with a suitable solvent to reduce viscosity. Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through the filter.[2]
-
Wash: Wash the Celite pad with fresh solvent to recover any remaining product.[2]
-
Collect the Filtrate: The combined filtrate contains the product, now free of heterogeneous palladium.
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger
-
Select the Scavenger: Choose a scavenger based on the likely oxidation state of the palladium and the solvent system.
-
Add the Scavenger: Add the recommended amount of the solid-supported scavenger to the reaction mixture containing the dissolved pyrazolo[1,5-a]pyrimidine product.
-
Stir: Stir the mixture at room temperature or a slightly elevated temperature for the recommended time (typically 1-24 hours).[8][9]
-
Filter: Remove the scavenger by filtration, washing the solid scavenger with fresh solvent to recover any adsorbed product.[2]
-
Concentrate: The combined filtrate can be concentrated to yield the purified product.
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Filtration (Celite) | Good for heterogeneous Pd | Simple, fast, and inexpensive.[1] | Ineffective for soluble or colloidal palladium.[1][2] |
| Activated Carbon | Variable | Can remove a broad range of palladium species. | May cause significant product loss due to non-specific adsorption.[5] |
| Scavengers | Can reduce Pd to <10 ppm | High selectivity for palladium.[3] | Can be expensive; requires optimization of scavenger type, loading, and time.[9] |
| Chromatography | Can reduce Pd to <10 ppm | Effective for both soluble and insoluble palladium. | Can be time-consuming and require large volumes of solvent. |
| Crystallization | Variable | Can provide very high purity product. | Product must be a solid; may require significant optimization.[5] |
Visualizations
Caption: Decision workflow for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. spinchem.com [spinchem.com]
- 9. researchgate.net [researchgate.net]
stability of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions regarding the stability and handling of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine in various chemical reactions. This resource is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the general storage conditions for this compound?
A1: It is recommended to store this compound at 2-8°C under an inert atmosphere.[1] This compound is a solid with a melting point of 73-75°C.[1][2] Proper storage is crucial to prevent degradation over time.
Q2: Is this compound stable to electrophilic aromatic substitution conditions?
A2: The pyrazolo[1,5-a]pyrimidine core is generally amenable to electrophilic aromatic substitution at the 3-position.[3] Since this position is already brominated in the title compound, further electrophilic substitution would likely require harsh conditions and may lead to a complex mixture of products. Attempting reactions like nitration or further halogenation should be approached with caution.
Q3: How does the reactivity of the chlorine atoms at the 5 and 7-positions compare?
A3: In the pyrazolo[1,5-a]pyrimidine system, the chlorine atom at the 7-position is generally more susceptible to nucleophilic substitution than the chlorine at the 5-position.[4] This differential reactivity can be exploited for selective functionalization.
Q4: Can I perform metal-catalyzed cross-coupling reactions with this compound?
A4: Yes, the bromo and chloro substituents on the pyrazolo[1,5-a]pyrimidine ring can participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. The bromine at the 3-position is expected to be more reactive than the chlorines in typical palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C3 position.
Troubleshooting Guides
Issue 1: Decomposition or low yield in the presence of strong bases.
-
Symptom: Dark-colored reaction mixture, multiple spots on TLC, and low recovery of the desired product when using strong bases like organolithium reagents (e.g., n-BuLi).
-
Possible Cause: The pyrazolo[1,5-a]pyrimidine ring system can be susceptible to attack by strong, hard nucleophiles, potentially leading to ring-opening or other undesired transformations. Studies on the related 3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine have shown that reactions with BuLi can lead to unexpected products due to multiple reactive sites on the molecule.[5]
-
Troubleshooting Steps:
-
Use a weaker base: Consider using alternative, milder bases such as inorganic carbonates (K₂CO₃, Cs₂CO₃) or organic amines (e.g., DIPEA, triethylamine) where applicable.
-
Lower the temperature: Perform the reaction at a lower temperature to minimize side reactions.
-
Consider metal-halogen exchange: If a lithiated species is desired, carefully control the stoichiometry and temperature of the metal-halogen exchange to favor reaction at the more reactive C3-Br bond.
-
Issue 2: Non-selective reaction in nucleophilic aromatic substitution.
-
Symptom: Formation of a mixture of products where the nucleophile has substituted at both the C5 and C7 positions, or at the C3 position.
-
Possible Cause: While the C7-Cl is generally more reactive towards nucleophiles, harsh reaction conditions (high temperature, strong nucleophiles) can lead to a loss of selectivity. Nucleophilic attack at the C3 position displacing bromide is also possible under certain conditions.
-
Troubleshooting Steps:
-
Control reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to favor substitution at the more reactive C7 position.
-
Choose an appropriate nucleophile: Softer nucleophiles will generally exhibit higher selectivity.
-
Optimize solvent: The choice of solvent can influence the reactivity and selectivity of the substitution.
-
Experimental Protocols
Selective Nucleophilic Aromatic Substitution at C7
This protocol is a general guideline for the selective substitution of the C7-chloro group.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, NMP, or dioxane) is added the nucleophile (1.1-1.5 eq) and a base (e.g., K₂CO₃, 2-3 eq).
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature (start at room temperature and gently heat if necessary, monitoring by TLC) until the starting material is consumed.
-
Work-up and Purification: The reaction is quenched with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₆H₂BrCl₂N₃ | [6] |
| Molecular Weight | 266.91 g/mol | [6] |
| CAS Number | 114040-06-1 | [1][6] |
| Appearance | Brown to yellow solid | [1] |
| Melting Point | 73-75°C | [1][2] |
| Storage | 2-8°C, under inert gas | [1] |
Visualizations
Caption: Troubleshooting workflow for reactions involving this compound.
Caption: Reactivity hierarchy of halogen substituents on the pyrazolo[1,5-a]pyrimidine core.
References
- 1. This compound [myskinrecipes.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
identifying byproducts in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during the synthesis of pyrazolo[1,5-a]pyrimidine derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of pyrazolo[1,5-a]pyrimidines, focusing on the identification of unexpected byproducts.
Q1: My reaction to synthesize a 7-substituted pyrazolo[1,5-a]pyrimidine from a 3-aminopyrazole and an unsymmetrical β-diketone yielded a mixture of products. How can I identify the major and minor isomers?
A1: The most common issue when using unsymmetrical 1,3-dicarbonyl compounds is the formation of regioisomers: the expected 7-substituted and the unexpected 5-substituted pyrazolo[1,5-a]pyrimidine. The regioselectivity of the cyclocondensation reaction is influenced by the relative reactivity of the two carbonyl groups in the β-dicarbonyl compound.
Troubleshooting Steps:
-
Spectroscopic Analysis:
-
¹H NMR Spectroscopy: The chemical shifts of the protons on the pyrimidine ring are key indicators. The H-5 and H-7 protons will have distinct chemical shifts and coupling patterns. Careful analysis of the crude NMR spectrum can help in identifying the ratio of the two isomers.
-
NOESY/ROESY NMR: Two-dimensional NMR techniques can be used to establish through-space correlations between the substituents and the protons on the pyrimidine ring, confirming the substitution pattern.
-
Mass Spectrometry (MS): While MS will show the same mass for both isomers, fragmentation patterns might differ and can sometimes be used for differentiation, although this is not always conclusive.
-
-
Chromatographic Separation:
-
Column Chromatography: The two isomers often have different polarities and can be separated by careful column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients).
-
High-Performance Liquid Chromatography (HPLC): Analytical or preparative HPLC can be used for both quantification of the isomer ratio and isolation of pure samples for characterization.
-
-
X-ray Crystallography: If suitable crystals can be obtained from either the mixture or the separated products, single-crystal X-ray diffraction provides unambiguous structural confirmation.[1]
Q2: I have observed a byproduct with a different parent mass in my reaction. What could it be?
A2: Besides regioisomers, other byproducts can form depending on the reactants and reaction conditions. One common alternative cyclization product is the isomeric pyrazolo[3,4-b]pyridine ring system. This occurs when the initial condensation happens at a different nitrogen of the aminopyrazole.
Identification and Confirmation:
-
Mass Spectrometry: The mass of the pyrazolo[3,4-b]pyridine isomer will be identical to the desired pyrazolo[1,5-a]pyrimidine. However, fragmentation patterns may differ.
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the fused ring system will be significantly different between the two scaffolds. Comparison with literature data for known pyrazolo[3,4-b]pyridines can aid in identification.
-
UV-Vis Spectroscopy: The two isomeric systems may exhibit different absorption maxima, providing a clue to the presence of the alternative scaffold.
Q3: How can I control the regioselectivity of the reaction to favor the desired pyrazolo[1,5-a]pyrimidine isomer?
A3: Controlling regioselectivity is a key challenge. Several factors can influence the outcome of the reaction:
-
Nature of the β-Dicarbonyl Compound: The electronic and steric properties of the substituents on the β-dicarbonyl compound play a crucial role. More electrophilic carbonyl groups will react preferentially with the exocyclic amino group of the aminopyrazole.[1]
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence the reaction pathway.
-
Catalyst: The use of acid or base catalysts can significantly affect the regioselectivity. For instance, acidic conditions often favor one isomer over the other.[1]
-
Temperature and Reaction Time: Optimizing these parameters can help to minimize the formation of undesired isomers.
-
Microwave Irradiation: Microwave-assisted synthesis has been reported to improve regioselectivity in some cases, likely due to rapid and uniform heating.[1]
-
Q4: My reaction yield is consistently low, and I suspect byproduct formation is the cause. What are some common side reactions to consider?
A4: Low yields can be attributed to several factors beyond the formation of the major byproducts discussed above.
-
Dimerization or Polymerization: The starting materials or reactive intermediates may undergo self-condensation reactions, especially under harsh conditions.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage, such as the initial acyclic adduct, which may not fully cyclize to the final product.
-
Degradation: The starting materials or the product may be unstable under the reaction conditions, leading to degradation products.
Troubleshooting Low Yields:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and identify the formation of intermediates and byproducts.
-
Purification of Starting Materials: Ensure the purity of the 3-aminopyrazole and the 1,3-dicarbonyl compound, as impurities can lead to side reactions.
-
Optimization of Reaction Conditions: Systematically vary the solvent, catalyst, temperature, and reaction time to find the optimal conditions for the desired transformation.
Quantitative Data on Byproduct Formation
The following table summarizes representative data on the regioselectivity of pyrazolo[1,5-a]pyrimidine synthesis under different conditions. Note: The specific yields and isomer ratios are highly dependent on the specific substrates used.
| 3-Aminopyrazole Derivative | Unsymmetrical 1,3-Dicarbonyl Compound | Reaction Conditions | Major Isomer | Minor Isomer | Isomer Ratio (Major:Minor) | Overall Yield (%) | Reference |
| 3-Amino-5-methylpyrazole | Benzoylacetone | Acetic Acid, Reflux | 7-Methyl-5-phenylpyrazolo[1,5-a]pyrimidine | 5-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | ~3:1 | 65 | Fictionalized Data for Illustration |
| 3-Amino-5-phenylpyrazole | Ethyl Acetoacetate | Ethanol, Piperidine (cat.), Reflux | 5-Hydroxy-7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine | 7-Hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine | >10:1 | 82 | Fictionalized Data for Illustration |
| 3-Aminopyrazole | 1-(Thiophen-2-yl)butane-1,3-dione | Microwave, 120°C, 15 min | 7-(Thiophen-2-yl)-5-methylpyrazolo[1,5-a]pyrimidine | 5-(Thiophen-2-yl)-7-methylpyrazolo[1,5-a]pyrimidine | Regioselective (>95:5) | 91 | Fictionalized Data for Illustration |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrimidines
This protocol describes a general method for the cyclocondensation reaction.
Materials:
-
Substituted 3-aminopyrazole (1.0 mmol)
-
1,3-Dicarbonyl compound (1.1 mmol)
-
Solvent (e.g., glacial acetic acid, ethanol, or DMF; 10 mL)
-
Catalyst (e.g., a few drops of piperidine or sulfuric acid, optional)
Procedure:
-
To a round-bottom flask, add the 3-aminopyrazole and the 1,3-dicarbonyl compound.
-
Add the solvent and catalyst (if applicable).
-
Heat the reaction mixture to reflux (or the desired temperature) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Characterize the product(s) by NMR (¹H, ¹³C) and MS to confirm the structure and identify any byproducts.
Protocol 2: Identification of Regioisomers by ¹H NMR
-
Dissolve a sample of the crude product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify the signals corresponding to the protons on the pyrimidine ring (typically in the aromatic region).
-
Integrate the signals corresponding to the distinct protons of each isomer to determine their relative ratio.
-
For unambiguous assignment, perform 2D NMR experiments like NOESY or ROESY to identify through-space correlations between the substituents and the pyrimidine ring protons.
Visualizations
Below are diagrams illustrating the key concepts discussed in this guide.
Caption: General reaction scheme showing the formation of regioisomeric pyrazolo[1,5-a]pyrimidine products.
Caption: A logical workflow for troubleshooting byproduct identification in pyrazolo[1,5-a]pyrimidine synthesis.
Caption: A logical diagram illustrating how reaction inputs influence the regiochemical outcome of the synthesis.
References
Technical Support Center: Reactivity of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation, with a focus on the impact of solvent selection on reaction outcomes.
Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr) Reactions
This guide addresses common problems encountered during nucleophilic aromatic substitution (SNAr) reactions involving this compound.
| Issue | Potential Cause(s) | Suggested Troubleshooting Steps |
| 1. Low or No Product Yield | a. Inappropriate Solvent: The chosen solvent may not effectively solvate the nucleophile or stabilize the Meisenheimer intermediate. b. Insufficient Reaction Temperature: The activation energy for the reaction is not being overcome. c. Weak Nucleophile: The attacking nucleophile may not be strong enough to displace the halide. d. Poor Leaving Group: While chlorine is a reasonable leaving group, its displacement might be sluggish under certain conditions. | a. Switch to a polar aprotic solvent such as DMF, DMSO, or NMP, which are known to accelerate SNAr reactions.[1] b. Incrementally increase the reaction temperature. Consider using microwave irradiation to enhance reaction rates. c. If using a neutral nucleophile (e.g., an alcohol or amine), consider converting it to its conjugate base (alkoxide or amide) with a suitable non-nucleophilic base. d. While bromine at the 3-position is also a potential leaving group, the chloro groups at the 5 and 7-positions are generally more susceptible to nucleophilic attack in this scaffold. |
| 2. Formation of Multiple Products (Regioselectivity Issues) | a. Competitive Attack at Different Positions: Nucleophilic attack can potentially occur at the C5 or C7 position. b. Reaction with the Bromine Substituent: Under certain conditions, particularly with organometallic reagents, the bromine at C3 can react. | a. The regioselectivity of SNAr on related pyrimidine systems is influenced by the electronic environment.[1] For di-substituted pyrimidines, substitution at C4 (analogous to C5/C7 here) is often favored. Modifying the solvent and reaction temperature can sometimes influence the selectivity. b. To favor substitution at the chloro-positions, avoid harsh organometallic reagents unless a specific reaction at the bromo-position is intended. |
| 3. Product Decomposition | a. High Reaction Temperature: The product or starting material may be unstable at elevated temperatures. b. Presence of Water in Protic Solvents: Hydrolysis of the chloro-substituents can occur, especially under basic conditions in protic solvents. | a. Attempt the reaction at a lower temperature for a longer duration. b. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). If a protic solvent is necessary, consider its potential for side reactions. |
| 4. Difficulty in Product Isolation/Purification | a. Solvent with High Boiling Point: Solvents like DMSO or NMP can be difficult to remove. b. Formation of Salt Byproducts: Reactions involving charged nucleophiles or bases will generate salts that may complicate purification. | a. Perform an aqueous workup to extract the product into an organic solvent. If the product is also soluble in water, consider alternative purification methods like preparative HPLC. b. An aqueous wash can help remove inorganic salts. The choice of base is also important; volatile organic bases (e.g., triethylamine) can sometimes be removed more easily. |
Frequently Asked Questions (FAQs)
Q1: Which solvent is best for nucleophilic substitution on this compound?
A1: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are generally recommended for SNAr reactions.[1] These solvents effectively solvate cations while leaving the anionic nucleophile relatively "bare," increasing its reactivity.
Q2: Can I use protic solvents like ethanol or methanol?
A2: While reactions can sometimes be performed in protic solvents, they are often slower than in polar aprotic solvents. Protic solvents can form hydrogen bonds with the nucleophile, which stabilizes it and reduces its nucleophilicity. Additionally, protic solvents can act as competing nucleophiles (solvolysis), leading to undesired byproducts, especially at higher temperatures.[1]
Q3: What is the expected order of reactivity for the halogen substituents?
A3: In the pyrazolo[1,5-a]pyrimidine system, the chloro groups at the C5 and C7 positions are generally more susceptible to nucleophilic aromatic substitution than the bromo group at the C3 position. This is due to the electronic activation of the pyrimidine ring. Between the two chloro groups, the relative reactivity can depend on the specific nucleophile and reaction conditions, though often a mixture of products from substitution at both sites may be observed if the reaction is not carefully controlled.
Q4: How can I improve the regioselectivity of the reaction?
A4: The regioselectivity between the C5 and C7 positions can be influenced by several factors. Steric hindrance on the nucleophile may favor attack at the less hindered position. Temperature can also play a role; running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product. In some related dihalopyrimidine systems, the choice of nucleophile itself has been shown to direct regioselectivity.[1]
Q5: My reaction is not going to completion. What can I do?
A5: If your reaction is sluggish, first ensure that your reagents and solvent are pure and anhydrous. If the issue persists, consider the following:
-
Increase the temperature: Use of a higher boiling point solvent or microwave irradiation can often drive the reaction to completion.
-
Use a stronger nucleophile: As mentioned in the troubleshooting guide, converting a neutral nucleophile to its anionic conjugate base will significantly increase its reactivity.
-
Add a phase-transfer catalyst: For reactions with poor solubility, a phase-transfer catalyst can sometimes facilitate the reaction between the nucleophile and the substrate.
Quantitative Data on Solvent Effects
Table 1: Effect of Solvent on the Yield of a Representative SNAr Reaction
| Solvent | Dielectric Constant (ε) | Solvent Type | Representative Yield (%) |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic | ~95% |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | ~92% |
| Acetonitrile | 37.5 | Polar Aprotic | ~75% |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | ~50% |
| Ethanol | 24.6 | Polar Protic | ~30% |
| Toluene | 2.4 | Non-polar | <10% |
Note: The yields presented are illustrative and based on general trends for SNAr reactions on activated chloro-substituted pyrimidines. Actual yields will vary depending on the specific nucleophile, temperature, and reaction time.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine Nucleophile
This protocol provides a general procedure for the reaction of this compound with a generic amine nucleophile.
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Solvent and Reagents: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the starting material. Add the amine nucleophile (1.1 - 2.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (1.5 - 3.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for a nucleophilic substitution reaction.
References
Technical Support Center: Enhancing Solubility of Pyrazolo[1,5-a]pyrimidine Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the synthesis and reaction of pyrazolo[1,5-a]pyrimidine intermediates.
Troubleshooting Guides
Issue 1: Intermediate Precipitation During Reaction
Question: My pyrazolo[1,5-a]pyrimidine intermediate is precipitating from the reaction mixture, leading to an incomplete reaction and difficult purification. What steps can I take to resolve this?
Answer: Premature precipitation is a common issue with planar, aromatic heterocyclic compounds like pyrazolo[1,5-a]pyrimidines due to their potential for strong crystal lattice interactions.[1] Here is a step-by-step guide to troubleshoot this problem:
Troubleshooting Workflow:
Caption: Troubleshooting workflow for intermediate precipitation.
Detailed Steps:
-
Solvent System Modification:
-
Co-solvents: Introduce a co-solvent to improve the solubilizing power of the reaction medium.[2][3] Common co-solvents for increasing the solubility of nonpolar compounds include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and dioxane.[1][4] For reactions in less polar solvents like ethanol or THF, adding a small percentage of a more polar, aprotic solvent can be effective.[4]
-
Solvent Screening: If possible, conduct small-scale parallel reactions in a variety of solvents to identify an optimal medium that maintains the solubility of all reactants and intermediates.[5]
-
-
Temperature Adjustment:
-
Increasing the reaction temperature can enhance the solubility of your intermediate.[5] However, this should be done cautiously to avoid potential degradation of starting materials, intermediates, or products, and to prevent side reactions.
-
-
Reagent Addition Strategy:
-
Slow Addition: Instead of adding reagents all at once, use a syringe pump for slow, controlled addition. This maintains a low concentration of the reactants and the forming intermediate, which can prevent its concentration from exceeding its solubility limit.
-
Dilution: Running the reaction at a higher dilution can also help to keep all components in the solution.
-
-
Structural Modification:
Issue 2: Difficulty in Purifying the Product by Recrystallization
Question: I am unable to find a suitable solvent system for the recrystallization of my final pyrazolo[1,5-a]pyrimidine product due to its poor solubility. What are my alternatives?
Answer: Recrystallization of poorly soluble compounds can be challenging. Here are some alternative purification strategies:
Purification Strategy Workflow:
Caption: Alternative purification strategies for poorly soluble products.
Detailed Steps:
-
Hot Filtration: If your compound is sparingly soluble even in hot solvents, you can use hot filtration to remove insoluble impurities. Dissolve the compound in a minimal amount of a suitable hot solvent and filter it quickly. The purified compound should crystallize upon cooling.[5]
-
Slurry Wash: Suspend your crude product in a solvent in which it is poorly soluble but in which the impurities are soluble. Stir the suspension (slurry) for a period, then filter the solid product. This can be effective for removing more soluble impurities.
-
Column Chromatography: While challenging for poorly soluble compounds, it is often the most effective method for achieving high purity.
-
Solvent Selection: Use a stronger, more polar eluent system. A small amount of a highly polar solvent like methanol or even acetic acid in the mobile phase can help to move the compound through the column.
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel or celite and load it onto the column as a dry powder. This avoids the need to dissolve the compound in a large volume of solvent before loading.
-
-
Solid-Phase Extraction (SPE): SPE can be a useful technique for removing specific classes of impurities from your product.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the solubility of pyrazolo[1,5-a]pyrimidine intermediates?
A1: The solubility of pyrazolo[1,5-a]pyrimidine intermediates is primarily influenced by:
-
Crystal Structure: The planarity of the fused ring system can lead to strong π-π stacking interactions in the crystal lattice, resulting in high melting points and low solubility.[1]
-
Intermolecular Forces: Strong intermolecular forces, particularly hydrogen bonding, can decrease solubility in non-polar solvents but may increase it in polar, protic solvents.
-
Substituents: The nature of the substituents on the pyrazolo[1,5-a]pyrimidine core plays a crucial role. Introducing polar groups or groups that disrupt crystal packing can enhance solubility.[1][6][8]
-
pH: For intermediates with ionizable functional groups (e.g., acidic or basic moieties), the pH of the aqueous medium will significantly impact solubility.
Q2: How can I rationally design more soluble pyrazolo[1,5-a]pyrimidine intermediates?
A2: To proactively design more soluble intermediates, consider the following strategies:
-
Introduce Polar Functional Groups: The incorporation of polar groups such as hydroxyl (-OH), amino (-NH2), or morpholine can increase polarity and improve aqueous solubility.[6][8]
-
Disrupt Planarity and Crystal Packing: Introducing bulky or non-planar substituents can disrupt the ordered packing in the crystal lattice, leading to a lower melting point and improved solubility.[1]
-
Add Ionizable Groups: For compounds intended for biological assays in aqueous media, the addition of acidic or basic functional groups can allow for salt formation, which generally improves aqueous solubility.
-
Reduce Lipophilicity (LogP): A lower LogP value is generally associated with higher aqueous solubility. This can be achieved by adding polar functional groups or reducing the number of lipophilic substituents.[8]
Q3: What are some common solvent systems and additives used to improve the solubility of pyrazolo[1,5-a]pyrimidine intermediates for reactions?
A3: A variety of solvents and additives can be employed:
-
Co-Solvent Systems: Mixtures of a primary reaction solvent (e.g., ethanol, THF) with a more powerful solubilizing agent (e.g., DMF, DMSO, NMP) are often effective.[2][4]
-
Use of Surfactants: In some cases, particularly for reactions in aqueous media or for preparing formulations, surfactants can be used to form micelles that encapsulate and solubilize poorly soluble compounds.[9][10]
-
pH Adjustment: If your intermediate has an ionizable group, adjusting the pH of the reaction medium can significantly increase its solubility.[2]
-
Solid Dispersions: For downstream applications, creating a solid dispersion of the compound in a hydrophilic polymer carrier can enhance its apparent solubility and dissolution rate.[11][12]
Data Presentation
Table 1: Solubility of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound | Structure | Aqueous Solubility | Notes | Reference |
| Cact-3 | Pyrazolo[1,5-a]pyrimidine CFTR activator | Poor | Parent compound with low solubility. | [13] |
| 16d | Optimized analog of Cact-3 | Suitable for eye drop formulation | Structural modifications led to improved solubility. | [13] |
| AC10102 | Pyrazolyl-pyrimidinone benzamide | 4.6 µM (in PBS at pH 7.4) | Considered to have reduced solubility despite druglike properties. | [14] |
| 7-47A (AC10142A) | Second-generation lead from AC10102 | 74 ± 7 µM | Improved aqueous solubility achieved through structural modifications to reduce crystal packing energy. | [14] |
Experimental Protocols
Protocol 1: General Procedure for Solubility Enhancement using a Co-solvent System
-
Initial Solubility Test: Attempt to dissolve a small, known amount of the pyrazolo[1,5-a]pyrimidine intermediate in the primary reaction solvent at the desired reaction temperature.
-
Co-solvent Addition: If the compound does not fully dissolve, add a co-solvent (e.g., DMF, DMSO) dropwise while stirring and maintaining the reaction temperature.
-
Observation: Continue adding the co-solvent until the intermediate is fully dissolved.
-
Optimization: Note the final ratio of the primary solvent to the co-solvent. This ratio can be used as a starting point for scaling up the reaction. It is advisable to use the minimum amount of co-solvent necessary to achieve dissolution, as it can sometimes affect the reaction outcome or make product isolation more difficult.
Protocol 2: Preparation of a Solid Dispersion by the Solvent Evaporation Method
This protocol is generally used for improving the dissolution of a final compound for biological testing rather than for an ongoing reaction.
-
Dissolution: Dissolve both the pyrazolo[1,5-a]pyrimidine compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP), polyethylene glycol (PEG)) in a common volatile solvent.
-
Evaporation: Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to form a thin film.
-
Drying: Further dry the film under a high vacuum to remove any residual solvent.
-
Milling: Scrape the solid dispersion from the flask and gently mill it to obtain a fine powder. This powder can then be used for dissolution studies or formulation.
References
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. longdom.org [longdom.org]
- 4. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs [mdpi.com]
- 13. Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Suzuki Reactions Involving Pyrazolopyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Suzuki cross-coupling reactions with pyrazolopyrimidine scaffolds.
Frequently Asked Questions (FAQs)
Q1: What is a standard workup procedure for a Suzuki reaction involving a pyrazolopyrimidine?
A typical aqueous workup is the first step to remove inorganic salts and water-soluble impurities.[1] This generally involves diluting the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane, followed by washing with water or brine.[1][2]
Q2: How can I remove unreacted boronic acid from my pyrazolopyrimidine product?
Unreacted boronic acid can often be removed by performing a basic aqueous wash.[1] By treating the organic extract with a mild aqueous base like sodium bicarbonate or potassium carbonate, the acidic boronic acid is converted into its water-soluble boronate salt, which can then be separated into the aqueous layer during extraction.[3]
Q3: My pyrazolopyrimidine product is showing a dark color. How do I remove residual palladium catalyst?
For applications in drug development, minimizing palladium levels is crucial due to toxicity concerns.[1] Initial removal of heterogeneous catalysts can be achieved by filtering the reaction mixture through a pad of celite.[4] For homogeneous catalysts, specialized metal scavengers, such as functionalized silica gels or activated carbon, can be employed to reduce palladium to parts-per-million (ppm) levels.[1]
Q4: I'm having difficulty separating my pyrazolopyrimidine product from byproducts like the homocoupled boronic acid via column chromatography. What can I do?
Separating compounds with similar polarities is a common challenge.[1] Careful optimization of the solvent system for flash column chromatography is key.[1][5] It is recommended to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin Layer Chromatography (TLC) to achieve optimal separation.[1] A shallow solvent gradient during chromatography can also improve separation.[1] In some cases, if the product is a solid, recrystallization can be an effective purification method.[1]
Q5: Can the nitrogen atoms in the pyrazolopyrimidine core interfere with the workup or purification?
Yes, the nitrogen atoms in the pyrazolopyrimidine scaffold can sometimes complicate purification. They can act as ligands for the palladium catalyst, making its removal more challenging. Additionally, their basicity can affect the product's solubility and retention on silica gel during chromatography. Adding a small amount of a mild acid or base to the eluent can sometimes help to mitigate these effects and improve separation.[5]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low product yield after workup | Product is partially soluble in the aqueous layer. | - Use a more non-polar extraction solvent. - Perform multiple extractions (3-4 times) with the organic solvent. - Saturate the aqueous layer with brine to decrease the solubility of the organic product. |
| Persistent dark color in the product after filtration | Residual homogeneous palladium catalyst is present. | - Stir the organic solution with a palladium scavenger (e.g., thiol-functionalized silica) for a few hours before filtration. - Treat the solution with activated carbon. |
| Co-elution of product and starting material/byproducts during column chromatography | The polarity of the compounds is very similar in the chosen eluent. | - Screen a wider range of solvent systems with different polarities (e.g., toluene/acetone, ether/hexane).[5] - Employ a shallow gradient during elution. - If the pyrazolopyrimidine has a basic nitrogen, consider adding a small amount of triethylamine to the eluent to reduce tailing on the silica gel.[5] |
| Product appears as an oil and will not crystallize | - The product may be intrinsically an oil at room temperature. - Presence of impurities inhibiting crystallization.[1] | - Re-purify by column chromatography to remove any impurities.[1] - If the product is indeed an oil, chromatography is the most suitable purification method.[1] |
| Significant amount of debrominated pyrazolopyrimidine observed | Undesired side reaction during the Suzuki coupling. | This is an issue with the reaction conditions rather than the workup. To minimize this, a tandem catalyst system like XPhosPdG2/XPhos may be required.[6][7] |
Detailed Experimental Protocols
Protocol 1: General Aqueous Workup and Extraction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 3 volumes).
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution (to remove acidic impurities like boronic acid).
-
Water.
-
Brine.
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Dissolve the crude product in a minimal amount of the chosen eluent or a stronger solvent like dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed with the appropriate eluent (determined by TLC analysis).
-
Load the adsorbed product onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield the purified pyrazolopyrimidine.
Protocol 3: Palladium Scavenging
-
Dissolve the crude or partially purified product in a suitable organic solvent.
-
Add a palladium scavenging agent (e.g., thiol-functionalized silica gel, typically 1-5 wt% of the crude product mass).
-
Stir the suspension at room temperature for 2-12 hours.
-
Filter off the scavenger through a pad of celite or a syringe filter.
-
Wash the filter cake with fresh solvent.
-
Concentrate the filtrate under reduced pressure.
Data Presentation
Table 1: Comparison of Palladium Scavenging Methods
| Scavenger Type | Typical Loading | Conditions | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) |
| Thiol-functionalized Silica | 1-5 wt% | Stirring in organic solvent, RT, 2-12h | >1000 | <100 | >90% |
| Activated Carbon | 5-10 wt% | Stirring in organic solvent, RT, 1-4h | >1000 | 100-200 | ~80-90% |
| Amine-functionalized Silica | 1-5 wt% | Stirring in organic solvent, RT, 2-12h | >1000 | 150-300 | ~70-85% |
| Data is representative and actual performance may vary based on specific substrates and conditions. |
Visualizations
Caption: General experimental workflow for the workup and purification of pyrazolopyrimidine Suzuki reaction products.
Caption: A troubleshooting decision tree for common workup issues in pyrazolopyrimidine Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Navigating the Structural Landscape: A Comparative Guide to the NMR Characterization of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
For researchers and professionals in drug development, precise analytical characterization of novel heterocyclic compounds is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine, a key intermediate in the synthesis of various bioactive molecules. Due to the limited availability of public data for this specific compound, we present a detailed examination of a structurally similar analogue, 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine, to offer valuable insights into the expected spectral features.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted compound, this compound (CAS No. 114040-06-1), serves as a versatile building block for the synthesis of kinase inhibitors and other potential drug candidates. Understanding its precise atomic connectivity and electronic environment through ¹H and ¹³C NMR spectroscopy is crucial for reaction monitoring, quality control, and the rational design of new derivatives.
Comparative NMR Data Analysis
Below is a summary of the reported ¹H NMR data for 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine, which can be used as a reference for interpreting the spectra of its dichlorinated counterpart.
Table 1: ¹H NMR Spectral Data of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.44 | s | - |
| H-6 | 7.23 | d | 7.2 |
| H-7 | 9.22 | d | 7.3 |
s = singlet, d = doublet
Note: The ¹³C NMR data for 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine was not available in the reviewed literature.
For this compound, one would anticipate the absence of the H-7 signal and a downfield shift of the H-6 signal due to the deshielding effect of the additional chlorine atom at C7. The chemical shift of the H-2 proton on the pyrazole ring is expected to be less affected.
Experimental Protocols
The following provides a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of pyrazolo[1,5-a]pyrimidine derivatives, based on common laboratory practices.
Sample Preparation:
-
Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 25 °C.
-
Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1.0 s
-
Pulse width: 30-45°
-
Spectral width: -2 to 12 ppm
-
¹³C NMR Spectroscopy:
-
Spectrometer: A 100 MHz or 125 MHz NMR spectrometer.
-
Solvent: DMSO-d₆.
-
Temperature: 25 °C.
-
Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Molecular Structure and Logic Flow
To visualize the atomic arrangement and facilitate the assignment of NMR signals, the following diagram illustrates the chemical structure of this compound with standardized atom numbering.
Caption: Chemical structure of this compound.
This guide underscores the importance of NMR spectroscopy in the structural elucidation of complex heterocyclic molecules. While a complete experimental dataset for this compound is yet to be published, the comparative analysis with a close analogue provides a solid foundation for researchers working with this important synthetic intermediate. Further experimental work is encouraged to fully characterize this compound and expand the spectroscopic database for the pyrazolo[1,5-a]pyrimidine family.
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Brominated Pyrazolopyrimidines
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of the Mass Spectrometric Behavior of Brominated Pyrazolopyrimidines Compared to Non-Halogenated and Chlorinated Analogs.
This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of brominated pyrazolopyrimidines, offering insights into the influence of bromine substitution on the dissociation pathways of this medicinally important scaffold. By comparing with non-halogenated and chlorinated analogs, this document aims to equip researchers with a deeper understanding of the structural information that can be derived from mass spectral data, aiding in the identification and characterization of these compounds in complex matrices.
Introduction
Pyrazolopyrimidines are a class of bicyclic nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules, including kinase inhibitors for cancer therapy. The introduction of a bromine atom can significantly modulate a molecule's physicochemical and pharmacological properties. Understanding how this heavy halogen influences fragmentation in mass spectrometry is crucial for metabolite identification, reaction monitoring, and quality control in drug development. This guide compares the fragmentation patterns observed under Electron Ionization (EI) and Electrospray Ionization (ESI) conditions.
Comparison of Fragmentation Patterns
The fragmentation of pyrazolopyrimidines in mass spectrometry is dictated by the stability of the resulting fragment ions, which is influenced by the fused ring system and the nature of its substituents. The presence of a halogen atom introduces characteristic isotopic patterns and specific fragmentation channels.
Non-Halogenated Pyrazolopyrimidines: The Baseline
Under ESI-MS, non-halogenated pyrazolopyrimidines typically exhibit a stable protonated molecule [M+H]⁺. Fragmentation is often initiated by the cleavage of bonds associated with substituents. For the core pyrazolopyrimidine structure, fragmentation can involve the sequential loss of small neutral molecules like HCN. For instance, a study on substituted pyrazolo[1,5-a]pyrimidines showed the protonated molecule as the base peak in ESI-MS, with limited fragmentation under standard conditions[1].
Chlorinated Pyrazolopyrimidines: A Halogenated Analog
Chlorinated pyrazolopyrimidines provide a valuable comparison point. Under EI-MS, a dichloromethyl-substituted methyl-pyrazolo[3,4-d]pyrimidine was observed to lose a chlorine atom from the chloromethyl group, followed by the loss of the remaining CH2Cl radical[2][3]. The molecular ion peak (M⁺) and the M+2 peak, due to the 37Cl isotope, are characteristic features. The fragmentation of the heterocyclic core often follows the initial loss of the halogen or halogen-containing substituent.
Brominated Pyrazolopyrimidines: The Focus
Direct and comprehensive studies on the fragmentation of brominated pyrazolopyrimidines are limited in the readily available literature. However, based on the general principles of mass spectrometry of halogenated heterocycles, we can infer the fragmentation pathways. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion, with M⁺ and M+2 peaks of nearly equal intensity due to the natural abundance of 79Br and 81Br isotopes.
Under EI-MS, the primary fragmentation pathways for brominated pyrazolopyrimidines are expected to involve:
-
Loss of the bromine radical (•Br): This is a common initial fragmentation step for brominated compounds, leading to an ion at [M-79]⁺ or [M-81]⁺.
-
Loss of HBr: Elimination of hydrogen bromide can occur, particularly if there is a suitably positioned hydrogen atom, resulting in an [M-HBr]⁺ ion.
-
Cleavage of the pyrazolopyrimidine core: Following the initial loss of the bromine or HBr, the heterocyclic ring system may undergo further fragmentation, typically involving the loss of HCN, N₂, or other small neutral molecules, similar to the non-halogenated analogs.
Under the softer conditions of ESI-MS/MS, the protonated molecule [M+H]⁺ will be the precursor ion. Collision-induced dissociation (CID) is expected to induce similar fragmentation pathways, primarily the loss of Br• or HBr, followed by ring fragmentation.
Data Presentation
The following tables summarize the expected and observed fragmentation patterns for different classes of pyrazolopyrimidines based on available data and chemical principles.
Table 1: Key Fragmentation Patterns of Substituted Pyrazolopyrimidines
| Compound Class | Ionization | Primary Fragmentation Pathways | Characteristic Fragments |
| Non-Halogenated | ESI | Limited fragmentation of the core | [M+H]⁺ (base peak) |
| EI | Loss of substituents, ring fragmentation | Fragments from substituent loss, loss of HCN | |
| Chlorinated | EI | Loss of •Cl, loss of HCl, ring fragmentation | [M-Cl]⁺, [M-HCl]⁺, characteristic isotope patterns |
| ESI | Loss of HCl from [M+H]⁺ | [M+H-HCl]⁺ | |
| Brominated | EI | Loss of •Br, loss of HBr, ring fragmentation | [M-Br]⁺, [M-HBr]⁺, characteristic M⁺/(M+2)⁺ ratio of ~1:1 |
| ESI | Loss of HBr from [M+H]⁺ | [M+H-HBr]⁺ |
Table 2: Observed Mass Spectral Data for a Chlorinated Pyrazolo[3,4-d]pyrimidine [2]
| m/z | Relative Intensity (%) | Putative Assignment |
| 200 | 37 | [M+2]⁺ |
| 198 | 100 | M⁺ |
| 163 | 10 | [M-Cl]⁺ |
| 149 | 57 | [M-CH₂Cl]⁺ |
| 136 | 18 | Further fragmentation |
Experimental Protocols
The following are generalized experimental protocols for the mass spectrometric analysis of pyrazolopyrimidine derivatives.
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Samples are typically introduced via a direct insertion probe or as the eluent from a gas chromatograph (GC). For direct insertion, a small amount of the solid or a concentrated solution is placed in a capillary tube at the probe's tip.
-
Ion Source Temperature: Typically maintained between 150-250 °C to ensure sample volatilization without thermal decomposition.
-
Electron Energy: A standard electron energy of 70 eV is used to induce ionization and fragmentation. This energy is high enough to produce reproducible fragmentation patterns and create searchable mass spectra databases.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used to separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each fragment ion.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation for positive ion mode analysis. The concentration is usually in the low µg/mL to ng/mL range.
-
Ionization: The sample solution is introduced into the ESI source through a capillary at a low flow rate. A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions (typically [M+H]⁺).
-
Tandem Mass Spectrometry (MS/MS): For fragmentation analysis, the ion of interest (e.g., the [M+H]⁺ ion) is mass-selected in the first stage of the mass spectrometer (MS1). It is then introduced into a collision cell containing an inert gas (e.g., argon or nitrogen). The collision energy is varied to induce fragmentation (Collision-Induced Dissociation, CID).
-
Mass Analysis: The resulting fragment ions are then analyzed in the second stage of the mass spectrometer (MS2).
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways.
References
Reactivity Face-Off: 3-Iodo- vs. 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine in Cross-Coupling Reactions
For researchers and drug development professionals navigating the synthesis of novel therapeutics, the choice of halogen on a core scaffold is a critical decision that dictates reaction efficiency and synthetic strategy. This guide provides an in-depth comparison of the reactivity of 3-iodo- and 3-bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine in key palladium-catalyzed cross-coupling reactions, supported by experimental data and detailed protocols.
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key signaling pathways. Functionalization at the 3-position is a common strategy for modulating the pharmacological profile of these molecules. This is frequently achieved via cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The nature of the halogen at this position—iodine versus bromine—profoundly influences the reaction kinetics and achievable yields.
The Decisive Factor: Carbon-Halogen Bond Strength
The generally accepted trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions follows the order: I > Br > Cl > F. This hierarchy is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker carbon-iodine bond is more readily cleaved during the rate-determining oxidative addition step of
X-ray Crystal Structure of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structure of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine and its derivatives. Due to the limited public availability of the specific crystal structure for this compound, this guide leverages crystallographic data from closely related bromo-substituted pyrazolo[1,5-a]pyrimidine derivatives to provide insights into the structural features of this class of compounds. The pyrazolo[1,5-a]pyrimidine core is a significant scaffold in medicinal chemistry, and understanding its structural characteristics is crucial for rational drug design.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for two bromo-substituted pyrazolo[1,5-a]pyrimidine derivatives, providing a basis for understanding the structural impact of substitutions on the pyrazolo[1,5-a]pyrimidine core.
| Parameter | 3-bromo-2-methyl-7-(thien-2-yl)pyrazolo[1,5-a]pyrimidine[1] | 3-bromo-7-(trichloromethyl)-2-methylpyrazolo[1,5-a]pyrimidine[1] |
| Formula | C12H9BrN4S | C8H6BrCl3N4 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| a (Å) | 10.136(2) | 8.847(2) |
| b (Å) | 12.423(3) | 11.987(2) |
| c (Å) | 10.811(2) | 12.013(2) |
| α (°) | 90 | 90 |
| β (°) | 112.43(3) | 108.93(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1258.1(5) | 1204.8(4) |
| Z | 4 | 4 |
Experimental Protocols
The determination of crystal structures for pyrazolo[1,5-a]pyrimidine derivatives involves a standard workflow for small molecule single-crystal X-ray diffraction.
Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for growing crystals of organic compounds like pyrazolo[1,5-a]pyrimidine derivatives is slow evaporation from a suitable solvent. The purified compound is dissolved in a solvent or a mixture of solvents (e.g., ethanol, methanol, acetone, or dichloromethane) to near saturation. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over several days to weeks, leading to the formation of well-defined crystals.
Data Collection
A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is then cooled to a low temperature (typically 100 K) using a cryostream to minimize thermal vibrations and protect it from radiation damage. The diffractometer, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, rotates the crystal through a series of orientations. At each orientation, the diffraction pattern of X-rays scattered by the crystal is recorded.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is then solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model is subsequently refined against the experimental data using full-matrix least-squares techniques. In the final stages of refinement, anisotropic displacement parameters are introduced for non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions and refined using a riding model. The quality of the final structure is assessed by parameters such as the R-factor, goodness-of-fit, and residual electron density.
Visualizations
Experimental Workflow for X-ray Crystallography
Caption: A flowchart illustrating the key stages of single-crystal X-ray crystallography.
Logical Relationship of Substituent Effects on Crystal Packing
Caption: The impact of substituents on the crystal packing and properties of pyrazolo[1,5-a]pyrimidines.
References
A Comparative Guide to HPLC Analysis and Purity Determination of Substituted Pyrazolo[1,5-a]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds under investigation for a wide range of therapeutic applications, including as kinase inhibitors for cancer therapy.[1][2][3] Rigorous and reliable analytical methods are therefore essential for the determination of purity and stability of these compounds, which is a critical aspect of drug discovery and development. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of substituted pyrazolo[1,5-a]pyrimidines, supported by experimental data and detailed protocols.
Comparison of HPLC Methods for Purity Analysis
Reversed-phase HPLC (RP-HPLC) is the most common technique for the purity determination of pyrazolo[1,5-a]pyrimidine derivatives. The choice of stationary phase, mobile phase composition, and gradient elution strategy are critical for achieving optimal separation of the main compound from its impurities and degradation products. Below is a comparison of typical HPLC methods used for the analysis of substituted pyrazolo[1,5-a]pyrimidines and related heterocyclic compounds.
| Parameter | Method A: Rapid Screening | Method B: High-Resolution Analysis | Method C: UPLC for High-Throughput Analysis |
| Column | C18, 50 x 4.6 mm, 3.5 µm | C18, 150 x 4.6 mm, 5 µm | UPLC C18, 50 x 2.1 mm, 1.7 µm |
| Mobile Phase A | Water + 0.1% Formic Acid | 10 mM Phosphate Buffer (pH 3.0) | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5-95% B in 5 min | 10-90% B in 20 min | 5-95% B in 2 min |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 0.6 mL/min |
| Detection | UV at 254 nm | UV at 237 nm[4] | UV at 254 nm |
| Column Temp. | 30 °C | 35 °C | 40 °C |
| Injection Vol. | 5 µL | 10 µL | 2 µL |
| Typical Use Case | Fast purity checks of reaction mixtures and crude products. | Detailed analysis of final compounds, impurity profiling, and stability studies. | High-throughput screening of compound libraries.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting analytical methods. Below are representative experimental protocols for the HPLC analysis of pyrazolo[1,5-a]pyrimidines.
Protocol 1: Standard RP-HPLC Method for Purity Determination
This protocol is a general-purpose method suitable for the purity analysis of a wide range of substituted pyrazolo[1,5-a]pyrimidines.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Gradient Program:
Time (min) % B 0.0 10 15.0 90 18.0 90 18.1 10 | 20.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Dissolve the pyrazolo[1,5-a]pyrimidine sample in a suitable solvent (e.g., acetonitrile, methanol, or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Protocol 2: Validated RP-HPLC Method for a Related Heterocyclic Compound
This protocol is based on a validated method for a pyrazolone derivative and can be adapted for pyrazolo[1,5-a]pyrimidines.[4]
1. Instrumentation:
-
HPLC system with a binary pump, autosampler, column compartment, and DAD or UV detector.
2. Chromatographic Conditions:
-
Column: Luna 5µ C18(2), 250 x 4.80 mm.[4]
-
Mobile Phase: Acetonitrile and water in a ratio of 90:10 (v/v).[4]
-
Flow Rate: 0.8 mL/min.[4]
-
Column Temperature: Ambient.
-
Detection Wavelength: 237 nm.[4]
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Prepare a stock solution of the sample at 1000 µg/mL in the mobile phase.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 2-20 µg/mL).[4]
Visualizing the Analytical Workflow
The following diagrams illustrate the key processes in the HPLC analysis and purity determination of substituted pyrazolo[1,5-a]pyrimidines.
Caption: Workflow for HPLC Purity Determination.
Caption: Logic for HPLC Method Development.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Comparative Spectroscopic Analysis of 3-Aryl-5,7-dichloropyrazolo[1,5-a]pyrimidines
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of 3-aryl-5,7-dichloropyrazolo[1,5-a]pyrimidines, with a comparative analysis against related analogs.
This guide provides a detailed comparison of the spectroscopic data for a series of synthesized 3-aryl-5,7-dichloropyrazolo[1,5-a]pyrimidine compounds. The information presented is crucial for the identification, characterization, and purity assessment of these compounds, which are of significant interest in medicinal chemistry and drug discovery. The guide includes tabulated ¹H NMR, ¹³C NMR, and mass spectrometry data, detailed experimental protocols for their synthesis and characterization, and a visual representation of the synthetic workflow.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for a selection of 3-aryl-5,7-dichloropyrazolo[1,5-a]pyrimidines and a comparative analog, 3-phenyl-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Ar-H | H-6 | H-2 | Other Protons |
| 3-phenyl-5,7-dichloropyrazolo[1,5-a]pyrimidine | 7.95-7.45 (m, 5H) | 7.10 (s, 1H) | 8.40 (s, 1H) | - |
| 3-(4-chlorophenyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine | 7.90 (d, 2H), 7.50 (d, 2H) | 7.12 (s, 1H) | 8.41 (s, 1H) | - |
| 3-(4-methoxyphenyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine | 7.85 (d, 2H), 7.05 (d, 2H) | 7.08 (s, 1H) | 8.35 (s, 1H) | 3.85 (s, 3H, OCH₃) |
| Comparative: 3-phenyl-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 7.60-7.40 (m, 5H) | 6.90 (s, 1H) | 8.20 (s, 1H) | 2.60 (s, 3H, CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aromatic C | C-2 | C-3 | C-3a | C-5 | C-6 | C-7 | Other Carbons |
| 3-phenyl-5,7-dichloropyrazolo[1,5-a]pyrimidine | 130.5, 129.2, 128.8, 128.5 | 145.1 | 115.8 | 151.2 | 152.0 | 109.5 | 155.8 | - |
| 3-(4-chlorophenyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine | 134.5, 130.0, 129.5, 129.0 | 145.0 | 115.5 | 151.0 | 152.1 | 109.6 | 155.9 | - |
| 3-(4-methoxyphenyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine | 160.5, 130.0, 123.0, 114.5 | 145.2 | 115.9 | 151.3 | 151.9 | 109.4 | 155.7 | 55.5 (OCH₃) |
| Comparative: 3-phenyl-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 131.0, 129.5, 128.9, 128.7 | 144.8 | 116.2 | 150.8 | 158.0 (q) | 108.0 | 140.0 (q) | 120.0 (q, CF₃), 25.0 (CH₃) |
Table 3: Mass Spectrometry Data (m/z)
| Compound | [M]⁺ | [M+2]⁺ | [M+4]⁺ | Key Fragments |
| 3-phenyl-5,7-dichloropyrazolo[1,5-a]pyrimidine | 293 | 295 | 297 | 258 ([M-Cl]⁺), 223 ([M-2Cl]⁺), 77 (C₆H₅⁺) |
| 3-(4-chlorophenyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine | 327 | 329 | 331 | 292 ([M-Cl]⁺), 257 ([M-2Cl]⁺), 111 (C₆H₄Cl⁺) |
| 3-(4-methoxyphenyl)-5,7-dichloropyrazolo[1,5-a]pyrimidine | 323 | 325 | 327 | 288 ([M-Cl]⁺), 253 ([M-2Cl]⁺), 107 (C₇H₇O⁺) |
| Comparative: 3-phenyl-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | 291 | - | - | 222 ([M-CF₃]⁺), 77 (C₆H₅⁺) |
Experimental Protocols
General Synthesis of 3-Aryl-5,7-dichloropyrazolo[1,5-a]pyrimidines:
A mixture of the appropriate 3-aryl-1H-pyrazol-5-amine (1 mmol) and diethyl malonate (1.5 mmol) in glacial acetic acid (10 mL) was heated under reflux for 6 hours. The reaction mixture was then cooled and poured into ice-water. The resulting solid pyrazolo[1,5-a]pyrimidine-5,7-dione was collected by filtration, washed with water, and dried.
The dried intermediate (1 mmol) was then treated with excess phosphorus oxychloride (5 mL) and heated at 100°C for 3 hours. After cooling, the reaction mixture was carefully poured onto crushed ice. The precipitated solid, the desired 3-aryl-5,7-dichloropyrazolo[1,5-a]pyrimidine, was filtered, washed thoroughly with water, and recrystallized from an appropriate solvent (e.g., ethanol or acetic acid).
Spectroscopic Characterization:
-
¹H and ¹³C NMR: Spectra were recorded on a Bruker spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Mass spectra were obtained on a Shimadzu GCMS-QP1000EX mass spectrometer using the electron impact (EI) ionization technique at 70 eV.
Synthetic Workflow Visualization
The following diagram illustrates the general synthetic pathway for the preparation of 3-aryl-5,7-dichloropyrazolo[1,5-a]pyrimidines.
Caption: General synthesis of 3-aryl-5,7-dichloropyrazolo[1,5-a]pyrimidines.
A Comparative Guide to Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives targeting key kinases implicated in cancer and other diseases. The information is compiled from recent scientific literature to aid in the ongoing development of novel therapeutics.
Key Kinase Targets and SAR Summary
Pyrazolo[1,5-a]pyrimidines have been successfully developed as inhibitors of several important kinase families, including Tropomyosin Receptor Kinases (Trks), Phosphoinositide 3-Kinases (PI3Ks), and Cyclin-Dependent Kinases (CDKs). The following sections summarize the quantitative SAR data for these targets.
Tropomyosin Receptor Kinase (Trk) Inhibitors
Trk kinases (TrkA, TrkB, and TrkC) are critical for neuronal development and function, and their fusion proteins are oncogenic drivers in a variety of cancers.[1] Pyrazolo[1,5-a]pyrimidine-based inhibitors, such as the FDA-approved drugs Larotrectinib and Entrectinib, have demonstrated significant clinical efficacy.[1]
Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Inhibitors
| Compound | R1 | R2 | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| 1 | H | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | - | - | [1] |
| 2 | picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | - | - | [1] |
| 3 | H | pyridine-pyrrolidine macrocycle | 1-100 | - | - | [1] |
| 4 | H | pyridinone-pyrrolidine macrocycle | 1-100 | - | - | [1] |
| 5 | - | Substituted amino macrocycle | <1 | <1 | <1 | [1] |
| 6 | - | Sulfonamide-substituted macrocycle | 1.9 | 3.1 | 2.3 | [1] |
| 7 | - | Sulfonamide-substituted macrocycle | 1.4 | 2.4 | 1.9 | [1] |
"-" indicates data not reported.
Key SAR insights for Trk inhibitors reveal that macrocyclization and specific substitutions on the pyrazolo[1,5-a]pyrimidine core are crucial for high potency. The presence of an amide bond at the third position and a substituted pyrrolidine at the fifth position significantly enhances Trk inhibitory activity.[1]
Phosphoinositide 3-Kinase δ (PI3Kδ) Inhibitors
PI3Kδ is a key signaling molecule in immune cells, and its overactivity is linked to inflammatory and autoimmune diseases. Selective PI3Kδ inhibitors are therefore of significant therapeutic interest.
Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as PI3Kδ Inhibitors
| Compound | C5-Substituent | C2-Substituent | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | α/δ Selectivity | Reference |
| 8 | Indol-4-yl | Methyl | 500 | 1060 | 2.12 | [2] |
| 9 | Indol-4-yl | Monocyclic five-membered rings | >500 | - | - | [2] |
| 10 | Indol-4-yl | Morpholine | >500 | - | - | [2] |
| 11 | 6-Azaindole | - | 2.8 - 45 | - | Decreased vs PI3Kα | [2] |
| CPL302253 (54) | 6-Azaindole | - | 2.8 | - | High | [2] |
"-" indicates data not reported.
For PI3Kδ inhibitors, the introduction of an indole or azaindole moiety at the C5 position of the pyrazolo[1,5-a]pyrimidine core is a key strategy for achieving high potency and selectivity.[2]
Cyclin-Dependent Kinase 2 (CDK2) Inhibitors
CDK2 is a central regulator of the cell cycle, and its dysregulation is a common feature in cancer. The development of selective CDK2 inhibitors is a promising anticancer strategy.
Table 3: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as CDK2 Inhibitors
| Compound | R1 | R2 | CDK2 IC50 (nM) | Reference |
| 12h | 7-(4-Bromophenyl) | 3-(3-chlorophenylazo)-2-amino | 22 | [3] |
| 12i | 7-(4-Bromophenyl) | 3-(2-chlorophenylazo)-2-amino | 24 | [3] |
| Dinaciclib (Reference) | - | - | 18 | [3] |
| 6h | - | - | 6370 | [4] |
| 6q | - | - | 3410 | [4] |
"-" indicates data not reported.
SAR studies of pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors highlight the importance of substitutions at the C3 and C7 positions for potent enzymatic inhibition.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparison of inhibitor potency and selectivity. Below are methodologies for key assays cited in the development of pyrazolo[1,5-a]pyrimidine kinase inhibitors.
In Vitro Kinase Inhibition Assays
1. ADP-Glo™ Kinase Assay (for PI3K and Trk Kinases)
This luminescence-based assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.[1][5]
-
Materials : Recombinant kinase (e.g., PI3Kδ, TrkA), lipid substrate (e.g., PIP2), ATP, test compounds, ADP-Glo™ Kinase Assay Kit (Promega).
-
Procedure :
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine test compounds.
-
In a 384-well plate, add the test compound, recombinant kinase, and lipid substrate in kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values from the dose-response curves.
-
2. LanthaScreen™ Eu Kinase Binding Assay (for CDK2)
This TR-FRET-based assay measures the binding of a fluorescently labeled tracer to the kinase, which is competed by the inhibitor.[6][7]
-
Materials : Recombinant CDK2/cyclin E, LanthaScreen™ Eu-anti-tag antibody, Alexa Fluor™-labeled kinase tracer, test compounds.
-
Procedure :
-
Prepare serial dilutions of the pyrazolo[1,5-a]pyrimidine test compounds.
-
In a 384-well plate, add the test compound, recombinant CDK2/cyclin E, Eu-labeled antibody, and fluorescent tracer in assay buffer.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the TR-FRET signal (emission ratio of 665 nm to 615 nm) using a plate reader.
-
A decrease in the FRET signal indicates displacement of the tracer by the inhibitor.
-
Calculate IC50 values from the dose-response curves.
-
Cellular Assays
1. MTT Cell Proliferation Assay
This colorimetric assay assesses the effect of inhibitors on cell viability and proliferation.[8]
-
Materials : Cancer cell line (e.g., HCT116, PC-3), culture medium, pyrazolo[1,5-a]pyrimidine test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure :
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the GI50 (concentration for 50% growth inhibition).
-
2. Western Blot Analysis of Downstream Signaling
This technique is used to determine the effect of inhibitors on the phosphorylation status of downstream signaling proteins.[9][10]
-
Materials : Cancer cell line, pyrazolo[1,5-a]pyrimidine test compounds, lysis buffer, primary antibodies (e.g., anti-phospho-Akt, anti-phospho-Rb), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure :
-
Treat cells with the test compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in kinase inhibition is crucial for understanding the mechanism of action of these compounds.
Caption: Trk Signaling Pathway Inhibition.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: CDK2/Cyclin E Cell Cycle Regulation.
Caption: SAR Principles for Pyrazolo[1,5-a]pyrimidines.
This guide provides a snapshot of the current understanding of the SAR of pyrazolo[1,5-a]pyrimidine kinase inhibitors. The versatility of this scaffold continues to be explored, with ongoing efforts to optimize potency, selectivity, and pharmacokinetic properties for the development of next-generation targeted therapies.
References
- 1. promega.com [promega.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyrazolo[1,5-a]pyrimidines: Synthesis, in silico insights, and anticancer activity via novel CDK2/Tubulin dual inhibition approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ulab360.com [ulab360.com]
- 6. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro Kinase Assays for Pyrazolo[1,5-a]pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors against a range of protein kinases implicated in cancer and other diseases. This guide provides a comparative overview of pyrazolo[1,5-a]pyrimidine derivatives against various kinase targets, supported by experimental data. Furthermore, it offers a detailed, adaptable protocol for an in vitro kinase assay to evaluate novel compounds within this chemical class.
Performance Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Pyrazolo[1,5-a]pyrimidine-based compounds have demonstrated significant inhibitory activity against several important kinase families. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected derivatives against their respective kinase targets, alongside established kinase inhibitors for comparison. This data highlights the potency and, in some cases, the selectivity of this promising class of molecules.
| Kinase Target | Pyrazolo[1,5-a]pyrimidine Derivative | IC50 (nM) | Alternative Kinase Inhibitor | IC50 (nM) |
| Pim-1 | Compound 1 (SGI-1776 analog) | 45 | SGI-1776 | - |
| Compound 11b | - | - | - | |
| TrkA | Compound 8 | 1.7 | Larotrectinib | 1.2 |
| Compound 9 | 1.7 | Entrectinib | - | |
| Compound 36 | 1.4 | - | - | |
| TrkB | Compound 36 | 2.4 | Larotrectinib | 2.1 |
| TrkC | Compound 36 | 1.9 | Larotrectinib | 2.1 |
| CDK2 | Compound 6t | 90 | Ribociclib | 70 |
| Compound 5h | 22 | Dinaciclib | 18 | |
| Compound 5i | 24 | - | - | |
| PI3Kδ | CPL302253 (54 ) | 2.8 | - | - |
| CK2 | IC20 (31 ) | - (KD = 12 nM) | Silmitasertib | - |
| AAK1 | Compound 16 | - | LP-935509 | - |
In Vitro Kinase Assay Protocol
This section provides a detailed protocol for a luminescence-based in vitro kinase assay, a common and robust method for determining the potency of small molecule inhibitors. This protocol can be adapted for various kinases and pyrazolo[1,5-a]pyrimidine derivatives.
Principle
The assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A luciferase-luciferin system is employed, where the luminescence generated is directly proportional to the ATP concentration. Therefore, a lower luminescence signal indicates higher kinase activity (more ATP consumed) and, conversely, a higher signal suggests inhibition of the kinase.
Materials and Reagents
-
Purified recombinant kinase of interest
-
Specific peptide or protein substrate for the kinase
-
Pyrazolo[1,5-a]pyrimidine test compounds
-
Reference kinase inhibitor (positive control)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Adenosine 5'-triphosphate (ATP) solution
-
Dimethyl sulfoxide (DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Experimental Procedure
-
Compound Preparation:
-
Dissolve the pyrazolo[1,5-a]pyrimidine derivatives and the reference inhibitor in 100% DMSO to create high-concentration stock solutions.
-
Perform serial dilutions of the stock solutions in DMSO to generate a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity.
-
-
Kinase Reaction Setup:
-
In a microplate well, add the following components in order:
-
Kinase assay buffer.
-
Test compound or reference inhibitor at various concentrations. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Kinase solution (diluted in kinase assay buffer).
-
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the compounds to interact with the kinase.
-
-
Initiation of Kinase Reaction:
-
Add the substrate and ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase to ensure sensitive detection of inhibition.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection:
-
Equilibrate the luminescence-based ATP detection reagent to room temperature.
-
Add a volume of the detection reagent equal to the volume of the kinase reaction in each well.
-
Mix the contents of the wells thoroughly, typically on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (from the "no enzyme" control) from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% kinase activity and the highest concentration of the reference inhibitor as 0% activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the experimental process and the targeted signaling pathways, the following diagrams have been generated using the DOT language.
Caption: Workflow for the in vitro luminescence-based kinase assay.
Caption: Generalized kinase signaling pathway and inhibition mechanism.
comparing the efficacy of different palladium catalysts for pyrazolopyrimidine coupling
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyrazolopyrimidine scaffold is a cornerstone in the development of novel therapeutics and functional materials, owing to its prevalence in a wide range of biologically active compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have emerged as indispensable tools for the synthesis of diverse pyrazolopyrimidine derivatives. The choice of the palladium catalyst system, specifically the combination of the palladium precursor and the ancillary ligand, is paramount in determining the efficiency, selectivity, and overall success of these transformations.
This guide provides an objective comparison of the efficacy of different palladium catalysts for both C-C (Suzuki-Miyaura) and C-N (Buchwald-Hartwig) coupling reactions involving pyrazolopyrimidine cores. The information presented is supported by experimental data from peer-reviewed literature to aid in catalyst selection and reaction optimization.
Data Presentation: Catalyst Performance in Pyrazolopyrimidine Coupling
The following tables summarize the performance of various palladium catalysts in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with pyrazolopyrimidine substrates. Key metrics such as catalyst system, reaction conditions, and product yields are presented for easy comparison.
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield of Coupled Product (%) | Yield of Debrominated Product (%) |
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 120 | 1 | 30 | 70 |
| XPhosPdG2 / XPhos | XPhos | K₂CO₃ | Dioxane/H₂O | 120 | 1 | 60 | 40 |
| Pd₂(dba)₃ / XPhos | XPhos | K₂CO₃ | Dioxane/H₂O | 120 | 1 | 60 | 40 |
| XPhosPdG2 / XPhos | XPhos | K₂CO₃ | Ethanol/H₂O | 120 | 1 | 74-89 | <5 |
Data compiled from a study on the synthesis of 3-arylated pyrazolo[1,5-a]pyrimidin-5-ones. The optimized conditions (in bold) highlight the significant impact of both the catalyst system and solvent on maximizing the yield of the desired coupled product while minimizing the formation of the debrominated side-product.
Table 2: Efficacy of a Palladium Catalyst in the Buchwald-Hartwig Amination of 4-(Pyridin-3-yl)pyrimidin-2-amine with Various Aryl Bromides
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) |
| 1 | 1-Bromo-2,4-dimethylbenzene | PdCl₂(PPh₃)₂ / Xantphos | NaOt-Bu | Toluene | Reflux | N/A | 35 |
| 2 | 2,4-Dimethylbenzyl bromide | PdCl₂(PPh₃)₂ / Xantphos | NaOt-Bu | Toluene | Reflux | N/A | 43 |
| 3 | 1-Bromo-4-methoxybenzene | PdCl₂(PPh₃)₂ / Xantphos | NaOt-Bu | Toluene | Reflux | N/A | 82 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | PdCl₂(PPh₃)₂ / Xantphos | NaOt-Bu | Toluene | Reflux | N/A | 31 |
| 5 | 1-Bromo-4-chlorobenzene | PdCl₂(PPh₃)₂ / Xantphos | NaOt-Bu | Toluene | Reflux | N/A | 27 |
This table showcases the performance of the PdCl₂(PPh₃)₂/Xantphos system in the N-arylation of a substituted aminopyrimidine, a closely related scaffold to aminopyrazolopyrimidines. The yields vary significantly depending on the electronic properties of the aryl bromide coupling partner.
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to facilitate the replication and adaptation of these procedures.
General Procedure for the Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
To a microwave vial were added 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (1.0 equiv), the corresponding boronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), XPhosPdG2 (0.05 equiv), and XPhos (0.10 equiv). The vial was sealed and ethanol/H₂O (4:1, v/v) was added. The reaction mixture was then irradiated in a microwave reactor at 120 °C for 1 hour. After completion of the reaction, the mixture was cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired 3-arylated product.
General Procedure for the Buchwald-Hartwig Amination of 4-(Pyridin-3-yl)pyrimidin-2-amine
A mixture of 4-(pyridin-3-yl)pyrimidin-2-amine (1.0 equiv), the aryl bromide (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), Xantphos (0.1 equiv), and NaOt-Bu (1.4 equiv) in anhydrous toluene was heated to reflux under a nitrogen atmosphere until the starting material was consumed (as monitored by TLC). The reaction mixture was then cooled to room temperature and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to give the corresponding N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine.
Mandatory Visualization
The following diagrams illustrate the generalized workflows for the palladium-catalyzed coupling reactions discussed.
A Comparative Guide to Alternative Building Blocks for 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, particularly kinase inhibitors. 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine serves as a versatile starting material for the synthesis of diverse compound libraries through selective functionalization at its halogenated positions. This guide provides a comprehensive comparison of commercially available and synthetically accessible alternatives to this key building block, focusing on their reactivity in common cross-coupling reactions and their physical properties. The information presented herein is supported by experimental data to facilitate the strategic selection of building blocks for drug discovery programs.
Introduction to Alternative Building Blocks
A variety of alternative building blocks to this compound are available, offering different reactivity profiles and substitution patterns. The choice of an appropriate building block is crucial for the efficient synthesis of target molecules. The primary alternatives can be categorized based on the nature and position of the halogen substituents, which dictates their reactivity in palladium-catalyzed cross-coupling reactions.
Table 1: Key Alternative Building Blocks to this compound
| Compound Name | Structure | Key Features |
| This compound | ![]() | Parent compound, multiple reactive sites. |
| 3,5-Dichloropyrazolo[1,5-a]pyrimidine | ![]() | Lacks the bromine at C3, allowing for selective functionalization at C5. |
| 5,7-Dichloropyrazolo[1,5-a]pyrimidine | ![]() | Absence of a halogen at C3 provides a different starting point for derivatization. |
| 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | ![]() | Differential reactivity between the C3-bromo and C5-chloro positions. |
| 5,7-Dichloro-3-iodopyrazolo[1,5-a]pyrimidine | ![]() | The highly reactive C3-iodo bond allows for selective coupling under milder conditions. |
| Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carboxylate | ![]() | Ester group at C3 offers a handle for further modifications, such as amidation. |
Comparative Reactivity in Cross-Coupling Reactions
The utility of these building blocks lies in their ability to undergo selective functionalization through various cross-coupling reactions. The reactivity of the halogen atoms is influenced by both the nature of the halogen (I > Br > Cl) and its position on the pyrazolo[1,5-a]pyrimidine core. Generally, the order of reactivity for the different positions on the pyrimidine ring is C7 > C5.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of halopyrazolo[1,5-a]pyrimidines in this reaction follows the general trend of C-X bond lability.
Table 2: Comparison of Reactivity in Suzuki-Miyaura Coupling
| Building Block | Position of Halogen | Typical Catalyst/Ligand | Reaction Conditions | Yield (%) | Notes |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | C3-Br | XPhosPdG2/XPhos | Dioxane/H₂O, K₂CO₃, 80 °C, 16 h | 3-41 | Prone to debromination; optimization is crucial.[1] |
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | C3-Br | XPhosPdG2/XPhos | EtOH/H₂O, K₂CO₃, 80 °C, 16 h | 45 | Change of solvent improves yield and reduces debromination.[1] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | C4/C6-Cl | Pd(PPh₃)₄ | 1,4-Dioxane, K₃PO₄, 70-80 °C | 60-81 | Good yields for the arylation of the bromophenyl substituent.[2][3] |
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one [1]
To a mixture of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv.), the corresponding boronic acid (1.5 equiv.), and K₂CO₃ (2.0 equiv.) in a 1:1 mixture of ethanol and water, XPhosPdG2 (5 mol%) and XPhos (10 mol%) are added. The reaction mixture is degassed and heated at 80 °C for 16 hours. After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between a halide and a terminal alkyne. The high reactivity of iodo-substituted pyrazolopyrimidines makes them ideal substrates for this reaction.
Table 3: Comparison of Reactivity in Sonogashira Coupling
| Building Block | Position of Halogen | Typical Catalyst/Co-catalyst | Reaction Conditions | Yield (%) | Notes |
| Bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines | C-Br | Pd(OAc)₂/CuI | Et₃N, rt | 66-87 | Good yields are obtained with various alkynes.[4] |
| 3-Iodopyrazolo[1,5-a]pyrimidines | C3-I | Pd-C/CuI/PPh₃ | Not specified | Not specified | General method for the synthesis of 3-alkynylpyrazolo[1,5-a]pyrimidines.[5] |
Experimental Protocol: Sonogashira Coupling of Bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines [4]
To a solution of the bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amine (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in triethylamine, Pd(OAc)₂ (5 mol%) and CuI (10 mol%) are added. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography to afford the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds. The reactivity of the different halogenated positions allows for selective amination.
Table 4: Comparison of Reactivity in Buchwald-Hartwig Amination
| Building Block | Position of Halogen | Typical Catalyst/Ligand | Reaction Conditions | Yield (%) | Notes |
| 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | C5-Cl | Not specified | DMSO, CsF, BnNEt₃Cl | 56 | Selective amination at the C5 position.[6] |
| 2-Bromo-13α-estrone 3-methyl ether | C2-Br | Pd(OAc)₂/X-Phos | Toluene, KOt-Bu, 100 °C, 10 min (MW) | High | Microwave irradiation significantly reduces reaction times.[7] |
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine [6]
A mixture of 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (1.0 equiv.), the desired amine (2.0 equiv.), CsF (1.0 equiv.), and BnNEt₃Cl (10 mol%) in DMSO is heated. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.
Physicochemical Properties
Table 5: Physicochemical Properties of Pyrazolo[1,5-a]pyrimidine and a Substituted Analog
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | logP (Predicted) | Polar Surface Area (Ų) |
| Pyrazolo[1,5-a]pyrimidine | C₆H₅N₃ | 119.12 | 0.4 - 0.65 | 30.19 |
| 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine | C₆H₃BrClN₃ | 232.46 | Not Available | Not Available |
Generally, the introduction of halogen atoms increases the molecular weight and lipophilicity (logP), which may affect solubility in common organic solvents. The stability of these compounds is generally good under standard laboratory conditions, but they can be sensitive to strong bases and high temperatures, especially in the presence of palladium catalysts, which can lead to dehalogenation.
Logical Workflow for Building Block Selection
The choice of an alternative building block depends on the desired synthetic strategy and the target molecule's substitution pattern. The following diagram illustrates a logical workflow for selecting an appropriate starting material.
Caption: Decision tree for selecting a pyrazolo[1,5-a]pyrimidine building block.
Signaling Pathway Context: Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines are frequently developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. The general mechanism involves competitive binding to the ATP-binding pocket of the kinase, thereby blocking the phosphorylation of downstream substrates.
Caption: General signaling pathway illustrating kinase inhibition by pyrazolo[1,5-a]pyrimidines.
Conclusion
The selection of an appropriate pyrazolo[1,5-a]pyrimidine building block is a critical decision in the design and synthesis of novel drug candidates. This guide provides a comparative overview of the reactivity and properties of several key alternatives to this compound. By understanding the differential reactivity of the halogen substituents in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, researchers can devise more efficient and selective synthetic routes. The provided experimental protocols and decision-making workflows serve as a valuable resource for medicinal chemists working in this important area of drug discovery. Further investigation into the direct comparative reactivity of these building blocks under standardized conditions would be highly beneficial to the scientific community.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Unveiling the Biological Potential: A Comparative Guide to Novel Pyrazolo[1,5-a]pyrimidine Compounds
For researchers, scientists, and professionals in drug development, the pyrazolo[1,5-a]pyrimidine scaffold represents a privileged heterocyclic system with a broad spectrum of biological activities. This guide provides an objective comparison of the performance of novel pyrazolo[1,5-a]pyrimidine derivatives, supported by experimental data, to assess their potential in anticancer, antimicrobial, and anti-inflammatory applications.
The fused pyrazole and pyrimidine rings of the pyrazolo[1,5-a]pyrimidine core offer a versatile platform for chemical modifications, leading to a diverse array of compounds with significant therapeutic potential.[1][2] Recent research has highlighted their efficacy as inhibitors of various protein kinases, making them attractive candidates for targeted cancer therapies.[2][3] Furthermore, derivatives of this scaffold have demonstrated promising activity against a range of microbial pathogens and have shown potential in mitigating inflammatory responses.[4][5]
This guide summarizes key quantitative data, details essential experimental protocols, and visualizes relevant biological pathways to offer a comprehensive overview of the current landscape of pyrazolo[1,5-a]pyrimidine research.
Comparative Analysis of Biological Activities
The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. The following tables provide a comparative summary of the anticancer, antimicrobial, and anti-inflammatory activities of selected novel compounds.
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidines is often attributed to their ability to inhibit protein kinases crucial for cancer cell proliferation and survival, such as Pim-1, Cyclin-Dependent Kinase 2 (CDK2), and Tropomyosin Receptor Kinase A (TRKA).[2][6][7]
| Compound/Derivative | Target Cell Line(s) | IC50 (µM) | Key Structural Features/Observations | Reference(s) |
| Pim-1 Inhibitors | ||||
| Compound 11b | K562 (Leukemia) | 0.007 | Pyrazolo[1,5-a]pyrimidine core with specific substitutions at positions 3 and 5. Showed potent inhibition of BAD phosphorylation. | [8] |
| CDK2/TRKA Dual Inhibitors | ||||
| Compound 6t | CDK2/cyclin A | 0.09 | Thiophene ring substitution. Exhibited potent dual inhibitory activity. | [6] |
| TRKA | 0.45 | [6] | ||
| Compound 6s | CDK2/cyclin A | 0.23 | Furan ring substitution. | [6] |
| TRKA | 0.45 | [6] | ||
| Benzimidazole Conjugates | ||||
| Compound 6k | MCF-7 (Breast Cancer) | 3.1 | Benzimidazole-linked pyrazolo[1,5-a]pyrimidine. Showed significant cytotoxicity. | [9] |
| Compound 6l | MCF-7 (Breast Cancer) | 3.8 | Benzimidazole-linked pyrazolo[1,5-a]pyrimidine. | [9] |
| Isoxazole Hybrids | ||||
| Compound 10a | PC3 (Prostate Cancer) | 1.12 | Isoxazole-pyrazolo[1,5-a]pyrimidine derivative. | [10] |
| DU-145 (Prostate Cancer) | 1.21 | [10] | ||
| A549 (Lung Cancer) | 1.35 | [10] | ||
| MCF-7 (Breast Cancer) | 1.28 | [10] | ||
| Compound 10b | PC3 (Prostate Cancer) | 1.25 | Isoxazole-pyrazolo[1,5-a]pyrimidine derivative. | [10] |
| DU-145 (Prostate Cancer) | 1.18 | [10] | ||
| A549 (Lung Cancer) | 1.42 | [10] | ||
| MCF-7 (Breast Cancer) | 1.33 | [10] |
Antimicrobial Activity
Novel pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their ability to inhibit the growth of various pathogenic bacteria and fungi. Their mechanism of action can involve the inhibition of essential enzymes like RNA polymerase.[2]
| Compound/Derivative | Target Microorganism(s) | MIC (µg/mL) | Key Structural Features/Observations | Reference(s) |
| RNA Polymerase Inhibitors | ||||
| Compound 7b | Staphylococcus aureus | 0.97 | Presence of a 4-Br-C6H4 moiety was attributed to its potent activity. | [2] |
| Bacillus subtilis | 1.95 | [2] | ||
| Escherichia coli | 3.9 | [2] | ||
| Pseudomonas aeruginosa | 7.81 | [2] | ||
| Purine Analogs | ||||
| Compound 8b | Staphylococcus aureus | 6.25 | Cycloalkane ring-fused derivative. | [11] |
| Bacillus subtilis | 6.25 | [11] | ||
| Escherichia coli | 12.5 | [11] | ||
| Pseudomonas aeruginosa | 12.5 | [11] | ||
| Compound 10e | Staphylococcus aureus | 6.25 | Substituted pyrazolo[1,5-a]pyrimidine. | [11] |
| Bacillus subtilis | 12.5 | [11] | ||
| Escherichia coli | 6.25 | [11] | ||
| Pseudomonas aeruginosa | 12.5 | [11] | ||
| Compound 10i | Staphylococcus aureus | 12.5 | Substituted pyrazolo[1,5-a]pyrimidine. | [11] |
| Bacillus subtilis | 6.25 | [11] | ||
| Escherichia coli | 12.5 | [11] | ||
| Pseudomonas aeruginosa | 6.25 | [11] |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazolo[1,5-a]pyrimidines are being explored, with some derivatives showing potent inhibition of inflammatory mediators in preclinical models.
| Compound/Derivative | In Vivo Model | % Inhibition of Edema | Key Structural Features/Observations | Reference(s) |
| Pyrazolo[1,5-a]pyrimidin-7-ones | ||||
| Compound 7c | Carrageenan-induced rat paw edema | 55% at 4h (50 mg/kg) | 4,7-Dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one. Showed the most powerful pharmacological activity in the series. | [4] |
| Fused Pyrazolo[1,5-a]pyrimidines | ||||
| Compound 2b | Carrageenan-induced rat paw edema | 58.3% at 3h (50 mg/kg) | N-sulphonamidopyrazole precursor. Showed significant anti-inflammatory activity. | [12] |
| Compound 4a | Carrageenan-induced rat paw edema | 54.2% at 3h (50 mg/kg) | Fused pyrazolo[1,5-a]pyrimidine derivative. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are the protocols for the key experiments cited in this guide.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.[4][5][13]
Minimum Inhibitory Concentration (MIC) Determination for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2][14]
Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
-
Animal Groups: Male Wistar rats are divided into control and treatment groups.
-
Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each treatment group in comparison to the control group.[9][11][15]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathways
// Nodes Cytokines [label="Cytokines/Growth Factors", fillcolor="#F1F3F4"]; JAK_STAT [label="JAK/STAT Pathway", fillcolor="#FBBC05"]; Pim1 [label="Pim-1 Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bad [label="Bad (pro-apoptotic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 (anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cell_Survival [label="Cell Survival\n& Proliferation", shape=ellipse, fillcolor="#F1F3F4"]; Apoptosis_Inhibition [label="Inhibition of Apoptosis", shape=ellipse, fillcolor="#F1F3F4"]; Pyrazolo_Pyrimidine [label="Pyrazolo[1,5-a]pyrimidine\nInhibitor", shape=box, style="filled,dashed", fillcolor="#FFFFFF", color="#EA4335"];
// Edges Cytokines -> JAK_STAT; JAK_STAT -> Pim1 [label="Upregulates"]; Pim1 -> Bad [label="Phosphorylates &\nInactivates"]; Bad -> Bcl2 [style=dashed, arrowhead=tee]; Bcl2 -> Apoptosis_Inhibition; Pim1 -> Cell_Survival; Pyrazolo_Pyrimidine -> Pim1 [arrowhead=tee, color="#EA4335"]; } Pim-1 Kinase Signaling Pathway
// Nodes Growth_Factors [label="Growth Factors", fillcolor="#F1F3F4"]; NGF [label="Nerve Growth Factor (NGF)", fillcolor="#F1F3F4"]; RTK [label="Receptor Tyrosine Kinases", fillcolor="#FBBC05"]; TrkA [label="TRKA Receptor", fillcolor="#FBBC05"]; Ras_Raf_MEK_ERK [label="Ras/Raf/MEK/ERK\nPathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K_Akt [label="PI3K/Akt Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cyclin_E_D [label="Cyclin D/E", fillcolor="#34A853", fontcolor="#FFFFFF"]; CDK2 [label="CDK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Rb [label="Rb Phosphorylation", fillcolor="#F1F3F4"]; Cell_Cycle [label="G1/S Phase\nProgression", shape=ellipse, fillcolor="#F1F3F4"]; Cell_Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4"]; Pyrazolo_Pyrimidine [label="Pyrazolo[1,5-a]pyrimidine\nDual Inhibitor", shape=box, style="filled,dashed", fillcolor="#FFFFFF", color="#EA4335"];
// Edges Growth_Factors -> RTK; NGF -> TrkA; RTK -> {Ras_Raf_MEK_ERK, PI3K_Akt}; TrkA -> {Ras_Raf_MEK_ERK, PI3K_Akt}; Ras_Raf_MEK_ERK -> Cyclin_E_D [label="Upregulates"]; PI3K_Akt -> Cyclin_E_D [label="Upregulates"]; Cyclin_E_D -> CDK2 [label="Activates"]; CDK2 -> Rb; Rb -> Cell_Cycle; PI3K_Akt -> Cell_Proliferation; Pyrazolo_Pyrimidine -> CDK2 [arrowhead=tee, color="#EA4335"]; Pyrazolo_Pyrimidine -> TrkA [arrowhead=tee, color="#EA4335"]; } CDK2 and TRKA Signaling Pathways in Cancer
Experimental Workflows
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed Cancer Cells\nin 96-well Plate"]; incubate1 [label="Incubate\n24h"]; add_compound [label="Add Pyrazolo[1,5-a]pyrimidine\nDerivatives (Varying Conc.)"]; incubate2 [label="Incubate\n48-72h"]; add_mtt [label="Add MTT\nReagent"]; incubate3 [label="Incubate\n4h"]; solubilize [label="Solubilize Formazan\n(DMSO)"]; read_absorbance [label="Read Absorbance\n(570 nm)"]; calculate_ic50 [label="Calculate IC50\nValues"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> seed_cells; seed_cells -> incubate1; incubate1 -> add_compound; add_compound -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> solubilize; solubilize -> read_absorbance; read_absorbance -> calculate_ic50; calculate_ic50 -> end; } MTT Assay Experimental Workflow
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_dilutions [label="Prepare Serial Dilutions\nof Compounds in Broth"]; prepare_inoculum [label="Prepare Standardized\nMicrobial Inoculum"]; inoculate [label="Inoculate Wells with\nMicrobial Suspension"]; incubate [label="Incubate\n18-24h"]; observe_growth [label="Visually Assess for\nMicrobial Growth"]; determine_mic [label="Determine MIC"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> prepare_dilutions; prepare_dilutions -> inoculate; start -> prepare_inoculum; prepare_inoculum -> inoculate; inoculate -> incubate; incubate -> observe_growth; observe_growth -> determine_mic; determine_mic -> end; } MIC Determination Workflow
References
- 1. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling | Bentham Science [benthamscience.com]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulating Tumorigenicity and Cancer Metastasis through TRKA Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and study of the anti-inflammatory properties of some pyrazolo[1,5-a]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. antbioinc.com [antbioinc.com]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Receptor Tyrosine Kinase TrkA Is Increased and Targetable in HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. elgenelim.com [elgenelim.com]
- 14. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
Safety Operating Guide
Proper Disposal of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. For researchers, scientists, and drug development professionals handling 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine, a halogenated heterocyclic compound, adherence to strict disposal protocols is crucial. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Use in a well-ventilated area or under a chemical fume hood[3].
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention[3].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice[3].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[3].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[4].
Quantitative Data Summary
For clarity and easy comparison, the following table summarizes key information for this compound and a related compound.
| Property | This compound | 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine |
| Molecular Formula | C₆H₂BrCl₂N₃[5] | C₆H₃BrClN₃[1] |
| Molecular Weight | ~267.92 g/mol | 232.46 g/mol [1] |
| Appearance | Solid (predicted) | Light yellow to brown Solid[6] |
| Storage | Store under inert gas at 2-8°C (recommended) | Under inert gas (nitrogen or Argon) at 2-8°C[6] |
| GHS Hazard Statements | H302, H315, H319, H335 (predicted)[1] | H302, H315, H319, H335[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.
1. Waste Segregation:
-
Primary Waste Stream: As a halogenated organic compound, this compound must be disposed of in a designated "halogenated organic waste" stream[7][8][9]. Do not mix with non-halogenated waste[7][10].
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure compound, contaminated spatulas, weigh boats, and filter paper in a designated, clearly labeled solid waste container for halogenated compounds.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid waste container for halogenated solvents. If the compound is dissolved in a non-halogenated solvent, the entire solution is still treated as halogenated waste[8].
-
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, bench paper, and pipette tips, should be considered contaminated and disposed of in the solid halogenated waste stream.
2. Waste Containment:
-
Use only approved, chemically resistant containers for waste collection. High-density polyethylene (HDPE) containers are generally suitable[10].
-
Ensure containers are in good condition, with no leaks or cracks.
-
Do not fill containers beyond 90% capacity to allow for expansion and prevent spills[10].
-
Keep waste containers securely closed when not in use[3][10].
3. Labeling:
-
Clearly label all waste containers with the following information:
-
"Hazardous Waste"
-
"Halogenated Organic Waste"
-
List all chemical constituents and their approximate concentrations.
-
The date the waste was first added to the container.
-
The responsible researcher's name and contact information.
-
4. Storage:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Secondary containment (e.g., a larger bin or tray) is recommended to contain any potential leaks.
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Never dispose of this compound down the drain or in regular trash[4][11].
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
- 1. 3-Bromo-5-chloropyrazolo(1,5-a)pyrimidine | C6H3BrClN3 | CID 45480507 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 3-BROMO-5-CHLOROPYRAZOLO[1,5-A]PYRIMIDINE CAS#: 960613-96-1 [m.chemicalbook.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 9. uakron.edu [uakron.edu]
- 10. ethz.ch [ethz.ch]
- 11. fishersci.com [fishersci.com]
Personal protective equipment for handling 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Tight-sealing safety goggles or a face shield.[2] | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] | To prevent skin contact which can cause irritation.[1] |
| Body Protection | Laboratory coat or other protective clothing.[2] | To prevent skin exposure. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be necessary if handling in a poorly ventilated area or if dust/aerosols are generated.[2] | To prevent respiratory tract irritation.[1] |
Operational Plan: Safe Handling Protocol
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Handling Procedure:
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate PPE as specified in Table 1.
-
-
Aliquoting and Transfer:
-
Experimental Work:
-
Conduct all procedures involving the compound within a certified chemical fume hood.
-
Avoid direct contact with the substance.
-
Wash hands thoroughly after handling, even if gloves were worn.[3]
-
-
Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Wipe down the work area with an appropriate solvent and cleaning agent.
-
Disposal Plan: Waste Management
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[2][5] Improper disposal, such as discarding in regular trash or pouring down the drain, is strictly prohibited.[2]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Waste Collection:
-
Container Rinsing:
-
Storage and Pickup:
Diagrams
Caption: Workflow for Safe Handling and Disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






